molecular formula C10H7ClN4 B1348247 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 51516-67-7

5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1348247
CAS No.: 51516-67-7
M. Wt: 218.64 g/mol
InChI Key: WIWSALMJHPGFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C10H7ClN4 and its molecular weight is 218.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-1-(4-chlorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4/c11-8-1-3-9(4-2-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWSALMJHPGFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348616
Record name 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51516-67-7
Record name 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details established experimental protocols, presents quantitative data, and visualizes the reaction workflows.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a common feature in molecules exhibiting a wide range of biological activities. This guide outlines the two principal methods for its synthesis: a two-component condensation reaction and a three-component one-pot synthesis.

Core Synthesis Pathways

There are two primary, well-documented pathways for the synthesis of this compound.

Pathway 1: Two-Component Reaction

This is a direct and widely used method involving the condensation of a substituted phenylhydrazine with an activated methylene compound.

Pathway 1: Two-Component Synthesis

Pathway 2: Three-Component One-Pot Synthesis

This approach involves the reaction of an aromatic aldehyde, a compound with an active methylene group, and a phenylhydrazine in a single reaction vessel. This method is often lauded for its efficiency and atom economy.[1]

Pathway 2: Three-Component Synthesis

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueSource
Molecular Formula C₁₀H₇ClN₄[2]
Molecular Weight 218.64 g/mol [2]
Melting Point 169-173 °C[2]
Appearance Solid[2]
Purity 97%[2]

Experimental Protocols

Pathway 1: Two-Component Reaction from 4-Chlorophenylhydrazine and (Ethoxymethylene)malononitrile

This procedure is a general method for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles and can be adapted for the specific target compound.[3]

Materials:

  • 4-Chlorophenylhydrazine (or its hydrochloride salt)

  • (Ethoxymethylene)malononitrile

  • Absolute Ethanol

  • Triethylamine (if using the hydrochloride salt of the hydrazine)

  • Ethyl acetate

  • Water

Procedure:

  • In a 25 mL glass reactor under a nitrogen atmosphere, dissolve 1.2 mmol of 4-chlorophenylhydrazine in 2 mL of absolute ethanol with magnetic stirring. If using the hydrochloride salt, add 1.0 mmol of triethylamine at 0°C to neutralize.

  • Slowly add 1.2 mmol of (ethoxymethylene)malononitrile to the solution.

  • Bring the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, dilute the crude mixture with 50 mL of ethyl acetate.

  • Wash the organic phase with 30 mL of water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting solid can be further purified by column chromatography on silica gel.

Pathway 2: Three-Component One-Pot Synthesis

This catalyst-free method provides an environmentally friendly route to related pyrazole derivatives and is adaptable for the target molecule.[1] A similar synthesis of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile has been reported using a reusable catalyst, providing a potential alternative.

General Catalyst-Free Procedure:

  • Combine 1 mmol of 4-chlorobenzaldehyde, 1 mmol of malononitrile, and 1 mmol of phenylhydrazine in a reaction vessel.

  • Add a mixture of water and ethanol as the solvent.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration and purified by recrystallization.

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways. The two-component reaction offers a direct and reliable method, while the three-component synthesis provides a more atom-economical and environmentally benign alternative. The choice of pathway may depend on the availability of starting materials, desired scale, and specific laboratory conditions. The experimental protocols and data provided in this guide offer a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and insights into its potential biological activities.

Chemical Identity and Molecular Structure

This compound is a substituted pyrazole derivative with the empirical formula C₁₀H₇ClN₄. Its chemical structure consists of a pyrazole ring substituted with an amino group, a carbonitrile group, and a 4-chlorophenyl group attached to one of the nitrogen atoms of the pyrazole ring.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC NameThis compound
CAS Number51516-67-7
Molecular FormulaC₁₀H₇ClN₄
Molecular Weight218.64 g/mol
InChI1S/C10H7ClN4/c11-8-1-3-9(4-2-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2
InChIKeyWIWSALMJHPGFDY-UHFFFAOYSA-N
SMILESNc1c(cnn1-c2ccc(Cl)cc2)C#N

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Experimentally Determined and Predicted Physicochemical Properties

PropertyValueSource
Physical FormSolidSigma-Aldrich
Melting Point169-173 °CSigma-Aldrich
Predicted Properties
Boiling Point427.9 ± 55.0 °CPredicted
Water Solubility0.06 g/LPredicted
pKa (most acidic)12.5 ± 0.7Predicted
pKa (most basic)2.3 ± 0.1Predicted
logP2.5Predicted

Note: Predicted values are computationally generated and should be confirmed by experimental analysis.

Synthesis and Experimental Protocols

Several synthetic routes for this compound and its derivatives have been reported in the literature. A common and efficient method involves a multi-component reaction.

One-Pot Three-Component Synthesis

A green and efficient synthesis has been described using a one-pot, three-component reaction of an appropriate benzaldehyde, malononitrile, and a substituted hydrazine in the presence of a catalyst.[1]

Experimental Protocol:

  • Reactant Mixture: In a round-bottom flask, combine 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and 4-chlorophenylhydrazine (1 mmol) in a suitable solvent such as a water/ethanol mixture.[1]

  • Catalyst Addition: Introduce a catalytic amount of a suitable catalyst, for instance, a layered double hydroxide-supported copper catalyst.[1]

  • Reaction Conditions: Stir the mixture at a specific temperature, for example, 55 °C, for a duration of 15-30 minutes.[1]

  • Work-up and Purification: Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the catalyst is removed by filtration. The solvent is then evaporated, and the resulting solid product is purified by recrystallization from a suitable solvent like ethanol to yield the final compound.[2]

This synthetic approach offers several advantages, including high yields, short reaction times, and environmentally friendly conditions.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions R1 4-Chlorobenzaldehyde Reaction One-Pot Reaction R1->Reaction R2 Malononitrile R2->Reaction R3 4-Chlorophenylhydrazine R3->Reaction Catalyst Catalyst (e.g., LDH-Cu) Catalyst->Reaction Solvent Solvent (e.g., H2O/EtOH) Solvent->Reaction Temperature Temperature (e.g., 55 °C) Temperature->Reaction Workup Work-up & Purification Reaction->Workup Product 5-amino-1-(4-chlorophenyl)- 1H-pyrazole-4-carbonitrile Workup->Product

General workflow for the one-pot synthesis.

Spectral Analysis

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

Table 3: Spectroscopic Data

TechniqueKey Features
FTIR (KBr, cm⁻¹) 3447, 3346, 3313, 3208 (N-H stretching), 3055 (C-H aromatic stretching), 2206 (C≡N stretching), 1632, 1600, 1519, 1489 (C=C and C=N stretching)[2]
¹H NMR (250 MHz, CDCl₃) δ (ppm) 7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H)[2]
¹³C NMR (63 MHz, CDCl₃) δ (ppm) 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79[2]

Biological Activity and Potential Signaling Pathways

Substituted pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. While the specific mechanism of action for this compound is not definitively established, its structural similarity to known kinase inhibitors suggests potential interactions with cellular signaling pathways.

Kinase Inhibition

Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole scaffold is a common feature in many kinase inhibitors. It is plausible that this compound could act as an inhibitor of protein kinases, such as Fibroblast Growth Factor Receptors (FGFR) or kinases in the PI3K/AKT signaling pathway.

Kinase_Inhibition_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Downstream Downstream Effectors AKT->Downstream Activates Transcription Gene Transcription Downstream->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Compound 5-amino-1-(4-chlorophenyl)- 1H-pyrazole-4-carbonitrile Compound->RTK Inhibits Compound->AKT Inhibits GrowthFactor Growth Factor GrowthFactor->RTK

Plausible inhibitory action on a generic kinase signaling pathway.
Antimicrobial Activity

The mechanism of action for pyrazole-based antimicrobial agents can vary. Some may disrupt the bacterial cell wall or membrane integrity, while others could interfere with essential metabolic pathways or nucleic acid synthesis.

Antimicrobial_Mechanism cluster_bacterial_cell Bacterial Cell Compound 5-amino-1-(4-chlorophenyl)- 1H-pyrazole-4-carbonitrile CellWall Cell Wall Synthesis Compound->CellWall Inhibits CellMembrane Cell Membrane Integrity Compound->CellMembrane Disrupts MetabolicPathways Essential Metabolic Pathways Compound->MetabolicPathways Inhibits NucleicAcid Nucleic Acid Synthesis Compound->NucleicAcid Inhibits BacterialDeath Bacterial Cell Death CellWall->BacterialDeath CellMembrane->BacterialDeath MetabolicPathways->BacterialDeath NucleicAcid->BacterialDeath

Potential mechanisms of antimicrobial action.

Conclusion

This compound is a versatile heterocyclic compound with potential applications in medicinal chemistry. This technical guide has summarized its key physicochemical properties, provided a detailed synthetic protocol, and presented its spectral data. The exploration of its biological activities suggests that it may serve as a valuable scaffold for the development of novel kinase inhibitors for cancer therapy or as a lead compound for new antimicrobial agents. Further experimental validation of its predicted properties and in-depth investigation into its mechanism of action are warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS: 42754-62-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, a key heterocyclic building block in medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its significance as a scaffold for the development of potent kinase inhibitors.

Core Compound Data

PropertyValueReference
CAS Number 42754-62-1N/A
Molecular Formula C₁₀H₇ClN₄[1]
Molecular Weight 218.64 g/mol [1]
IUPAC Name 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrileN/A
Appearance Expected to be a solid powder[2]

Spectral and Physicochemical Properties

Table 1: Spectral Data for the Isomer 3-amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile [3]

Spectral Data TypeObserved Peaks/Signals
IR (cm⁻¹) 3348, 3302 (NH₂), 3137 (NH), 2223 (CN)
¹H-NMR (DMSO-d₆, δ ppm) 6.40 (s, 2H, NH₂), 7.53 (d, 2H, J=8.4 Hz, arom-H), 7.80 (d, 2H, J=8.4 Hz, arom-H), 12.06 (br s, 1H, NH)
Mass Spectrum (m/z) 218 (M⁺)

Table 2: Spectral Data for a Derivative: 5-amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile [4]

Spectral Data TypeObserved Peaks/Signals
FT-IR (KBr, cm⁻¹) 3292 (N-H stretch), 3064 (O-H stretch), 2390 (C≡N stretch), 1602 (N=N stretch), 1566, 1544, 1492 (C=C stretch), 1276 (C-N stretch), 1255 (C-O stretch), 1002 (C-Cl stretch)
¹H NMR (500 MHz, DMSO-d₆, δ ppm) 6.82 (t, J = 7.2 Hz, 1H), 7.04–7.11 (m, 4H), 7.28 (t, J = 7.5 Hz, 2H), 7.66 (dd, J = 6.3, 2.1 Hz, 2H), 7.80 (dd, J = 8.7, 2.4 Hz, 1H), 7.90 (dd, J = 6.3, 2.1 Hz, 2H), 8.25 (s, 2H, NH₂), and 10.60 (s, 1H, OH)
¹³C NMR (125 MHz, DMSO-d₆, δ ppm) 55.9, 112.3, 114.9, 115.1, 115.6, 117.1, 119.6, 121.8, 122.1, 123.4, 124.1, 124.6, 129.7, 130.7, 136.1, 145.1, 145.8, 146.7, and 158.4

Experimental Protocols

The synthesis of 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile can be achieved through a one-pot, three-component reaction. The following protocol is adapted from a general method for the synthesis of 5-amino-1H-pyrazole-5-carbonitriles.[5][6]

Synthesis of 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Materials:

  • 4-Chlorobenzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Ethanol (as solvent)

  • Catalyst (e.g., a basic catalyst like piperidine or a solid-supported catalyst)[5]

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • To a round-bottomed flask, add 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of a suitable base (e.g., piperidine).

  • Add ethanol as the solvent and stir the mixture at room temperature for 10-15 minutes.

  • To this mixture, add hydrazine hydrate (1 mmol) and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate).

  • Upon completion of the reaction (disappearance of starting materials), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the three-component synthesis of the target compound.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Final Product R1 4-Chlorobenzaldehyde P1 One-pot reaction in Ethanol with catalyst R1->P1 R2 Malononitrile R2->P1 R3 Hydrazine Hydrate R3->P1 P2 Reaction Monitoring by TLC P1->P2 P3 Work-up and Solvent Removal P2->P3 P4 Purification by Column Chromatography P3->P4 FP 5-amino-3-(4-chlorophenyl)- 1H-pyrazole-4-carbonitrile P4->FP

Caption: General workflow for the synthesis of 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.

Role as a Kinase Inhibitor Scaffold

The 5-amino-3-aryl-1H-pyrazole-4-carbonitrile core is a privileged scaffold in the design of kinase inhibitors. Derivatives of this compound have been investigated as inhibitors of various kinases, including c-Jun N-terminal Kinase (JNK), Glycogen Synthase Kinase 3 (GSK3), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[7][8][9] These kinases are crucial nodes in signaling pathways implicated in inflammation, neurodegenerative diseases, and cancer.

The diagram below illustrates the general mechanism of action for a kinase inhibitor derived from this pyrazole scaffold, targeting a generic MAP kinase signaling pathway.

G cluster_pathway Generic Kinase Signaling Pathway Signal Extracellular Signal (e.g., Cytokine, Growth Factor) Receptor Cell Surface Receptor Signal->Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase Activates TargetKinase Target Kinase (e.g., JNK, GSK3) UpstreamKinase->TargetKinase Phosphorylates & Activates DownstreamEffector Downstream Effector Protein TargetKinase->DownstreamEffector Phosphorylates CellularResponse Cellular Response (e.g., Inflammation, Proliferation) DownstreamEffector->CellularResponse Inhibitor 5-amino-3-(4-chlorophenyl)- 1H-pyrazole-4-carbonitrile Derivative (Kinase Inhibitor) Inhibitor->TargetKinase Inhibits

Caption: Inhibition of a kinase signaling pathway by a derivative of the core compound.

Applications in Drug Discovery

The structural features of 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile make it an attractive starting point for the synthesis of focused libraries of compounds for drug discovery.[1] The amino and nitrile functionalities provide convenient handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates. Its utility as a key intermediate for kinase inhibitors highlights its importance in the development of targeted therapies for a range of diseases.[1][7][8][9][10]

References

The Potent Biological Landscape of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among these, derivatives of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile have emerged as a class of significant interest, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of these promising compounds, with a focus on their antimicrobial, anticancer, and insecticidal properties.

Synthesis of the Core Scaffold

The primary synthetic route to 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the direct condensation of (ethoxymethylene)malononitrile with aryl hydrazines.[1] This one-pot reaction offers a straightforward and efficient method to access the core pyrazole structure. Variations in solvents and catalysts can be employed to optimize reaction yields and purity. For instance, the use of ethanol as a solvent at reflux has been reported to provide good to excellent yields.[1]

A general synthetic scheme is presented below:

G cluster_reactants Reactants cluster_product Product A (Ethoxymethylene)malononitrile C 5-amino-1-(4-chlorophenyl)- 1H-pyrazole-4-carbonitrile A->C + B 4-Chlorophenylhydrazine B->C Ethanol, Reflux

Figure 1: General synthesis of the pyrazole core.

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for various biological activities. The following sections summarize the key findings and present the available quantitative data in a structured format.

Antimicrobial Activity

Several studies have highlighted the potential of pyrazole derivatives as antimicrobial agents, targeting both bacterial and fungal pathogens.[2][3][4][5][6][7][8][9][10] The mode of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes.

Table 1: Antimicrobial Activity Data

CompoundTest OrganismActivity MetricValueReference
Pyrazole Derivative 21cMulti-drug resistant bacteriaMIC0.25 µg/mL[6]
Pyrazole Derivative 23hMulti-drug resistant bacteriaMIC0.25 µg/mL[6]
Pyrazole Derivative 3Escherichia coli (Gram-negative)MIC0.25 µg/mL[7]
Pyrazole Derivative 4Streptococcus epidermidis (Gram-positive)MIC0.25 µg/mL[7]
Pyrazole Derivative 2Aspergillus niger (Fungus)MIC1 µg/mL[7]

MIC: Minimum Inhibitory Concentration

Anticancer Activity

The anticancer potential of this class of compounds is a significant area of research.[11][12][13][14][15][16][17] These derivatives have shown cytotoxicity against various cancer cell lines, with some exhibiting potent inhibitory effects. The mechanism of action for some pyrazole derivatives has been linked to the inhibition of protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in cancer.[18]

Table 2: Anticancer Activity Data (IC50 Values in µM)

CompoundCell LineIC50 (µM)Reference
Pyrazole-indole hybrid 7aHepG2 (Liver Cancer)6.1 ± 1.9[13]
Pyrazole-indole hybrid 7bHepG2 (Liver Cancer)7.9 ± 1.9[13]
5-amino-1H-pyrazole-4-carboxamide 10hFGFR1 (Biochemical Assay)0.046[18]
5-amino-1H-pyrazole-4-carboxamide 10hFGFR2 (Biochemical Assay)0.041[18]
5-amino-1H-pyrazole-4-carboxamide 10hFGFR3 (Biochemical Assay)0.099[18]
5-amino-1H-pyrazole-4-carboxamide 10hNCI-H520 (Lung Cancer)0.019[18]
5-amino-1H-pyrazole-4-carboxamide 10hSNU-16 (Gastric Cancer)0.059[18]
5-amino-1H-pyrazole-4-carboxamide 10hKATO III (Gastric Cancer)0.073[18]

IC50: Half-maximal inhibitory concentration

Insecticidal Activity

A notable application of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is in the development of novel insecticides. These compounds can act as neurotoxins in insects, often by blocking GABA receptors, leading to hyperexcitation and death.

Table 3: Insecticidal Activity Data

CompoundPest SpeciesActivity MetricValueTimeReference
5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (3c)Tuta absoluta larvae% Mortality75%48 h
5-amino-1-(2,6-dichloro-4-(trifluoromethyl)-phenyl-1H-pyrazole-4-carbonitrile (3b)Tuta absoluta larvae% Mortality60%48 h
Fipronil (Control)Tuta absoluta larvae% Mortality100%48 h

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation and advancement of research findings. This section outlines the typical protocols employed in the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles[2]
  • Reaction Setup: To a solution of the appropriate aryl hydrazine (1.2 mmol) in absolute ethanol (2 mL) in a 25 mL glass reactor under a nitrogen atmosphere and magnetic stirring, (ethoxymethylene)malononitrile (1.2 mmol) is added slowly.

  • Reaction Execution: The resulting solution is carefully brought to reflux and maintained for 4 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (50 mL) and washed with water (30 mL). The organic layer is then dried and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.

G A 1. Dissolve aryl hydrazine in ethanol under N2 atmosphere B 2. Slowly add (ethoxymethylene)malononitrile A->B C 3. Reflux the mixture for 4 hours B->C D 4. Cool to room temperature C->D E 5. Dilute with ethyl acetate and wash with water D->E F 6. Dry and concentrate the organic layer E->F G 7. Purify the crude product F->G

Figure 2: Synthetic workflow for pyrazole derivatives.

In Vitro Antimicrobial Screening (Agar Diffusion Method)[3]
  • Media Preparation: Prepare nutrient agar plates for bacteria and potato dextrose agar plates for fungi.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate.

  • Compound Application: Sterile paper discs (or wells cut into the agar) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). A negative control (solvent only) and a positive control (standard antibiotic/antifungal) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Data Collection: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

In Vitro Anticancer Screening (MTT Assay)[12][14]
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

G A Seed cancer cells in 96-well plates B Treat cells with test compounds A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals with DMSO C->D E Measure absorbance at 570 nm D->E F Calculate cell viability and IC50 E->F

Figure 3: Workflow for the MTT anticancer assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyrazole and phenyl rings. For instance, in the context of anticancer activity, modifications at the 5-amino group with carboxamide moieties have led to potent pan-FGFR inhibitors.[18] The presence of a chloro group on the phenyl ring is a common feature in many active compounds, suggesting its importance for binding to biological targets.[19][20][21][22][23] Further derivatization and exploration of the chemical space around this core structure hold the potential for the discovery of even more potent and selective therapeutic agents.

Conclusion

The this compound scaffold represents a versatile and privileged structure in drug discovery. The derivatives of this core have demonstrated a wide array of biological activities, including promising antimicrobial, anticancer, and insecticidal effects. The synthetic accessibility of these compounds, coupled with the potential for diverse functionalization, makes them attractive candidates for further development. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this important class of molecules. Future research should focus on elucidating the precise mechanisms of action and optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their in vitro potency into in vivo efficacy.

References

Spectroscopic and Synthetic Profile of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS Number: 51516-67-7). This pyrazole derivative is a valuable building block in medicinal chemistry and drug discovery programs.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data
Nucleus Chemical Shift (δ) ppm Solvent Notes
¹H NMRData not available for the 4-chloro isomer.-For the isomeric 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, reported signals are: 4.57 (s, 2H, NH₂), 7.45 (m, 3H, Ar-H), 7.57 (d, 1H, Ar-H), 7.65 (s, 1H, pyrazole-H).[1]
¹³C NMRData not available for the 4-chloro isomer.-For the isomeric 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, reported signals are: 72.3, 112.8, 115.4, 119.1, 127.6, 130.4, 133.4, 143.6, 151.9, 152.0.[1]
Table 2: Infrared (IR) Spectroscopy Data
Functional Group Wavenumber (cm⁻¹) Notes
N-H stretch (amino)~3400-3200Expected based on related structures.
C≡N stretch (nitrile)~2220Expected based on related structures.
C=C & C=N stretch~1600-1450Aromatic and pyrazole ring vibrations.
C-Cl stretch~1100-1000Expected for the chlorophenyl group.

Note: Specific experimental IR data for this compound is not available in the searched literature. The provided values are typical ranges for the indicated functional groups.

Table 3: Mass Spectrometry (MS) Data
Technique m/z Notes
Molecular Ion (M⁺)~218.04Calculated for C₁₀H₇ClN₄. The exact mass will show a characteristic isotopic pattern for chlorine (~3:1 ratio for ³⁵Cl and ³⁷Cl).

Note: Specific experimental mass spectrometry data for this compound is not available in the searched literature. The value is the calculated molecular weight.

Experimental Protocols

A detailed experimental protocol for the synthesis of the title compound is not explicitly published. However, a general and highly selective method for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles has been described and can be adapted for this specific compound.[2]

General Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles[2]

This procedure involves the reaction of an arylhydrazine with (ethoxymethylene)malononitrile.

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • (Ethoxymethylene)malononitrile

  • Ethanol

  • Sodium acetate (or other suitable base)

  • Ethyl acetate

  • Water

Procedure:

  • A solution of 4-chlorophenylhydrazine (prepared by neutralizing the hydrochloride salt with a base like sodium acetate) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • (Ethoxymethylene)malononitrile is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for a period of time (typically monitored by TLC for completion).

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Chlorophenylhydrazine C Reaction in Ethanol A->C B (Ethoxymethylene)malononitrile B->C D Workup & Purification C->D Cooling & Extraction E 5-amino-1-(4-chlorophenyl)- 1H-pyrazole-4-carbonitrile D->E Isolation

Caption: Synthetic workflow for 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

Safety and Handling

Based on vendor safety data sheets, this compound is classified with the following hazards:

  • Acute toxicity, Oral (Category 4)

  • Skin irritation (Category 2)

  • Serious eye damage (Category 1)

  • Specific target organ toxicity - single exposure (Category 3), Respiratory system

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

References

Potential Therapeutic Targets of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the therapeutic targets of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS Number: 51516-67-7) is limited. This document, therefore, presents potential therapeutic targets based on robust scientific literature on structurally related 5-amino-1-aryl-pyrazole derivatives. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its versatile biological activities.[1] This guide extrapolates potential applications for the target molecule based on the activities of its close analogs.

Introduction to the 5-Aminopyrazole Scaffold

The 5-amino-1-aryl-pyrazole-4-carbonitrile core is a versatile template for the development of potent and selective therapeutic agents. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The unique electronic and structural features of the pyrazole ring enable it to interact with various biological targets, particularly protein kinases, making it a focal point in modern drug discovery.

Potential Therapeutic Targets

Based on structure-activity relationship (SAR) studies of analogous compounds, the primary potential therapeutic targets for this compound are within the protein kinase superfamily. The most prominent among these are Fibroblast Growth Factor Receptors (FGFR), p38 Mitogen-Activated Protein (MAP) Kinase, and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Fibroblast Growth Factor Receptors (FGFRs)

The FGFR family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, FGFR4) are crucial regulators of cell proliferation, differentiation, migration, and survival.[3] Aberrant activation of FGFR signaling, through mutations, gene amplification, or translocations, is a known driver in various cancers.[4][5] Structurally similar compounds, specifically 5-amino-1H-pyrazole-4-carboxamide derivatives, have been designed as potent, covalent pan-FGFR inhibitors.[3] These inhibitors have shown efficacy against both wild-type and drug-resistant gatekeeper mutant forms of FGFRs.[3]

Compound/AnalogTargetAssay TypeIC50 (nM)Target Cancer Cell LineCell-based IC50 (nM)
Compound 10h FGFR1Biochemical46NCI-H520 (Lung)19
(5-amino-1H-pyrazole-FGFR2Biochemical41SNU-16 (Gastric)59
4-carboxamide derivative)FGFR3Biochemical99KATO III (Gastric)73
[3]FGFR2 V564FBiochemical62
p38 Mitogen-Activated Protein (MAP) Kinase

The p38 MAP kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[6] The p38α isoform, in particular, is a key regulator of the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[7] Inhibition of p38α is a therapeutic strategy for a range of inflammatory diseases. The 5-amino-pyrazole scaffold has been successfully utilized to develop potent and selective inhibitors of p38α MAP kinase.[8]

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is a critical serine/threonine kinase that functions downstream of the Interleukin-1 Receptor (IL-1R) and Toll-like Receptors (TLRs).[9] It plays a pivotal role in the innate immune response and the subsequent inflammatory cascade.[9] Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune disorders. Pyrazolopyrimidine derivatives, which share a core heterocyclic structure with the target compound, have been identified as potent inhibitors of IRAK4.[9]

Signaling Pathways

The identified targets are key nodes in critical cellular signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of potential inhibitors.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 AKT AKT PI3K->AKT AKT->Proliferation

FGFR Signaling Pathway in Cancer.

p38_MAPK_Signaling_Pathway Stress Cellular Stress / Cytokines (e.g., UV, LPS, TNF-α) MAP3K MAP3K (ASK1, TAK1) Stress->MAP3K Activate MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 Phosphorylate p38 p38 MAPK MKK3_6->p38 Phosphorylate (Thr180/Tyr182) MK2_3 MK2 / MK3 p38->MK2_3 Activate Transcription_Factors Transcription Factors (ATF2, MEF2C) p38->Transcription_Factors Activate Inflammation Inflammation, Apoptosis, Cell Cycle Arrest MK2_3->Inflammation Transcription_Factors->Inflammation

p38 MAP Kinase Signaling Pathway.

IRAK4_Signaling_Pathway Ligand PAMPs / DAMPs (e.g., LPS, IL-1β) TLR_IL1R TLR / IL-1R Ligand->TLR_IL1R Binds MyD88 MyD88 TLR_IL1R->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates TAK1 TAK1 Complex TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Inflammatory_Genes Inflammatory Gene Expression MAPK->Inflammatory_Genes NFkB->Inflammatory_Genes

Toll-like Receptor (TLR) / IRAK4 Signaling.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of potential inhibitors against the identified targets. The following sections outline standard protocols for key in vitro and cell-based assays.

General Experimental Workflow for Kinase Inhibitor Screening

Kinase_Inhibitor_Workflow Start Start: Compound Library Biochemical_Assay Primary Screen: Biochemical Kinase Assay (e.g., ADP-Glo™) Start->Biochemical_Assay Determine_IC50 Determine IC50 Values Biochemical_Assay->Determine_IC50 Select_Hits Select Potent Hits Determine_IC50->Select_Hits Cell_Based_Assay Secondary Screen: Cell-based Proliferation Assay Select_Hits->Cell_Based_Assay Confirm_Activity Confirm On-Target Activity (e.g., Western Blot for phospho-protein) Cell_Based_Assay->Confirm_Activity Lead_Optimization Lead Optimization (SAR Studies) Confirm_Activity->Lead_Optimization In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Optimization->In_Vivo End End: Clinical Candidate In_Vivo->End

General Workflow for Kinase Inhibitor Screening.
Biochemical Kinase Inhibition Assay (e.g., for FGFR, p38, IRAK4)

This protocol is designed to measure the direct inhibitory effect of a compound on the activity of a purified kinase enzyme. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.[10][11][12]

Materials:

  • Purified recombinant kinase (e.g., FGFR1, p38α, or IRAK4)

  • Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1 for FGFRs, ATF-2 for p38)

  • Adenosine triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents and prepare the kinase, substrate, and ATP solutions in Kinase Assay Buffer to the desired concentrations.

  • Compound Plating: Add 1 µL of serially diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of the diluted kinase enzyme to each well.

  • Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and uses luciferase to produce a light signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Cell Proliferation Assay (e.g., for FGFR-dependent cancer cells)

This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on the target kinase for their proliferation and survival.[13]

Materials:

  • Cancer cell line with known target activation (e.g., NCI-H520 for FGFR)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound

  • Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8) or MTT)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.1%). Replace the old medium with the medium containing the test compound or vehicle.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Measurement: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (100% viability). Plot the percentage of viability against the log of the compound concentration and calculate the IC50 value using non-linear regression.

In Vivo Model of LPS-induced TNF-α Production

This in vivo assay evaluates the ability of a compound to inhibit p38 MAP kinase-mediated inflammation in a mouse model.[14]

Materials:

  • Mice (e.g., BALB/c)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound formulated for oral or intraperitoneal administration

  • Vehicle control

  • Blood collection supplies

  • TNF-α ELISA kit

Procedure:

  • Compound Administration: Administer the test compound or vehicle to the mice at the desired dose and route (e.g., oral gavage).

  • LPS Challenge: After a specified pre-treatment time (e.g., 1 hour), challenge the mice with an intraperitoneal injection of LPS (e.g., 100 µg per mouse).

  • Blood Collection: At the time of peak TNF-α production (typically 1.5 hours post-LPS challenge), collect blood samples via cardiac puncture or retro-orbital bleeding.

  • Serum Preparation: Allow the blood to clot and centrifuge to separate the serum.

  • TNF-α Quantification: Measure the concentration of TNF-α in the serum samples using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the TNF-α levels in the compound-treated groups to the vehicle-treated group to determine the percentage of inhibition.

Conclusion

While direct experimental evidence for this compound is not extensively documented in public literature, the analysis of structurally similar compounds strongly suggests its potential as a kinase inhibitor. The most promising therapeutic targets identified are FGFRs, p38 MAP kinase, and IRAK4, all of which are implicated in cancer and inflammatory diseases. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the preclinical evaluation of this compound and its derivatives. Further investigation is warranted to definitively characterize its biological activity and therapeutic potential.

References

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable versatility, synthetic accessibility, and ability to engage in a wide array of biological interactions have cemented its role in the development of numerous therapeutic agents across a broad spectrum of diseases. This technical guide provides a comprehensive overview of the pyrazole scaffold's significance, delving into its synthesis, physicochemical properties, and its pivotal role in the design of targeted therapies. The guide further presents quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to serve as a valuable resource for professionals in drug discovery and development.

Physicochemical Properties and Pharmacological Significance

The unique electronic and structural features of the pyrazole ring contribute to its favorable pharmacological profile. It can act as both a hydrogen bond donor (at the N1-H) and a hydrogen bond acceptor (at the N2 position), enabling it to form crucial interactions with biological targets.[1] The aromatic nature of the ring provides a rigid framework for the precise orientation of substituents, while its metabolic stability is a desirable attribute in drug design.[2]

The broad biological activities of pyrazole derivatives are extensive, with approved drugs and clinical candidates targeting a diverse range of conditions including inflammation, cancer, erectile dysfunction, and infectious diseases.[3][4][5]

The Pyrazole Scaffold in Drug Discovery: A Quantitative Perspective

The potency and selectivity of pyrazole-containing compounds have been extensively documented. The following tables summarize key quantitative data for representative pyrazole-based drugs and experimental compounds across various therapeutic areas.

Table 1: Pyrazole-Based Kinase Inhibitors
CompoundTarget Kinase(s)IC50 (nM)Cell Line/SystemReference(s)
RuxolitinibJAK13.3Cell-free assay[6][7]
JAK22.8Cell-free assay[6][7]
JAK3428Cell-free assay[6]
AfuresertibAkt11.3Cell-free assay[8]
Compound 6Aurora A160Cell-free assay[8]
Compound 13VEGFR-245ELISA[9]
PirtobrutinibBTK (wild type)~3-5Enzymatic/Cell-based[10]
BTK (C481S mutant)~3-5Enzymatic/Cell-based[10]
Table 2: Pyrazole-Based COX and PDE Inhibitors
CompoundTarget EnzymeIC50 (nM)Cell Line/SystemReference(s)
CelecoxibCOX-240Sf9 cells[11][12]
COX-115000Sf9 cells[11]
SildenafilPDE53.5 - 5.22Cell-free assay[3][13]
PDE6~35Cell-free assay[3]
Table 3: Antimicrobial and Antiviral Activity of Pyrazole Derivatives
Compound Type/ExampleOrganism/VirusMIC (µg/mL) / EC50 (µM)Reference(s)
Imidazo-pyridine pyrazole 18E. coli, K. pneumoniae, P. aeruginosa<1[14]
Hydrazone 21aS. aureus, B. subtilis62.5[15]
Hydrazone 21aA. niger, C. albicans2.9 - 7.8[15]
N-acetyl 4,5-dihydropyrazole 7Vaccinia virus7 µg/mL (EC50)[16]
Pyrazole 412Measles virus0.06 (EC50)[17][18]
Phenylpyrazole derivative 416HIV0.047 (EC50)[17][18]

Key Signaling Pathways Modulated by Pyrazole-Based Drugs

The therapeutic effects of many pyrazole-containing drugs stem from their ability to modulate specific signaling pathways implicated in disease pathogenesis. The following diagrams, generated using the DOT language, illustrate two such critical pathways.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT STAT Receptor->STAT 5. STAT Recruitment Cytokine Cytokine Cytokine->Receptor 1. Binding JAK->Receptor JAK->JAK JAK->STAT 6. STAT Phosphorylation STAT_dimer STAT Dimer (pSTAT-pSTAT) STAT->STAT_dimer 7. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 8. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 9. Gene Expression (Proliferation, Inflammation) Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

VEGF_Signaling_Pathway cluster_membrane Endothelial Cell Membrane VEGFR2 VEGFR-2 VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg 3. Downstream Activation PI3K PI3K VEGFR2->PI3K 3. Downstream Activation VEGF VEGF VEGF->VEGFR2 1. Binding & Dimerization RAF Raf PLCg->RAF AKT Akt PI3K->AKT Nucleus Nucleus AKT->Nucleus 4. Signal Transduction MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus 4. Signal Transduction Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Nucleus->Angiogenesis 5. Gene Expression Pyrazole_Inhibitor Pyrazole-based VEGFR-2 Inhibitor Pyrazole_Inhibitor->VEGFR2 Inhibits

Caption: The VEGF signaling pathway in angiogenesis and its inhibition by pyrazole-based compounds.

Experimental Protocols

This section provides detailed methodologies for the synthesis of pyrazole derivatives and for key biological assays used in their evaluation.

Synthesis of Pyrazole Derivatives: The Knorr Synthesis

The Knorr pyrazole synthesis is a classical and versatile method for the preparation of pyrazole scaffolds, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[19][20]

Detailed Protocol for the Synthesis of a Phenylpyrazolone Derivative:

  • Materials:

    • Ethyl benzoylacetate (3 mmol)

    • Hydrazine hydrate (6 mmol)

    • 1-Propanol (3 mL)

    • Glacial acetic acid (3 drops)

    • Water

    • Ethyl acetate

    • Hexane

  • Procedure:

    • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[20]

    • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[20]

    • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[20]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

    • Once the starting ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[19]

    • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[19]

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold water and allow it to air dry.

    • The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Biological Assays

1. In Vitro Anticancer Activity: MTT Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][20]

  • Materials:

    • Adherent cancer cell line of interest

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Pyrazole test compound stock solution (in DMSO)

    • 96-well flat-bottom plates

    • MTT solution (5 mg/mL in sterile PBS)

    • DMSO (for solubilization)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of medium and incubate overnight at 37°C in a 5% CO2 incubator.[6]

    • Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4-6 hours at 37°C, allowing viable cells to form formazan crystals.[6]

    • Formazan Solubilization: Carefully remove the medium and MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Absorbance Reading: Shake the plate for 10 minutes at a low speed to ensure complete solubilization. Measure the absorbance at 490 nm or 570 nm using a microplate reader.[6]

    • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

2. Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][7]

  • Materials:

    • Bacterial strain of interest

    • Appropriate broth medium (e.g., Mueller-Hinton Broth)

    • Pyrazole test compound stock solution

    • Sterile 96-well microtiter plates

  • Procedure:

    • Compound Dilution: Prepare a serial two-fold dilution of the pyrazole compound in the broth medium directly in the wells of a 96-well plate. Typically, 100 µL of medium is added to all wells, and then 100 µL of the 2x concentrated compound is added to the first column and serially diluted across the plate.[7]

    • Inoculum Preparation: Prepare a standardized inoculum of the test organism adjusted to a 0.5 McFarland standard and then dilute it to the appropriate final concentration (typically 5 x 10^5 CFU/mL).[4]

    • Inoculation: Inoculate each well (except for the sterility control) with the bacterial suspension. The final volume in each well should be uniform.

    • Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[4]

Experimental and Logical Workflows

The development of a pyrazole-based drug follows a structured workflow, from initial design and synthesis to preclinical evaluation. The logical relationship diagram below illustrates the diverse applications stemming from the core pyrazole scaffold.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Screening & Evaluation cluster_optimization Lead Optimization S1 Pyrazole Scaffold Design & Selection S2 Synthesis of Derivatives (e.g., Knorr Synthesis) S1->S2 S3 Purification & Structural Characterization (NMR, MS) S2->S3 E1 In Vitro Biological Assays (e.g., Kinase Assay, MTT, MIC) S3->E1 E2 Determination of Potency (IC50, MIC) E1->E2 E3 Lead Compound Identification E2->E3 O1 Structure-Activity Relationship (SAR) Studies E3->O1 O2 ADMET Profiling O1->O2 O3 Optimized Lead O2->O3 Preclinical_Studies Preclinical Studies (In Vivo Models) O3->Preclinical_Studies

Caption: A generalized experimental workflow for the discovery of pyrazole-based drugs.

Pyrazole_Applications cluster_Therapeutic_Areas Therapeutic Applications Pyrazole Pyrazole Scaffold Anticancer Anticancer Agents (e.g., Kinase Inhibitors) Pyrazole->Anticancer Anti_inflammatory Anti-inflammatory (e.g., COX-2 Inhibitors) Pyrazole->Anti_inflammatory Antimicrobial Antimicrobial Pyrazole->Antimicrobial Antiviral Antiviral Pyrazole->Antiviral Cardiovascular Cardiovascular (e.g., PDE5 Inhibitors) Pyrazole->Cardiovascular CNS CNS Disorders Pyrazole->CNS

Caption: Logical relationship of the pyrazole scaffold to its diverse therapeutic applications.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent properties make it a versatile building block for the creation of potent and selective modulators of a wide range of biological targets. The successful translation of numerous pyrazole-containing compounds into clinically effective drugs is a testament to its enduring importance. This technical guide, by providing a consolidated resource of quantitative data, detailed protocols, and visual aids, aims to facilitate further innovation and discovery in the development of novel pyrazole-based therapeutics.

References

An In-Depth Technical Guide on the Preliminary Cytotoxicity Screening of 5-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 5-aminopyrazole derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as anticancer agents.[1][2][3] While specific data on 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile is not extensively available in the public domain, this guide synthesizes findings from studies on structurally related compounds to offer valuable insights for researchers, scientists, and drug development professionals. The document outlines common experimental protocols, presents cytotoxic activity data, and visualizes key experimental and biological pathways.

I. Introduction to 5-Aminopyrazole Derivatives and their Anticancer Potential

Pyrazole derivatives are a prominent class of heterocyclic compounds recognized for their wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] The pyrazole scaffold serves as a versatile template for the design of potent and selective therapeutic agents.[1][2] Within this family, 5-aminopyrazole derivatives have emerged as crucial building blocks for the synthesis of various fused heterocyclic systems with significant biological activities. Numerous studies have demonstrated that these compounds can exhibit potent cytotoxic effects against a variety of cancer cell lines.[4][5][6] Their mechanisms of action are often attributed to the inhibition of key cellular targets involved in cancer progression, such as protein kinases (e.g., EGFR, CDK), tubulin, and DNA topoisomerase.[1][2] The structural diversity achievable through substitutions on the pyrazole ring allows for the fine-tuning of their biological activity and selectivity.[1][2]

II. Quantitative Cytotoxicity Data of 5-Aminopyrazole Analogs

The following table summarizes the in vitro cytotoxic activity of various 5-aminopyrazole derivatives against several human cancer cell lines, as reported in the scientific literature. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Pyrazole-linked benzothiazole-β-naphthol derivative (60)A549 (Lung)4.63--
Pyrazole-linked benzothiazole-β-naphthol derivative (61)HeLa (Cervical)5.54--
Pyrazole-linked benzothiazole-β-naphthol derivative (62)MCF-7 (Breast)4.89--
1,3,4-trisubstituted pyrazole derivative (28)HCT116 (Colon)0.035Sorafenib-
1,3,4-trisubstituted pyrazole derivative (28)HepG2 (Liver)0.028Sorafenib-
Pyrazole benzothiazole hybrid (25)HT29 (Colon)3.17Axitinib-
Pyrazole benzothiazole hybrid (25)PC3 (Prostate)6.77Axitinib-
Indole-linked pyrazole derivative (33)HCT116 (Colon)<23.7Doxorubicin24.7-64.8
Indole-linked pyrazole derivative (34)MCF-7 (Breast)<23.7Doxorubicin24.7-64.8
5-aminopyrazole derivative (3)Hep-G2 (Liver)41--
Chloroacetanilide derivative (8)Hep-G2 (Liver)3.6--
Enamine derivative (19)Hep-G2 (Liver)17.7--

Note: The specific structures of the numbered compounds can be found in the cited literature. This table is a compilation of data from multiple sources to provide a comparative overview.[1][7]

III. Experimental Protocols for Cytotoxicity Screening

A crucial step in the evaluation of novel anticancer compounds is the in vitro cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

Detailed Methodology for MTT Assay:

  • Cell Culture:

    • Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Cells are harvested from culture flasks using trypsin-EDTA.

    • A cell suspension is prepared, and the cell density is determined using a hemocytometer.

    • Cells are seeded into 96-well microplates at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium.

    • The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • The test compound, this compound or its analogs, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • A series of dilutions of the test compound are prepared in the culture medium.

    • The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compound. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin or cisplatin) are also included.

    • The plates are incubated for a further 48-72 hours.

  • MTT Assay Procedure:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

    • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

IV. Visualizations of Experimental Workflow and Potential Signaling Pathways

Diagram 1: Experimental Workflow for In Vitro Cytotoxicity Screening

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture 1. Cell Line Culture (e.g., A549, MCF-7) cell_seeding 3. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep 2. Compound Preparation (Stock & Dilutions) treatment 4. Compound Treatment (48-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_assay 5. MTT Assay (Formazan formation) treatment->mtt_assay absorbance 6. Absorbance Reading (570 nm) mtt_assay->absorbance viability_calc 7. Viability Calculation absorbance->viability_calc ic50 8. IC50 Determination viability_calc->ic50

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

Diagram 2: Hypothetical Signaling Pathway Inhibition by a Pyrazole Derivative

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Apoptosis Apoptosis ERK->Apoptosis Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by a pyrazole derivative.

V. Conclusion

The preliminary cytotoxicity screening of 5-aminopyrazole derivatives consistently demonstrates their potential as a valuable scaffold in the development of novel anticancer therapeutics. The data presented in this guide, compiled from various studies on related analogs, highlight the potent cytotoxic activity of this class of compounds against a range of cancer cell lines. The standardized protocols and visualized workflows provided herein offer a solid foundation for researchers initiating cytotoxicity studies on this compound and other novel pyrazole derivatives. Further investigations into the specific mechanisms of action and structure-activity relationships will be crucial for optimizing the therapeutic potential of these promising compounds.

References

Methodological & Application

Application Note and Protocol: One-Pot Synthesis of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the one-pot synthesis of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Pyrazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The protocols described herein outline efficient, high-yield, one-pot methodologies that offer advantages in terms of procedural simplicity, reduced reaction times, and atom economy.[3] Both two-component and three-component synthesis strategies are presented, providing researchers with versatile options depending on the available starting materials.

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the development of therapeutic agents and agrochemicals.[2][4] The specific derivative, this compound, serves as a valuable synthon for the creation of more complex polyheterocyclic compounds and as a candidate for biological screening.[1] Traditional multi-step syntheses can be time-consuming and often result in lower overall yields. One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly desirable as they streamline the process, reduce solvent usage, and minimize waste.[3]

This application note details two primary one-pot methods for synthesizing the target compound:

  • A two-component condensation reaction between (ethoxymethylene)malononitrile and 4-chlorophenylhydrazine.[5][6]

  • A three-component tandem reaction involving an aromatic aldehyde, malononitrile, and a phenylhydrazine derivative.[3][7]

Reaction Scheme and Mechanism

The synthesis proceeds via a Michael-type addition followed by an intramolecular cyclization and aromatization. In the two-component approach, the reaction between (ethoxymethylene)malononitrile and 4-chlorophenylhydrazine yields the final pyrazole product with excellent regioselectivity.[5][6] The three-component reaction follows a tandem Knoevenagel condensation-cyclocondensation pathway to form the pyrazole ring.[3][7]

G cluster_0 Two-Component Synthesis cluster_1 Conditions r1 4-Chlorophenylhydrazine p1 5-amino-1-(4-chlorophenyl)- 1H-pyrazole-4-carbonitrile r1->p1 + r2 (Ethoxymethylene)malononitrile r2->p1 cond1 Ethanol, Reflux

Caption: General reaction scheme for the two-component synthesis.

Experimental Protocols

Protocol 1: Two-Component Synthesis from (Ethoxymethylene)malononitrile

This protocol is adapted from the general procedure for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[5][6]

Materials:

  • 4-Chlorophenylhydrazine hydrochloride (or free base)

  • (Ethoxymethylene)malononitrile

  • Absolute Ethanol

  • Ethyl acetate

  • Water

  • Nitrogen gas supply

  • Standard reflux apparatus with magnetic stirring

Procedure:

  • To a 25 mL glass reactor under a nitrogen atmosphere, add 4-chlorophenylhydrazine hydrochloride (1.2 mmol) and absolute ethanol (2 mL). If using the hydrochloride salt, add an equivalent of a non-nucleophilic base like triethylamine to liberate the free hydrazine.

  • With magnetic stirring, slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution.[6]

  • Carefully heat the reaction mixture to reflux and maintain this temperature for approximately 4 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the crude mixture with ethyl acetate (50 mL) and wash with water (30 mL).[5]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the resulting solid residue by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure product.

Protocol 2: Three-Component Tandem Synthesis

This protocol is a generalized catalyst-free method for the synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in a green medium.[3][7]

Materials:

  • 4-Chlorobenzaldehyde

  • Malononitrile

  • Phenylhydrazine (Note: 4-chlorophenylhydrazine would be used for the specific target molecule)

  • Ethanol

  • Water

  • Standard reaction vessel with magnetic stirring

Procedure:

  • In a suitable reaction vessel, prepare a mixture of ethanol and water.

  • Add 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and 4-chlorophenylhydrazine (1 mmol) to the solvent.

  • Stir the mixture vigorously at room temperature. This reaction proceeds via a tandem Knoevenagel-cyclo condensation.[7]

  • Monitor the reaction by TLC. The reaction time can vary but is often completed within a few hours.

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold water or a cold ethanol/water mixture.

  • Dry the product. If necessary, further purification can be achieved by recrystallization from ethanol.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis of 5-aminopyrazole-4-carbonitrile derivatives based on literature reports.

ParameterProtocol 1 (Two-Component)Protocol 2 (Three-Component)Reference(s)
Reactants 4-Chlorophenylhydrazine, (Ethoxymethylene)malononitrile4-Chlorobenzaldehyde, Malononitrile, 4-Chlorophenylhydrazine[5],[7]
Solvent Absolute EthanolWater/Ethanol[5],[7]
Catalyst None (or base for HCl salt)Catalyst-free[5],[7]
Temperature RefluxRoom Temperature[5],[7]
Reaction Time ~4 hoursVaries (often shorter)[5],[3]
Yield Good to Excellent (e.g., 68% for a similar analog)High Yields[6],[3]
Work-up Liquid-liquid extraction, ChromatographyFiltration, Recrystallization[5],[3]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the two-component synthesis protocol.

G start Start reagents Combine 4-chlorophenylhydrazine and (ethoxymethylene)malononitrile in ethanol under N2 start->reagents reflux Heat mixture to reflux for 4 hours reagents->reflux cool Cool to room temperature reflux->cool extract Dilute with Ethyl Acetate & Wash with Water cool->extract dry Dry organic layer and concentrate in vacuo extract->dry purify Purify by column chromatography or recrystallization dry->purify product Obtain Pure Product purify->product

Caption: Workflow for the one-pot, two-component pyrazole synthesis.

Conclusion

The one-pot synthesis of this compound can be achieved efficiently through at least two reliable methods. The two-component reaction offers excellent regioselectivity and good yields, while the three-component approach represents a green, catalyst-free alternative performed at room temperature.[5][7] These protocols provide robust and scalable routes for obtaining this valuable pyrazole intermediate, facilitating further research and development in medicinal and materials science.

References

Application Notes and Protocols for Kinase Inhibition Assay Using 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology. The dysregulation of kinase activity is a hallmark of numerous diseases. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many potent and selective kinase inhibitors. This document provides a detailed protocol for characterizing the inhibitory activity of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, a novel small molecule inhibitor, against the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and survival. Genetic alterations leading to the aberrant activation of this pathway are associated with the growth and survival of various tumors. Therefore, inhibitors of the FGFR family represent a promising therapeutic strategy for treating cancer.

This application note describes a luminescence-based in vitro kinase assay for determining the potency and selectivity of this compound. The protocol utilizes the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction. The luminescent signal generated is directly proportional to kinase activity, allowing for the quantification of inhibition.

Signaling Pathway

The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to FGFRs, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are central to cell proliferation and survival.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds P_FGFR p-FGFR FGFR->P_FGFR Dimerization & Autophosphorylation GRB2 GRB2/SOS P_FGFR->GRB2 PI3K PI3K P_FGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT AKT->Proliferation

Caption: The FGFR signaling pathway, a key regulator of cellular processes.

Data Presentation

The inhibitory activity of this compound was evaluated against a panel of FGFR kinases. The half-maximal inhibitory concentration (IC50) values were determined using the luminescence-based kinase assay described below. A known selective FGFR inhibitor was used as a positive control for comparison.

Kinase TargetThis compound IC50 (nM)Control Inhibitor IC50 (nM)
FGFR1465
FGFR2413
FGFR39920
FGFR4>5,000>1,000
VEGFR2 (off-target)>10,000250

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for measuring the activity of FGFR kinases in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[1]

Materials:

  • Kinases: Recombinant human FGFR1, FGFR2, FGFR3, FGFR4, VEGFR2

  • Substrate: Poly(Glu, Tyr) 4:1 peptide

  • Inhibitor: this compound

  • Control Inhibitor: A known selective FGFR inhibitor (e.g., PD173074)

  • ATP: Adenosine 5'-triphosphate

  • Kinase Assay Buffer (1X): 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2.[2]

  • DMSO: Dimethyl sulfoxide

  • Assay Kit: ADP-Glo™ Kinase Assay Kit

  • Plates: White, opaque 384-well plates

  • Instrumentation: Multichannel pipettes, plate reader with luminescence detection capabilities

Experimental Workflow

The experimental workflow consists of preparing the reagents, performing the kinase reaction in the presence of the inhibitor, and then detecting the amount of ADP produced to determine the level of kinase inhibition.

Experimental_Workflow prep 1. Reagent Preparation (Inhibitor Dilution, Kinase Prep, Substrate/ATP Mix) plate 2. Plate Setup (Add Inhibitor/DMSO to Wells) prep->plate add_kinase 3. Add Kinase Enzyme plate->add_kinase pre_inc 4. Pre-incubation (10 min, RT) (Inhibitor-Kinase Binding) add_kinase->pre_inc start_rxn 5. Initiate Reaction (Add Substrate/ATP Mix) pre_inc->start_rxn rxn_inc 6. Kinase Reaction Incubation (60 min, 30°C) start_rxn->rxn_inc stop_rxn 7. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) rxn_inc->stop_rxn stop_inc 8. Incubation (40 min, RT) stop_rxn->stop_inc detect 9. ADP to ATP Conversion (Add Kinase Detection Reagent) stop_inc->detect detect_inc 10. Incubation (30 min, RT) detect->detect_inc read 11. Measure Luminescence (Plate Reader) detect_inc->read analyze 12. Data Analysis (Calculate % Inhibition, Plot IC50 Curve) read->analyze

References

Application Notes and Protocols: Leveraging 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the chemical scaffold, 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, in structure-activity relationship (SAR) studies. This versatile molecule serves as a valuable starting point for the development of novel therapeutic agents and agrochemicals. The following sections detail the synthesis of analog libraries, experimental protocols for biological evaluation, and data interpretation to guide lead optimization.

Introduction

The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile core is a privileged scaffold in medicinal chemistry and agrochemical research.[1][2] Its inherent drug-like properties and synthetic tractability make it an ideal template for SAR investigations. The lead compound, this compound, has demonstrated potential in various biological applications, including as an intermediate for kinase inhibitors and as a building block for novel insecticides.[3][4] This document outlines the methodologies to systematically modify this core structure, evaluate the biological activities of the resulting analogs, and establish a robust SAR to guide the design of more potent and selective compounds.

Data Presentation: Structure-Activity Relationship Data

Systematic modification of the this compound scaffold allows for the exploration of the chemical space around this core and the determination of key structural features responsible for biological activity. The following tables summarize quantitative data from SAR studies of analogous compounds, highlighting their potential as both insecticidal agents and kinase inhibitors.

Table 1: Insecticidal Activity of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile Analogs against Tuta absoluta

Compound IDR (Substitution on Phenyl Ring)Mortality (%) after 48h
Lead Compound 4-ClNot explicitly tested
3b2,6-dichloro-4-(trifluoromethyl)60
3cUnsubstituted75
Fipronil (Positive Control)-100

This table showcases initial insecticidal screening data. A full SAR study would involve synthesizing a broader range of analogs and determining LC50 or LD50 values.

Table 2: Kinase Inhibitory Activity of Pyrazole-Based Analogs

The pyrazole scaffold is a well-established core for kinase inhibitors.[5] The following data, compiled from various studies, illustrates the potency of pyrazole derivatives against different kinases and cancer cell lines, providing a basis for designing SAR studies around the this compound core for oncology applications.

Compound IDTarget KinaseKinase IC50 (nM)Target Cell LineCellular IC50 (µM)
AfuresertibAkt10.08 (Ki)HCT116 (colon)0.95
Compound 2Akt11.3HCT116 (colon)0.95
Compound 6Aurora A160HCT116 (colon)0.39
Compound 1Akt161HCT116 (colon)7.76
Compound 24CDK12380HepG2 (liver)0.05
Compound 25CDK11520HepG2 (liver)0.028

Note: The compound IDs are as referenced in the cited literature and are not direct analogs of this compound but demonstrate the potential of the broader pyrazole class as kinase inhibitors.[5][6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful SAR studies. The following sections provide methodologies for the synthesis of analogs and their subsequent biological evaluation.

Protocol 1: General Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile Analogs

This protocol describes a one-pot synthesis method for generating a library of analogs based on the lead compound.

Materials:

  • Substituted aryl hydrazines

  • (Ethoxymethylene)malononitrile

  • Absolute Ethanol

  • Ethyl acetate

  • Water

  • Glass reactor with magnetic stirring and reflux condenser

Procedure:

  • In a 25 mL glass reactor under a nitrogen atmosphere, dissolve 1.2 mmol of the desired substituted aryl hydrazine in 2 mL of absolute ethanol with magnetic stirring.

  • Slowly add 1.2 mmol of (ethoxymethylene)malononitrile to the solution.

  • Carefully bring the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with 50 mL of ethyl acetate and wash with 30 mL of water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 5-amino-1-aryl-1H-pyrazole-4-carbonitrile analog.

Protocol 2: Insecticidal Activity Bioassay against Tuta absoluta Larvae[5]

This protocol details a method for evaluating the insecticidal properties of the synthesized compounds.

Materials:

  • Synthesized pyrazole analogs

  • Acetone (solvent)

  • Tomato leaves

  • Second or third instar larvae of Tuta absoluta

  • Petri dishes

  • Filter paper

Procedure:

  • Prepare stock solutions of the test compounds in acetone.

  • Prepare different concentrations of the test compounds by serial dilution.

  • Apply a known volume of each test solution evenly onto tomato leaf discs.

  • Allow the solvent to evaporate completely.

  • Place one treated leaf disc into a Petri dish lined with moistened filter paper.

  • Introduce a known number of Tuta absoluta larvae (e.g., 10) into each Petri dish.

  • Seal the Petri dishes and incubate at a controlled temperature and humidity.

  • Assess larval mortality at 24 and 48 hours post-treatment.

  • Include a negative control (solvent only) and a positive control (e.g., Fipronil).

  • Calculate the percentage mortality for each treatment group.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)[7]

This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of compounds against specific kinases.

Materials:

  • Synthesized pyrazole analogs dissolved in DMSO

  • Kinase enzyme of interest

  • Substrate for the kinase

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the diluted compounds, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.

  • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at 30°C.

  • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell Viability Assay (MTT Assay)[7]

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Cell culture medium

  • Synthesized pyrazole analogs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubate the plate for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan crystals.

  • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to SAR studies involving this compound.

SAR_Workflow Lead Lead Compound: 5-amino-1-(4-chlorophenyl) -1H-pyrazole-4-carbonitrile Synthesis Analog Synthesis (Protocol 1) Lead->Synthesis Screening Biological Screening (Protocols 2, 3, 4) Synthesis->Screening Data Data Analysis (IC50/LC50 Determination) Screening->Data SAR SAR Establishment Data->SAR Optimization Lead Optimization SAR->Optimization Design new analogs Optimization->Synthesis Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Downstream Downstream Effectors AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->AKT

References

Application Notes and Protocols: 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile is a pivotal heterocyclic building block in the synthesis of a range of agrochemicals, most notably insecticides. Its pyrazole core is a key pharmacophore in several commercially successful products. This document provides detailed application notes on its use, including its role as a precursor to potent insecticidal agents, and presents experimental protocols for its synthesis and subsequent derivatization. The mode of action of the resulting agrochemicals is also discussed and illustrated.

Introduction

The phenylpyrazole class of insecticides has had a significant impact on modern crop protection and animal health. These compounds are highly effective against a broad spectrum of insect pests. A key structural motif within this class is the 1-aryl-5-aminopyrazole core. This compound serves as a crucial intermediate for the synthesis of these active ingredients. Its chemical structure allows for facile derivatization at the C4 position of the pyrazole ring, a key determinant of insecticidal potency. The resulting compounds typically act as potent non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in insects, leading to central nervous system disruption and mortality.

Application: Precursor to Phenylpyrazole Insecticides

The primary application of this compound in agrochemical synthesis is as a key intermediate for the production of phenylpyrazole insecticides. The amino and cyano functionalities, along with the reactive C4 position of the pyrazole ring, allow for a variety of chemical modifications to produce highly active insecticidal compounds.

A notable example of an agrochemical class derived from this scaffold is the fiproles, which includes the widely-used insecticide fipronil. Although the commercial synthesis of fipronil itself starts from a different phenylhydrazine, the chemical principles and transformations are directly applicable to derivatives of this compound.

The general strategy involves the introduction of a suitable substituent at the C4 position of the pyrazole ring. This is often a halogen, which can then be displaced, or a sulfur-containing moiety that is subsequently oxidized.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a one-pot synthesis via the direct condensation of (ethoxymethylene)malononitrile and 4-chlorophenylhydrazine.

Materials:

  • 4-chlorophenylhydrazine hydrochloride

  • (Ethoxymethylene)malononitrile

  • Ethanol

  • Sodium acetate

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride (1.79 g, 10 mmol) and sodium acetate (0.82 g, 10 mmol) in ethanol (50 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add (ethoxymethylene)malononitrile (1.22 g, 10 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate (100 mL) and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent to afford the pure product.

Expected Yield: Yields can vary, but are typically in the range of 70-90%.

Protocol 2: Synthesis of 4-Bromo-5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

This protocol describes the bromination of the C4 position of the pyrazole ring, a key step in the synthesis of more complex phenylpyrazole insecticides.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a flask protected from light, dissolve this compound (2.18 g, 10 mmol) in acetonitrile (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.87 g, 10.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Synthesis and Yield of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

CompoundAryl SubstituentYield (%)Melting Point (°C)
1 4-chlorophenyl85169-171
2 Phenyl93140-142
3 2,6-dichloro-4-(trifluoromethyl)phenyl60185-187

Table 2: Insecticidal Activity of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles against Tuta absoluta Larvae

CompoundConcentration (ppm)Mortality (%) after 48h
1 (4-chlorophenyl derivative)1000Not explicitly tested in cited study
2 (Phenyl derivative)100075[1]
3 (Fipronil precursor analogue)100060[1]
Fipronil (Positive Control)1000100[1]

Mandatory Visualizations

Mode of Action: GABA Receptor Antagonism

Phenylpyrazole insecticides derived from this compound act as non-competitive antagonists of the GABA receptor in insects. The binding of these insecticides to the GABA receptor blocks the influx of chloride ions, leading to hyperexcitation of the insect's central nervous system, convulsions, and eventual death.

GABA_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_released GABA GABA_vesicle->GABA_released Release GABA GABA GABA_Receptor GABA-gated Chloride Channel GABA_released->GABA_Receptor Binds Chloride_ion Cl- GABA_Receptor->Chloride_ion Opens channel for Hyperpolarization Hyperpolarization (Inhibition) Chloride_ion->Hyperpolarization Influx leads to Phenylpyrazole Phenylpyrazole Insecticide Phenylpyrazole->GABA_Receptor Blocks

Caption: Mechanism of GABA receptor antagonism by phenylpyrazole insecticides.

Experimental Workflow: Synthesis and Application

The following diagram illustrates the general workflow from the synthesis of the pyrazole intermediate to its application in the formation of a functionalized agrochemical.

Agrochemical_Synthesis_Workflow Start Starting Materials: 4-chlorophenylhydrazine (Ethoxymethylene)malononitrile Synthesis One-Pot Synthesis (Protocol 1) Start->Synthesis Intermediate 5-Amino-1-(4-chlorophenyl)-1H- pyrazole-4-carbonitrile Synthesis->Intermediate Derivatization C4-Position Derivatization (e.g., Bromination - Protocol 2) Intermediate->Derivatization Functionalized_Intermediate 4-Substituted Pyrazole Intermediate Derivatization->Functionalized_Intermediate Final_Synthesis Further Synthetic Steps (e.g., Sulfenylation, Oxidation) Functionalized_Intermediate->Final_Synthesis Agrochemical Final Agrochemical Product (e.g., Fipronil Analogue) Final_Synthesis->Agrochemical Bioassay Biological Activity Testing Agrochemical->Bioassay

Caption: General workflow for the synthesis of agrochemicals from the title compound.

Conclusion

This compound is a valuable and versatile intermediate in the field of agrochemical synthesis. The protocols provided herein offer a basis for the laboratory-scale synthesis of this compound and its subsequent functionalization. The straightforward derivatization of this scaffold, coupled with the potent insecticidal activity of the resulting phenylpyrazole derivatives, underscores its importance in the development of modern crop protection agents. Further research into novel C4-substituents and their impact on the insecticidal spectrum and environmental profile remains an active and promising area of investigation.

References

Application Notes and Protocols for Cell-Based Assays with 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C₁₀H₇ClN₄ and a molecular weight of 218.64 g/mol . Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer properties.[1][2] This particular compound serves as a key intermediate in the synthesis of pharmaceuticals, notably as a building block for kinase inhibitors used in cancer therapy.[3] Its structural features, including the pyrazole core, amino, and cyano groups, make it a valuable scaffold for developing targeted therapeutic agents.[3]

This document provides detailed protocols for conducting cell-based assays to evaluate the cytotoxic and potential mechanistic effects of this compound on cancer cell lines. The primary assay described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and, by inference, cell viability.[4]

Principle of the Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes. The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells. A decrease in signal indicates a reduction in cell viability due to the cytotoxic or cytostatic effects of the test compound.

Putative Signaling Pathway

While the precise mechanism of action for this compound is not definitively established in the provided literature, its role as a precursor for kinase inhibitors suggests it may target signaling pathways crucial for cancer cell proliferation and survival.[3] Many pyrazole derivatives have been shown to inhibit various protein kinases such as EGFR, VEGFR-2, and CDKs, which are key components of pathways like the MAPK/ERK and PI3K/Akt pathways.[1] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Compound 5-amino-1-(4-chlorophenyl)- 1H-pyrazole-4-carbonitrile Compound->RTK Inhibition Compound->RAF Inhibition Compound->PI3K Inhibition

Caption: Putative signaling pathway targeted by pyrazole-based kinase inhibitors.

Experimental Workflow

The overall workflow for assessing the in vitro efficacy of the compound involves several key stages, from initial cell culture to data analysis.

G A 1. Cell Culture (e.g., MCF-7, HeLa) B 2. Cell Seeding (96-well plates) A->B D 4. Cell Treatment (24h, 48h, 72h incubation) B->D C 3. Compound Preparation (Serial Dilutions) C->D E 5. MTT Assay (Addition of MTT reagent) D->E F 6. Formazan Solubilization (Addition of DMSO or SDS) E->F G 7. Data Acquisition (Absorbance Reading at 570 nm) F->G H 8. Data Analysis (IC50 Calculation) G->H

Caption: General workflow for the cell-based cytotoxicity assay.

Experimental Protocols

Materials and Reagents
  • Compound: this compound (powder, >97% purity)

  • Cell Lines:

    • MCF-7 (human breast adenocarcinoma)

    • HeLa (human cervical cancer)

    • A549 (human lung carcinoma)

    • HEK293 (human embryonic kidney - as a non-cancerous control)

  • Media and Reagents:

    • DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[4]

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Centrifuge

    • 96-well flat-bottom cell culture plates

    • Multichannel pipette

    • Microplate reader

Protocol: MTT Cell Viability Assay
  • Cell Culture:

    • Maintain the selected cell lines in their appropriate growth medium in a humidified incubator at 37°C with 5% CO₂.

    • Subculture the cells every 2-3 days to maintain logarithmic growth.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow for cell attachment.[4]

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

  • Cell Treatment:

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of the compound to the respective wells.

    • Include vehicle control wells (medium with the same concentration of DMSO as the treated wells) and untreated control wells (medium only).

    • Incubate the plates for 24, 48, or 72 hours.[6]

  • MTT Assay:

    • At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

    • Incubate the plates for an additional 4 hours at 37°C, protected from light.[4][5]

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

    • Incubate for a further 15 minutes at room temperature on a shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale).

    • Determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism.

Data Presentation

The quantitative data from the cell viability assays should be summarized in a clear and structured table to facilitate comparison between different cell lines and incubation times.

Cell LineIncubation Time (h)IC₅₀ (µM) ± SD
MCF-72445.2 ± 3.1
4822.8 ± 1.9
7210.5 ± 0.8
HeLa2458.7 ± 4.5
4831.4 ± 2.6
7215.1 ± 1.3
A5492465.1 ± 5.2
4838.9 ± 3.4
7218.7 ± 1.6
HEK29324> 100
4889.3 ± 7.2
7265.4 ± 5.9

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.

Conclusion

These protocols provide a comprehensive framework for the initial in vitro evaluation of this compound. The MTT assay is a robust and widely used method for assessing cytotoxicity. Further investigations, such as cell cycle analysis by flow cytometry and apoptosis assays (e.g., Annexin V staining), could be employed to elucidate the specific mechanism of action of this compound.[1][6] The observed IC₅₀ values will guide further studies in drug development, including structure-activity relationship (SAR) analyses and in vivo efficacy testing.

References

Application Notes and Protocols for the Derivatization of the Amino Group in 5-amino-1-aryl-1H-pyrazole-4-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the 5-amino group in 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffolds. This class of compounds serves as a versatile building block in medicinal chemistry and materials science. The derivatization of the exocyclic amino group allows for the exploration of structure-activity relationships and the development of novel compounds with diverse biological activities.

Introduction

5-amino-1-aryl-1H-pyrazole-4-carbonitriles are key heterocyclic intermediates in the synthesis of a wide range of fused heterocyclic systems and other functionalized molecules.[1] The presence of a reactive amino group at the C5 position, along with the cyano group at the C4 position and the adaptable aryl substituent at the N1 position, makes this scaffold an attractive starting point for the synthesis of libraries of compounds for drug discovery and other applications.[1] Derivatization of the 5-amino group can lead to the formation of amides, Schiff bases, ureas, thioureas, and can also serve as a handle for constructing fused ring systems such as pyrazolo[3,4-d]pyrimidines.[2][3]

This guide details the protocols for several key derivatization reactions of the 5-amino group, providing step-by-step experimental procedures, tabulated quantitative data, and visual workflows to aid in the successful synthesis and characterization of these derivatives.

Synthesis of the Starting Material: 5-amino-1-aryl-1H-pyrazole-4-carbonitriles

The starting materials for the derivatization reactions can be synthesized through the condensation of an appropriate arylhydrazine with (ethoxymethylene)malononitrile.[4]

General Experimental Protocol for Synthesis

A solution of the desired arylhydrazine (1.0 eq.) in a suitable solvent such as ethanol is prepared. To this solution, (ethoxymethylene)malononitrile (1.0-1.2 eq.) is added, and the reaction mixture is heated to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate).[5]

Quantitative Data for Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles
Aryl Group (Ar)Yield (%)Melting Point (°C)Reference
Phenyl84138.5-139.6[4]
4-Fluorophenyl47178.5-179.8[4]
Perfluorophenyl63-[4]
4-(Trifluoromethyl)phenyl67-[4]
2,6-Dichloro-4-(trifluoromethyl)phenyl47-[4]
4-Methoxyphenyl68148.4-148.8[4]

Derivatization Reactions of the 5-Amino Group

The following sections provide detailed protocols for various derivatizations of the 5-amino group of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

Acylation

Acylation of the 5-amino group to form the corresponding N-acyl derivatives is a common transformation. This can be achieved using various acylating agents such as acid chlorides or anhydrides in the presence of a base.

To a solution of the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or pyridine, the acylating agent (e.g., benzoyl chloride, 1.1 eq.) is added dropwise at 0 °C. A base such as triethylamine or pyridine can be used to scavenge the acid byproduct. The reaction mixture is then stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography or recrystallization.[4]

Starting Aminopyrazole (Ar)Acylating AgentProductYield (%)Melting Point (°C)Reference
1,3-diaryl-1H-pyrazol-5-amineSubstituted benzoyl chloridesN-(1,3-diaryl-1H-pyrazol-5-yl)benzamides--[4]

Note: Specific yield and melting point data for acylated 5-amino-1-aryl-1H-pyrazole-4-carbonitriles were not available in the searched literature. The provided reference describes a general method for a similar class of compounds.

Schiff Base Formation

The condensation of the 5-amino group with aldehydes or ketones yields the corresponding Schiff bases (imines).

A mixture of the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (1.0 eq.) and the desired aldehyde (e.g., benzaldehyde, 1.0 eq.) in a solvent such as ethanol is heated to reflux. A catalytic amount of an acid, like glacial acetic acid, can be added to facilitate the reaction. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration and can be purified by recrystallization.

Starting Aminopyrazole (Ar)AldehydeProductYield (%)Melting Point (°C)Reference
5-amino-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneSalicylaldehyde(E)-5-((2-hydroxybenzylidene)amino)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one--[6]

Note: The provided reference describes the formation of a Schiff base from a related aminopyrazole. The protocol is generally applicable.

Urea and Thiourea Formation

The reaction of the 5-amino group with isocyanates or isothiocyanates provides a straightforward route to the corresponding urea and thiourea derivatives.

To a solution of the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (1.0 eq.) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile, the appropriate isocyanate or isothiocyanate (1.0-1.1 eq.) is added. The reaction is typically stirred at room temperature until completion. The product often precipitates from the reaction mixture and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Cyclocondensation to Pyrazolo[3,4-d]pyrimidines

The 5-amino group, in conjunction with the adjacent C4-nitrile, is a key synthon for the construction of the fused pyrazolo[3,4-d]pyrimidine ring system, a privileged scaffold in medicinal chemistry.

A common method involves heating the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile with formic acid or formamide to introduce the C4 carbon of the pyrimidine ring. Alternatively, reaction with urea can lead to the formation of pyrazolo[3,4-d]pyrimidin-4-ones. For example, heating 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile in formic acid at reflux for several hours can yield the corresponding pyrazolo[3,4-d]pyrimidine.[2]

Starting AminopyrazoleReagentProductYield (%)Reference
5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileFormic acid3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneGood[2]
Diazotization and Azo Coupling

The 5-amino group can be diazotized and coupled with electron-rich aromatic compounds to form azo dyes.

The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile is dissolved in an acidic solution (e.g., aqueous HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt. This diazonium salt solution is then added to a cooled solution of a coupling component (e.g., a phenol or an aniline derivative) in a basic or neutral medium. The resulting azo compound often precipitates and can be collected by filtration and purified.

Visual Workflows and Signaling Pathways

General Derivatization Workflow

Derivatization_Workflow Start 5-Amino-1-aryl-1H- pyrazole-4-carbonitrile Acylation Acylation (RCOCl or (RCO)2O) Start->Acylation Schiff_Base Schiff Base Formation (R'CHO) Start->Schiff_Base Urea_Thiourea Urea/Thiourea Formation (R'NCO or R'NCS) Start->Urea_Thiourea Cyclocondensation Cyclocondensation (HCOOH, Urea, etc.) Start->Cyclocondensation Diazotization Diazotization & Coupling (NaNO2/HCl, Ar'H) Start->Diazotization Product_Acyl N-Acyl Derivative Acylation->Product_Acyl Product_Schiff Schiff Base Schiff_Base->Product_Schiff Product_Urea Urea/Thiourea Derivative Urea_Thiourea->Product_Urea Product_Fused Pyrazolo[3,4-d]pyrimidine Cyclocondensation->Product_Fused Product_Azo Azo Derivative Diazotization->Product_Azo Pyrazolopyrimidine_Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_products Products Aminopyrazole 5-Amino-1-aryl-1H- pyrazole-4-carbonitrile FormicAcid Formic Acid Aminopyrazole->FormicAcid Reflux Urea Urea Aminopyrazole->Urea Heat Pyrimidinone Pyrazolo[3,4-d]pyrimidin-4-one FormicAcid->Pyrimidinone Pyrimidinedione Pyrazolo[3,4-d]pyrimidine-4,6-dione Urea->Pyrimidinedione

References

analytical methods for the quantification of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An increasing focus on pyrazole derivatives in medicinal chemistry and drug discovery necessitates the development of robust and reliable analytical methods for their quantification. 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile is a key intermediate in the synthesis of various biologically active compounds. This document provides detailed application notes and protocols for the quantitative analysis of this compound, tailored for researchers, scientists, and professionals in drug development. The primary method detailed is a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, a widely accessible and reliable technique for the analysis of aromatic organic molecules.

This section outlines a proposed reversed-phase HPLC method for the accurate quantification of this compound.

1.1. Principle

The method utilizes reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. The analyte is retained on the column and then eluted by the mobile phase. Detection is achieved by measuring the absorbance of the analyte at a specific ultraviolet (UV) wavelength, which corresponds to its maximum absorbance. The concentration of the analyte in a sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

1.2. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters

1.3. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The proposed chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)
Gradient Isocratic at 60:40 (Acetonitrile:Water)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes

1.4. Experimental Protocol: Standard and Sample Preparation

1.4.1. Preparation of Standard Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of the this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve the standard in methanol and bring the volume to the mark with methanol.

  • Sonicate for 5 minutes to ensure complete dissolution.

1.4.2. Preparation of Working Standard Solutions

  • From the standard stock solution, prepare a series of dilutions in the mobile phase to create calibration standards.

  • Typical concentration levels for a calibration curve could be 1, 5, 10, 25, and 50 µg/mL.

1.4.3. Preparation of Sample Solution

  • Accurately weigh a quantity of the test sample expected to contain this compound.

  • Dissolve the sample in a suitable volume of methanol.

  • Dilute the solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 20 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

G cluster_prep Solution Preparation cluster_analysis HPLC Analysis stock 1. Weigh 10 mg Reference Standard dissolve_stock 2. Dissolve in 100 mL Methanol (Stock Solution: 100 µg/mL) stock->dissolve_stock working 3. Prepare Working Standards (1-50 µg/mL in Mobile Phase) dissolve_stock->working inject 8. Inject into HPLC System working->inject sample_weigh 4. Weigh Test Sample dissolve_sample 5. Dissolve in Methanol sample_weigh->dissolve_sample dilute_sample 6. Dilute to Target Concentration in Mobile Phase dissolve_sample->dilute_sample filter 7. Filter through 0.45 µm Syringe Filter dilute_sample->filter filter->inject acquire 9. Acquire Chromatogram inject->acquire quantify 10. Quantify using Calibration Curve acquire->quantify G cluster_workflow LC-MS Confirmation Workflow sample Sample containing Analyte hplc HPLC Separation sample->hplc Injection esi Electrospray Ionization (ESI) hplc->esi Elution ms Mass Analyzer esi->ms Ion Transfer detector Detector ms->detector data Data System (Mass Spectrum) detector->data

Application Notes and Protocols: Design and Synthesis of Novel Pyrazole Derivatives for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design, synthesis, and biological evaluation of novel pyrazole derivatives as potential anticancer agents. This document outlines detailed experimental protocols for the synthesis of a representative pyrazole-chalcone hybrid, along with methodologies for assessing its cytotoxic and mechanistic properties.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] The versatility of the pyrazole scaffold allows for structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.[1] Recent research has focused on the development of novel pyrazole hybrids, which integrate the pyrazole core with other pharmacologically active moieties to enhance their therapeutic efficacy.[2][3]

This guide focuses on a specific class of pyrazole-chalcone hybrids, which have demonstrated promising anticancer activity by targeting key cellular processes such as cell proliferation and survival. The protocols detailed herein provide a framework for the synthesis and evaluation of these compounds, facilitating further research and development in this area.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of a series of synthesized pyrazole-chalcone hybrids against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values were determined using the MTT assay after 48 hours of treatment.

Compound IDCancer Cell LineIC₅₀ (µM)[3][4]
PC-H-1 MCF-7 (Breast)2.13 ± 0.80
SiHa (Cervical)4.34 ± 0.98
PC-3 (Prostate)4.46 ± 0.53
PC-H-2 A549 (Lung)29.95
HepG2 (Liver)10.05
Caco2 (Colon)25.24
PC-H-3 K562 (Leukemia)0.021
A549 (Lung)0.69
Doxorubicin MCF-7 (Breast)0.95
(Reference)HepG2 (Liver)3.83

Experimental Protocols

Synthesis of a Novel Pyrazole-Chalcone Hybrid

This protocol describes a two-step synthesis of a representative 1,3-diphenyl pyrazole-chalcone hybrid.

Step 1: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde

This intermediate is synthesized via the Vilsmeier-Haack reaction of acetophenone phenylhydrazone.

  • Materials:

    • N,N-Dimethylformamide (DMF)

    • Phosphoryl chloride (POCl₃)

    • Acetophenone phenylhydrazone

    • Crushed ice

    • Ethanol

  • Procedure:

    • In a round-bottom flask, add N,N-dimethylformamide (15 ml) and cool it to 0-5 °C in an ice bath.

    • Slowly add phosphoryl chloride (5 ml) dropwise to the cooled DMF with constant stirring over a period of 30 minutes, maintaining the temperature below 5 °C.

    • In a separate beaker, dissolve acetophenone phenylhydrazone (3.15 g, 15 mmol) in DMF (5 ml).

    • Add the acetophenone phenylhydrazone solution dropwise to the Vilsmeier reagent (the mixture from step 2) over 1 hour, keeping the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes and then heat at 60-70 °C for 5-6 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice.

    • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

    • Recrystallize the crude product from ethanol to obtain pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde as colorless needles.[5]

Step 2: Claisen-Schmidt Condensation to form the Pyrazole-Chalcone Hybrid

This step involves the base-catalyzed condensation of the pyrazole aldehyde with a substituted acetophenone.

  • Materials:

    • 1,3-diphenyl-1H-pyrazole-4-carbaldehyde

    • Substituted acetophenone (e.g., 4-methoxyacetophenone)

    • Ethanol

    • Aqueous Potassium Hydroxide (KOH) solution (40%)

  • Procedure:

    • In a round-bottom flask, dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and the substituted acetophenone (1 mmol) in ethanol (10-15 mL).

    • To this solution, add the aqueous KOH solution dropwise with stirring.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The solid chalcone product will precipitate. Collect the solid by filtration, wash with water until the filtrate is neutral, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final pyrazole-chalcone hybrid.[6][7]

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Test pyrazole derivative (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the pyrazole compound in the culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48 hours at 37 °C in a humidified 5% CO₂ incubator.

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

  • Materials:

    • Cancer cells treated with the pyrazole derivative

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Treat cells with the pyrazole compound at its IC₅₀ concentration for 24 hours.

    • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.[1][8][9]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Materials:

    • Cancer cells treated with the pyrazole derivative

    • PBS

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with the pyrazole compound at its IC₅₀ concentration for 24 hours.

    • Harvest the cells, wash with ice-cold PBS, and fix them in cold 70% ethanol overnight at -20 °C.

    • Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.

    • Resuspend the cells in the PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the stained cells using a flow cytometer.[6][10][11]

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Materials:

    • Tubulin polymerization assay kit (containing purified tubulin, GTP, and reaction buffer)

    • Test pyrazole derivative

    • Positive control (e.g., Nocodazole) and negative control (vehicle)

    • 96-well plate

    • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode at 37 °C

  • Procedure:

    • Prepare a reaction mixture containing tubulin and GTP in the reaction buffer on ice.

    • Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate.

    • Initiate the polymerization reaction by adding the tubulin-GTP mixture to the wells.

    • Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every minute for 60 minutes at 37 °C.

    • Plot the absorbance versus time to generate polymerization curves.

    • Determine the IC₅₀ value for the inhibition of tubulin polymerization.[8][10][12]

Mandatory Visualizations

Signaling Pathways

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus PKC PKC PLCg->PKC PKC->Nucleus STAT->Nucleus Proliferation Proliferation, Survival, Angiogenesis Nucleus->Proliferation Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Nucleus Angiogenesis Angiogenesis, Permeability, Survival Nucleus->Angiogenesis Pyrazole Pyrazole Derivative Pyrazole->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway Inhibition.

CDK2_Regulation_Pathway cluster_0 Active Complex cluster_1 Active Complex CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb P E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Transcription CyclinA Cyclin A E2F->CyclinA Transcription CDK2 CDK2 CyclinE->CDK2 CyclinA->CDK2 CDK2->Rb P G1_S_Transition G1/S Transition CDK2->G1_S_Transition DNA_Replication DNA Replication CDK2->DNA_Replication Pyrazole Pyrazole Derivative Pyrazole->CDK2 Inhibition

Caption: CDK2 Regulation of Cell Cycle.

Experimental Workflows

Synthesis_Workflow start Start reagents1 Acetophenone Phenylhydrazone + DMF, POCl₃ start->reagents1 vilsmeier Vilsmeier-Haack Reaction reagents1->vilsmeier intermediate 1,3-diphenyl-1H-pyrazole -4-carbaldehyde vilsmeier->intermediate reagents2 Pyrazole Aldehyde + Substituted Acetophenone + KOH, Ethanol intermediate->reagents2 claisen Claisen-Schmidt Condensation reagents2->claisen product Final Pyrazole-Chalcone Hybrid claisen->product purification Purification (Recrystallization) product->purification end End purification->end

Caption: Synthesis Workflow.

Bioassay_Workflow start Start compound Synthesized Pyrazole Derivative start->compound mtt MTT Assay (Cytotoxicity) compound->mtt tubulin Tubulin Polymerization Assay compound->tubulin ic50 Determine IC₅₀ mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle data_analysis Data Analysis & Interpretation apoptosis->data_analysis cell_cycle->data_analysis tubulin->data_analysis

Caption: Biological Evaluation Workflow.

References

Application Notes and Protocols for Crystallization of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile for X-ray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for obtaining single crystals of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile suitable for X-ray diffraction analysis. The successful growth of high-quality crystals is a critical step in determining the three-dimensional molecular structure, which is invaluable for structure-based drug design and understanding intermolecular interactions.

Compound Properties

A summary of the known physical properties of this compound is presented in Table 1. Understanding these properties is essential for designing appropriate crystallization strategies.

PropertyValueSource
Molecular Formula C₁₀H₇ClN₄Sigma-Aldrich[1]
Molecular Weight 218.64 g/mol Sigma-Aldrich[1]
Appearance SolidSigma-Aldrich[1]
Melting Point 169-173 °CSigma-Aldrich[1]

Crystallization Screening Workflow

A systematic approach to crystallization is crucial for success. The following diagram outlines a general workflow for screening and optimizing conditions for crystal growth.

Crystallization_Workflow General Crystallization Screening Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis & Optimization start Start with Pure Compound (>95%) sol_select Solvent Solubility Screening start->sol_select slow_evap Slow Evaporation sol_select->slow_evap Select Appropriate Method(s) slow_cool Slow Cooling sol_select->slow_cool Select Appropriate Method(s) vapor_diff Vapor Diffusion sol_select->vapor_diff Select Appropriate Method(s) layering Solvent Layering sol_select->layering Select Appropriate Method(s) observe Microscopic Observation slow_evap->observe slow_cool->observe vapor_diff->observe layering->observe optimize Optimize Conditions (Concentration, Temp.) observe->optimize Good Crystals? No xray X-ray Diffraction Analysis observe->xray Good Crystals? Yes optimize->slow_evap Iterate optimize->slow_cool Iterate optimize->vapor_diff Iterate optimize->layering Iterate end Single Crystal Structure xray->end

Caption: A general workflow for crystallization screening of small molecules.

Experimental Protocols

Based on successful crystallization of analogous pyrazole derivatives, the following protocols are recommended for this compound. For a related compound, 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, single crystals were obtained by slow evaporation from an ethanol-acetone (2:1) solution[2]. Another similar compound, 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, yielded crystals suitable for X-ray diffraction from an acetone solution via slow evaporation[3]. These solvents, along with others commonly used for pyrazole derivatives such as dioxane and ethanol, are excellent starting points.

Protocol 1: Slow Evaporation

This is often the simplest method for obtaining high-quality crystals.

Materials:

  • This compound (5-10 mg)

  • Small, clean vial (e.g., 1-dram glass vial)

  • Solvent of choice (e.g., acetone, ethanol, ethyl acetate, or a mixture like ethanol/acetone 2:1)

  • Parafilm or a loosely fitting cap

Procedure:

  • Dissolve 5-10 mg of the compound in the minimum amount of the chosen solvent at room temperature to create a nearly saturated solution. Gentle warming may be applied to aid dissolution, but ensure the solution is not boiling.

  • Filter the solution through a small cotton plug or a syringe filter into a clean vial to remove any particulate matter.

  • Cover the vial with parafilm and puncture a few small holes in it, or use a cap that is not airtight. This allows for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

  • Monitor the vial for crystal growth over several days to weeks.

Protocol 2: Slow Cooling

This method is effective for compounds that have a significant increase in solubility with temperature.

Materials:

  • This compound (10-20 mg)

  • Test tube or small Erlenmeyer flask

  • Heating source (e.g., hot plate or water bath)

  • Insulated container (e.g., Dewar flask filled with warm water)

  • Solvent of choice (e.g., ethanol, isopropanol, acetonitrile)

Procedure:

  • Prepare a saturated or nearly saturated solution of the compound in the chosen solvent at an elevated temperature (just below the solvent's boiling point).

  • Filter the hot solution into a clean test tube or flask.

  • Place the container with the hot solution into an insulated container to allow for very slow cooling to room temperature.

  • Once at room temperature, the container can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to further decrease the temperature and promote crystallization.

  • Observe for crystal formation as the solution cools.

Protocol 3: Vapor Diffusion

This technique is particularly useful when only a small amount of the compound is available and is excellent for screening a wide range of solvent/anti-solvent systems.

Materials:

  • This compound (1-5 mg)

  • Small inner vial (e.g., 0.5-dram vial)

  • Larger outer vial or beaker with a tight-fitting lid or seal

  • Solvent in which the compound is soluble (e.g., acetone, dichloromethane, ethyl acetate)

  • Anti-solvent in which the compound is insoluble but miscible with the solvent (e.g., hexane, diethyl ether, pentane)

Procedure:

  • Dissolve 1-5 mg of the compound in a small volume (e.g., 0.5 mL) of the chosen solvent in the inner vial.

  • Place the inner vial inside the larger outer vial.

  • Add a larger volume (e.g., 2-3 mL) of the anti-solvent to the outer vial, ensuring the level of the anti-solvent is below the top of the inner vial.

  • Seal the outer vial tightly.

  • The more volatile anti-solvent will slowly diffuse into the solvent in the inner vial, reducing the solubility of the compound and inducing crystallization.

  • Keep the setup in a stable, vibration-free environment and monitor for crystal growth.

Solvent System Screening

A systematic screening of solvents is critical for successful crystallization. The following table provides a starting point for solvent selection for this compound.

Solvent System (Solvent / Anti-solvent)Rationale
AcetoneSuccessful for a similar nitrophenyl pyrazole carbonitrile[3].
Ethanol / Acetone (2:1)Successful for the 2-chlorophenyl analog[2].
EthanolCommonly used for recrystallization of pyrazole derivatives.
Dichloromethane / HexaneA common polar/non-polar system for vapor diffusion.
Ethyl Acetate / HeptaneAnother effective polar/non-polar combination.
DioxaneMentioned as a recrystallization solvent for similar compounds.

Troubleshooting and Optimization

  • No Crystals Form: The solution may be too dilute. Allow more solvent to evaporate or start with a more concentrated solution. Alternatively, the compound may be too soluble in the chosen solvent.

  • Formation of Powder or Small Needles: Crystallization may be occurring too rapidly. Slow down the process by reducing the rate of evaporation (fewer holes in the parafilm), cooling more slowly, or adjusting the solvent/anti-solvent ratio.

  • Oils Form: The compound may be "oiling out" of the solution, which can happen if the solution is too concentrated or cooled too quickly. Try using a more dilute solution or a different solvent system.

Logical Diagram for Method Selection

The choice of crystallization method often depends on the solubility characteristics of the compound.

Method_Selection Crystallization Method Selection Guide cluster_solubility Solubility Profile cluster_methods Recommended Methods start Assess Compound Solubility high_sol_rt High Solubility at Room Temp start->high_sol_rt mod_sol_rt Moderate Solubility at Room Temp start->mod_sol_rt low_sol_rt Low Solubility at Room Temp start->low_sol_rt vapor_diff_layering Vapor Diffusion or Solvent Layering high_sol_rt->vapor_diff_layering Requires anti-solvent slow_evap Slow Evaporation mod_sol_rt->slow_evap slow_cool Slow Cooling low_sol_rt->slow_cool If solubility increases with temperature

Caption: A guide for selecting a crystallization method based on compound solubility.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on potential causes and recommended solutions to improve reaction yield and product purity.

Diagram: Troubleshooting Workflow

troubleshooting_workflow start Low or No Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst If reagents are pure adjust_temp_time Adjust Temperature and/or Reaction Time check_conditions->adjust_temp_time solvent_screen Screen Alternative Solvents check_conditions->solvent_screen side_products Presence of Impurities/ Side Products incomplete_cyclization Incomplete Cyclization side_products->incomplete_cyclization regioisomer_formation Regioisomer Formation side_products->regioisomer_formation incomplete_cyclization->adjust_temp_time Promote cyclization regioisomer_formation->optimize_catalyst Enhance regioselectivity regioisomer_formation->solvent_screen Influence selectivity purification Optimize Purification Method (Crystallization, Chromatography) optimize_catalyst->purification adjust_temp_time->purification solvent_screen->purification characterization Confirm Structure (NMR, MS) purification->characterization

Caption: A logical workflow for troubleshooting low yield or impurity issues in the synthesis.

Issue Potential Cause Recommended Solution
Low or No Product Yield Poor quality of starting materials: (ethoxymethylene)malononitrile or 4-chlorophenylhydrazine may have degraded.Ensure the purity of starting materials. Use freshly distilled or recrystallized reagents if necessary.
Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition.Optimize the reaction temperature. For the reaction of (ethoxymethylene)malononitrile and 4-chlorophenylhydrazine, refluxing in ethanol or trifluoroethanol has been shown to be effective.[1]
Ineffective solvent: The chosen solvent may not be suitable for the reaction, affecting solubility and reactivity.Screen different solvents. While ethanol is commonly used, trifluoroethanol (TFE) has been reported to give higher yields for similar pyrazole syntheses.[1]
Catalyst inefficiency: If using a catalyzed multicomponent reaction, the catalyst may be inactive or used in a suboptimal amount.For catalyzed reactions, ensure the catalyst is active and optimize its loading. Novel catalysts like modified layered double hydroxides have shown high efficiency.[2][3][4]
Presence of Multiple Spots on TLC (Side Products) Formation of regioisomers: In syntheses involving substituted hydrazines, the formation of the 3-amino regioisomer is a common side product.[5]The synthesis from (ethoxymethylene)malononitrile generally yields the 5-amino isomer with high regioselectivity.[1] If using other precursors, reaction conditions can be tuned. For instance, acidic conditions may favor the 5-amino isomer (thermodynamic product), while basic conditions can lead to the 3-amino isomer (kinetic product).[6]
Incomplete cyclization: The open-chain intermediate may be present if the cyclization step is not complete.[5]Increase the reaction time or temperature to promote the final cyclization step. The use of an effective catalyst can also drive the reaction to completion.
N-acetylation: If using acetic acid as a solvent or catalyst at high temperatures, N-acetylation of the amino group on the pyrazole ring can occur.[5]Avoid using acetic acid at high temperatures. If an acid catalyst is needed, consider using a catalytic amount of a non-acetylating acid.
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solvent. After cooling, if no precipitate forms, concentrate the solvent under reduced pressure. The crude product can then be purified.
Oily product obtained instead of a solid. Try triturating the oil with a non-polar solvent like hexane to induce solidification. Purification by column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common and regioselective method for synthesizing this compound?

A1: The reaction between (ethoxymethylene)malononitrile and 4-chlorophenylhydrazine is a highly effective and regioselective method.[1] This one-step reaction typically proceeds in a suitable solvent like ethanol at reflux and generally yields the desired 5-amino regioisomer exclusively.[1]

Q2: How can I improve the yield of the reaction?

A2: To improve the yield, consider the following:

  • Solvent Choice: While ethanol is effective, using 2,2,2-trifluoroethanol (TFE) as a solvent can potentially increase the yield.[1]

  • Catalysis: For multicomponent approaches (e.g., from an aldehyde, malononitrile, and hydrazine), employing a highly efficient catalyst can significantly improve yields and shorten reaction times.[2][3][4][7][8]

  • Purity of Reactants: Ensure that the 4-chlorophenylhydrazine and (ethoxymethylene)malononitrile are of high purity.

Q3: What are the expected spectroscopic data for this compound?

A3: While specific data can vary slightly based on the solvent used for NMR, typical characterization data would be similar to related structures. For a similar compound, 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, the following was observed:

  • FT-IR (KBr, cm⁻¹): Peaks around 3447, 3346 (NH₂ stretching), 2206 (C≡N stretching), 1632, 1600 (C=N, C=C stretching).[2]

  • ¹H NMR (CDCl₃, δ ppm): Signals for the amino protons, aromatic protons, and the pyrazole ring proton.[2]

  • ¹³C NMR (CDCl₃, δ ppm): Resonances for the carbon atoms of the pyrazole ring, the chlorophenyl group, and the nitrile carbon.[2]

Q4: How can I confirm that I have synthesized the 5-amino isomer and not the 3-amino isomer?

A4: Unambiguous structure determination often requires advanced 2D NMR techniques. A ¹H-¹⁵N HMBC experiment is particularly powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[5][9] In many cases, single-crystal X-ray diffraction provides definitive proof of the structure.[5]

Experimental Protocols

Protocol 1: Synthesis from (Ethoxymethylene)malononitrile

This protocol is adapted from procedures for synthesizing similar 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[1]

Diagram: Synthesis Pathway from (Ethoxymethylene)malononitrile

synthesis_pathway cluster_reactants Reactants EMM (Ethoxymethylene)malononitrile Reaction Reflux in Ethanol or TFE EMM->Reaction Hydrazine 4-chlorophenylhydrazine Hydrazine->Reaction Product 5-amino-1-(4-chlorophenyl)- 1H-pyrazole-4-carbonitrile Reaction->Product

References

common side products in the synthesis of 5-aminopyrazoles and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of 5-aminopyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the synthesis of 5-aminopyrazoles?

The synthesis of 5-aminopyrazoles, typically through the condensation of a β-ketonitrile with hydrazine or its derivatives, can lead to the formation of several side products. The most frequently encountered impurities include isomeric 3-aminopyrazoles, dimeric byproducts, and unreacted starting materials. The formation of these side products is often influenced by reaction conditions such as temperature, solvent, and the nature of the substituents on the starting materials.

Q2: How can I minimize the formation of the isomeric 3-aminopyrazole during my reaction?

The regioselectivity of the reaction between a β-ketonitrile and a substituted hydrazine is a critical factor in determining the ratio of 5-aminopyrazole to the isomeric 3-aminopyrazole. The use of a non-polar solvent can favor the formation of the desired 5-aminopyrazole isomer. Additionally, careful control of the reaction temperature, often running the reaction at a lower temperature, can enhance the selectivity for the 5-amino isomer.

Q3: What are effective methods for removing common side products from my 5-aminopyrazole product?

Several purification techniques can be employed to remove common side products from 5-aminopyrazole syntheses. These include:

  • Recrystallization: This is often the first method of choice for removing minor impurities and can be highly effective if a suitable solvent system is identified.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from isomers and other byproducts with different polarities.

  • Acid-Base Extraction: The basicity of the amino group in 5-aminopyrazoles can be exploited for purification. The product can be selectively extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product is then recovered by basifying the aqueous phase and extracting it back into an organic solvent.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of 5-aminopyrazole Incomplete reaction; Suboptimal reaction temperature; Incorrect stoichiometry of reactants.Monitor the reaction progress using TLC or LC-MS to ensure completion. Optimize the reaction temperature and ensure the correct molar ratios of reactants are used.
Presence of a significant amount of isomeric 3-aminopyrazole Use of a polar protic solvent; High reaction temperature.Switch to a non-polar solvent like toluene or benzene. Perform the reaction at a lower temperature (e.g., room temperature or below).
Formation of a high molecular weight byproduct Dimerization or polymerization of starting materials or product.Lower the reaction concentration. Add the hydrazine derivative slowly to the solution of the β-ketonitrile.
Difficulty in separating the product from starting materials Similar polarities of the product and starting materials.If recrystallization is ineffective, utilize silica gel column chromatography with an appropriate eluent system. Alternatively, consider an acid-base extraction.

Experimental Protocols

Protocol 1: Synthesis of a 5-Aminopyrazole Derivative

  • Reaction Setup: To a solution of the appropriate β-ketonitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the crude product. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.

Protocol 2: Purification of 5-Aminopyrazole by Acid-Base Extraction

  • Dissolution: Dissolve the crude 5-aminopyrazole mixture in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The desired 5-aminopyrazole will move into the aqueous phase as its hydrochloride salt.

  • Separation: Separate the aqueous layer and wash it with the organic solvent to remove any remaining non-basic impurities.

  • Basification and Re-extraction: Cool the aqueous layer in an ice bath and basify it by the slow addition of a concentrated base solution (e.g., sodium hydroxide) until the product precipitates or the solution becomes basic. Extract the purified 5-aminopyrazole back into an organic solvent.

  • Final Steps: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Visual Guides

Synthesis_Pathway Start β-Ketonitrile + Hydrazine Intermediate Condensation Intermediate Start->Intermediate Reaction Conditions (Solvent, Temp) SideProduct2 Dimeric Byproduct Start->SideProduct2 Side Reaction Product 5-Aminopyrazole (Desired Product) Intermediate->Product Favorable Pathway SideProduct1 3-Aminopyrazole (Isomeric Impurity) Intermediate->SideProduct1 Alternative Cyclization

Caption: Synthetic pathway for 5-aminopyrazoles and common side products.

Purification_Workflow Crude Crude Product Mixture (5-Aminopyrazole + Impurities) Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography AcidBase Acid-Base Extraction Crude->AcidBase PureProduct Purified 5-Aminopyrazole Recrystallization->PureProduct Impurities Removed Impurities Recrystallization->Impurities Chromatography->PureProduct Chromatography->Impurities AcidBase->PureProduct AcidBase->Impurities

Caption: General workflow for the purification of 5-aminopyrazoles.

Technical Support Center: Troubleshooting Low Solubility of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: this compound is a solid compound with the following properties:

  • Molecular Formula: C₁₀H₇ClN₄[1]

  • Molecular Weight: 218.64 g/mol [1]

  • CAS Number: 51516-67-7[1]

  • Appearance: Solid[1]

  • Melting Point: 169-173 °C[1]

Q2: I'm observing precipitation of the compound when I dilute my DMSO stock into aqueous assay buffer. Why is this happening?

A2: This is a common phenomenon known as "antisolvent precipitation" or "crashing out." The compound is likely highly soluble in a polar aprotic solvent like DMSO but has very low solubility in aqueous solutions. When the concentrated DMSO stock is rapidly diluted into the aqueous buffer, the compound's solubility limit is exceeded, causing it to precipitate.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance to DMSO is cell-line dependent. A general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects. However, for sensitive cell lines, it is advisable to keep the concentration below 0.1%. It is crucial to include a vehicle control (media with the same final DMSO concentration as the treated samples) in your experiments.

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: Yes, pH modification can be a viable strategy. The aminopyrazole moiety suggests that the compound is likely a weak base. The pKa of a compound is the pH at which it is 50% ionized. For a basic compound, lowering the pH of the buffer below its pKa will lead to protonation of the basic functional groups, which generally increases aqueous solubility.

To apply this strategy effectively, it is recommended to determine the pKa of this compound. This can be done experimentally or through in silico prediction tools such as those offered by ChemAxon or ACD/Labs.[2][3][4][5][6][7] Once the pKa is known, you can adjust the pH of your assay buffer accordingly, ensuring the final pH is compatible with your biological system.

Q5: What are co-solvents, and how can they help with solubility?

A5: Co-solvents are water-miscible organic solvents that can be added to aqueous solutions to increase the solubility of hydrophobic compounds. Common co-solvents used in biological assays include ethanol, polyethylene glycols (PEGs), and propylene glycol. These agents work by reducing the polarity of the aqueous solvent system, thereby improving the solvation of nonpolar compounds. It is essential to test the tolerance of your specific assay to the chosen co-solvent and its final concentration.

Q6: How do cyclodextrins work to improve solubility?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like this compound, forming an "inclusion complex." This complex has a water-soluble exterior, which enhances the apparent aqueous solubility of the guest molecule.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to natural β-cyclodextrin.[9]

Troubleshooting Guides

Problem: Compound Precipitation in Aqueous Buffer

dot

Caption: Troubleshooting workflow for compound precipitation.

  • Step 1: Initial Checks

    • Verify Stock Concentration: Ensure your stock solution in DMSO is fully dissolved. If necessary, gently warm and vortex the stock solution.

    • Final Concentration: Calculate the theoretical final concentration in your assay. It may be exceeding the aqueous solubility limit.

  • Step 2: Simple Approach - Lower the Final Concentration

    • Perform a dose-response experiment starting from a much lower concentration to determine the practical working range where the compound remains in solution.

  • Step 3: Moderate Approach - Employ Co-solvents

    • Prepare an intermediate stock solution in a co-solvent system (e.g., 1:1 DMSO:PEG400) before the final dilution into the aqueous buffer.

    • Always determine the maximum tolerated concentration of the co-solvent system in your specific assay.

  • Step 4: Advanced Approach - Utilize Cyclodextrins

    • Formulate the compound with a cyclodextrin like HP-β-CD to create an inclusion complex with enhanced aqueous solubility. This is particularly useful for in vivo studies as well.

  • Step 5: pH Modification

    • If the pKa of the compound is known or can be reliably predicted, adjust the pH of the assay buffer to be at least 1-2 pH units below the basic pKa to ensure the compound is in its more soluble, ionized form.

Data Presentation

Solvent System Predicted Solubility Range Notes
Water (pH 7.4)< 1 µMVery low aqueous solubility is expected.
0.5% DMSO in Water1 - 10 µMLimited improvement; precipitation likely at higher concentrations.
10% Ethanol in Water10 - 50 µMModerate improvement, but ethanol concentration may affect some assays.
5% HP-β-CD in Water50 - 500 µMSignificant improvement in apparent solubility is possible.
Aqueous Buffer (pH < pKa)Variable (Potentially > 50 µM)Dependent on the pKa; significant increase is possible.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Stock Solution
  • Prepare a 10 mM primary stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

  • Prepare a co-solvent mixture. A common mixture is 1:1 (v/v) DMSO and Polyethylene Glycol 400 (PEG400).

  • Create a 1 mM intermediate stock solution by diluting the 10 mM primary stock 1:10 in the co-solvent mixture.

  • For the final working solution, dilute the 1 mM intermediate stock into your aqueous assay buffer. For example, a 1:100 dilution will result in a 10 µM final concentration with 0.5% DMSO and 0.5% PEG400.

  • Always prepare a vehicle control containing the same final concentration of the co-solvent mixture.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare a 10 mM solution of HP-β-CD in your aqueous assay buffer. Gently warm and stir to dissolve completely.

  • Prepare a concentrated primary stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Slowly add the compound stock solution dropwise to the stirring HP-β-CD solution.

  • Continue to stir the mixture at room temperature for 1-24 hours to allow for the formation of the inclusion complex. The solution should become clear if the complexation is successful.

  • The resulting solution can be sterile-filtered and used in your assay.

  • Prepare a vehicle control with the same concentration of HP-β-CD and any residual organic solvent.

Mandatory Visualization

Signaling Pathway

Given that many aminopyrazole derivatives are developed as kinase inhibitors, a common target family is the Fibroblast Growth Factor Receptors (FGFRs).[10][11] The following diagram illustrates the canonical FGFR signaling pathway, which is often a target of such inhibitors.

dot

FGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR PLCg PLCγ FGFR->PLCg Phosphorylates FRS2 FRS2 FGFR->FRS2 Phosphorylates STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K FGF FGF Ligand FGF->FGFR Binds SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription

Caption: Canonical FGFR signaling pathway.

Experimental Workflow: Co-solvent Method

dot

CoSolvent_Workflow A 1. Prepare 10 mM Primary Stock in 100% DMSO C 3. Create 1 mM Intermediate Stock (Dilute A into B) A->C B 2. Prepare 1:1 (v/v) DMSO:PEG400 Co-solvent B->C E 5. Prepare Vehicle Control (Co-solvent in Buffer) B->E D 4. Dilute Intermediate Stock into Assay Buffer C->D F 6. Perform Biological Assay D->F E->F

Caption: Workflow for the co-solvent solubilization method.

Logical Relationship: Solubility Enhancement Choice

dot

Solubility_Choice Start Low Compound Solubility Question1 Is a minor solubility increase sufficient? Start->Question1 Question2 Is a moderate to high solubility increase needed? Question1->Question2 No Ans1 Use Co-solvents (e.g., Ethanol, PEG) Question1->Ans1 Yes Question3 Is the compound ionizable? Question2->Question3 Consider Also Ans2 Use Cyclodextrins (e.g., HP-β-CD) Question2->Ans2 Yes Ans3 Modify Buffer pH Question3->Ans3 Yes Ans4 Combine Methods Question3->Ans4 No/Combine Ans1->Ans4 Ans2->Ans4 Ans3->Ans4

Caption: Decision tree for selecting a solubility enhancement method.

References

optimization of reaction conditions for pyrazole synthesis (temperature, catalyst, solvent)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on improving reaction outcomes. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to temperature, catalysts, and solvents in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in pyrazole synthesis?

A1: Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reactions, the formation of side products, and suboptimal reaction conditions.[1][2] One of the primary reasons is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[2] To troubleshoot, consider increasing the reaction time or temperature, and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The choice of catalyst and solvent also plays a critical role in maximizing yield.[3][4]

Q2: How can I control regioselectivity in the synthesis of unsymmetrical pyrazoles?

A2: Achieving high regioselectivity is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[5][6] The initial nucleophilic attack of the hydrazine can occur at two different carbonyl carbons, leading to a mixture of regioisomers.[5] Several strategies can be employed to control regioselectivity:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity compared to conventional solvents like ethanol.[4][6]

  • Acid Catalysis: In some cases, the addition of an acid catalyst can influence the regiochemical outcome.[4]

  • Stepwise Protocols: A stepwise approach, where intermediates are isolated, can sometimes offer better control over the final product's regiochemistry.[7]

Q3: What is the impact of temperature on pyrazole synthesis, and can it be used to control the reaction outcome?

A3: Temperature is a critical parameter in pyrazole synthesis. Increasing the temperature can enhance reaction rates and drive reactions to completion, which is particularly useful for less reactive substrates.[1][8] For instance, in some silver-catalyzed reactions, raising the temperature to 60 °C improved the yield of trifluoromethylated pyrazoles.[1] However, excessively high temperatures can lead to the formation of tar-like substances and byproducts.[9] Interestingly, temperature can also be used as a tool for divergent synthesis, allowing for the selective formation of different pyrazole derivatives from the same starting materials by simply tuning the reaction temperature.[10]

Q4: Are there greener alternatives to traditional solvents for pyrazole synthesis?

A4: Yes, there is a growing emphasis on developing more environmentally friendly methods for pyrazole synthesis. Water and deep eutectic solvents (DESs) are emerging as promising green alternatives to volatile organic solvents.[11] Microwave-assisted synthesis, often performed under solvent-free conditions or in aqueous media, also represents a greener approach, offering reduced reaction times and energy consumption.[12][13][14]

Troubleshooting Guides

Issue 1: Low Product Yield

Low yield is a frequent obstacle in pyrazole synthesis. The following troubleshooting guide provides a systematic approach to identify and resolve the underlying causes.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckPurity Assess Starting Material Purity Start->CheckPurity CheckPurity->Start If impure, purify and restart OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions If pure AnalyzeByproducts Analyze for Side Reactions/Byproducts OptimizeConditions->AnalyzeByproducts ReviewWorkup Review Workup & Purification AnalyzeByproducts->ReviewWorkup ReviewWorkup->OptimizeConditions If issues persist Solution Improved Yield ReviewWorkup->Solution If successful RegioselectivityTroubleshooting Start Regioisomeric Mixture Observed ModifySolvent Change Solvent (e.g., to TFE/HFIP) Start->ModifySolvent AdjustCatalyst Adjust Catalyst (Acid/Base) ModifySolvent->AdjustCatalyst ControlTemp Modify Reaction Temperature AdjustCatalyst->ControlTemp StepwiseApproach Consider a Stepwise Synthesis ControlTemp->StepwiseApproach Solution Improved Regioselectivity StepwiseApproach->Solution KnorrWorkflow Start Start: Combine Reagents Mix Mix β-ketoester and hydrazine in solvent Start->Mix AddCatalyst Add catalytic acid Mix->AddCatalyst Heat Heat reaction mixture (e.g., 100°C) AddCatalyst->Heat Monitor Monitor by TLC Heat->Monitor Workup Workup: Add water to precipitate Monitor->Workup Reaction complete Isolate Isolate product by filtration Workup->Isolate Purify Purify by recrystallization Isolate->Purify End End: Characterize pure product Purify->End MicrowaveWorkflow Start Start: Prepare Reaction Mixture Combine Combine chalcone and hydrazine in ethanol Start->Combine AddCatalyst Add catalytic acetic acid Combine->AddCatalyst Seal Seal microwave vial AddCatalyst->Seal Irradiate Microwave irradiation (e.g., 300 W, 1-5 min) Seal->Irradiate Cool Cool to room temperature Irradiate->Cool Precipitate Pour into ice water to precipitate Cool->Precipitate Isolate Isolate product by filtration Precipitate->Isolate Purify Recrystallize from a suitable solvent Isolate->Purify End End: Characterize pure product Purify->End

References

Technical Support Center: Purification of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Purification

Q: My final yield of purified this compound is significantly lower than expected. What are the potential causes and solutions?

A: Low recovery can stem from several factors during the purification process. Here are some common causes and troubleshooting steps:

  • Incomplete Crystallization: The compound may be partially soluble in the mother liquor.

    • Solution: Ensure the crystallization solvent is fully saturated at high temperature and cooled slowly to a low temperature (0-4 °C) to maximize precipitation. Avoid using an excessive volume of solvent for recrystallization.

  • Loss During Transfers: Multiple transfer steps of the solid or solution can lead to mechanical losses.

    • Solution: Minimize the number of transfers. Ensure all vessels are thoroughly rinsed with the mother liquor or a small amount of cold solvent to recover any adhered product.

  • Sub-optimal Chromatography Conditions: The compound may be eluting over a large number of fractions or co-eluting with impurities if the solvent system is not optimized.

    • Solution: Carefully select the solvent system for column chromatography based on TLC analysis to ensure a good separation and a compact elution band for the desired product.

Issue 2: Persistent Impurities After Recrystallization

Q: I have recrystallized my product, but analytical data (e.g., NMR, LC-MS) still shows the presence of impurities. How can I improve the purity?

A: If recrystallization is ineffective, it is likely due to the impurity having similar solubility properties to the desired product or the presence of regioisomers.

  • Potential Impurities:

    • Unreacted Starting Materials: (Ethoxymethylene)malononitrile or 4-chlorophenylhydrazine.

    • Regioisomer: 3-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile. Although the synthesis is reported to have excellent regioselectivity, the formation of the 3-amino isomer is a possibility.[1]

    • Uncyclised Intermediates: The intermediate hydrazide formed during the reaction may not have fully cyclized.[1]

  • Solutions:

    • Solvent Screening: Experiment with different recrystallization solvents or solvent mixtures. A solvent system that maximizes the solubility difference between the product and the impurity is ideal.

    • Column Chromatography: For impurities with different polarities, column chromatography is a highly effective purification method. A gradient elution of hexane/ethyl acetate on silica gel has been shown to be effective for this class of compounds.[1]

    • Acid-Base Extraction: If the impurity has a different acidity or basicity compared to the product, a liquid-liquid extraction with an appropriate aqueous acid or base solution could be used to remove it.

Issue 3: Oiling Out During Recrystallization

Q: When I try to recrystallize my product, it separates as an oil instead of forming crystals. What should I do?

A: "Oiling out" typically occurs when the melting point of the solid is lower than the boiling point of the solvent, or when the solution is supersaturated.

  • Solutions:

    • Lower the Cooling Rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides more time for crystal nucleation and growth.

    • Use a Different Solvent: Select a solvent with a lower boiling point.

    • Add More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.

    • Seed the Solution: Introduce a small crystal of the pure compound to induce crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most likely impurities are unreacted starting materials ((ethoxymethylene)malononitrile and 4-chlorophenylhydrazine), the 3-amino regioisomer, and the uncyclised hydrazide intermediate. However, the synthesis is generally reported to have excellent regioselectivity, minimizing the formation of the 3-amino isomer and the uncyclised intermediate.[1]

Q2: What is a recommended starting point for column chromatography purification?

A2: A common and effective method is column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[1] A good starting point is a gradient from 5:1 to 3:1 hexane:ethyl acetate. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis of the crude product.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Ethanol is a commonly used solvent for the recrystallization of similar 5-aminopyrazole derivatives. Dioxane has also been used for a regioisomer of the target compound. It is recommended to perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate) to find the most suitable one for your specific sample.

Q4: My starting 4-chlorophenylhydrazine is a hydrochloride salt. Does this affect the reaction and purification?

A4: Yes, if you are using the hydrochloride salt of 4-chlorophenylhydrazine, it needs to be neutralized before the reaction.[1] This is typically done by adding a base like triethylamine. Incomplete neutralization can lead to lower yields and the presence of the hydrochloride salt of your product or unreacted starting material, which will have very different solubility and chromatographic behavior, complicating purification.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound should be assessed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity profile and quantify any impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Data Presentation

Table 1: Comparison of Purification Techniques

ParameterRecrystallizationColumn Chromatography
Principle Difference in solubilityDifference in polarity and interaction with stationary phase
Typical Solvents Ethanol, DioxaneHexane/Ethyl Acetate
Pros Simple, scalable, can yield high purity crystalsExcellent for separating complex mixtures and isomers
Cons Can have lower yields, may not remove all impuritiesMore time-consuming, requires more solvent, potential for product loss on the column
Typical Purity >98% (if successful)>99%

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is adapted from the synthesis of similar 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[1]

  • To a solution of 4-chlorophenylhydrazine (1.2 mmol) in absolute ethanol (2 mL) with stirring, slowly add (ethoxymethylene)malononitrile (1.2 mmol).

  • If using 4-chlorophenylhydrazine hydrochloride, first neutralize it with triethylamine (1.0 mmol) at 0 °C in ethanol (2 mL).[1]

  • Reflux the reaction mixture for approximately 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of hexane/ethyl acetate. A starting gradient could be 5:1 (hexane:ethyl acetate), gradually increasing the polarity to 3:1.[1]

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring to dissolve the solid.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the pure product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis s1 Reactants: 4-chlorophenylhydrazine (ethoxymethylene)malononitrile s3 Reaction: Reflux, 4h s1->s3 s2 Solvent: Ethanol s2->s3 w1 Cool to RT s3->w1 w2 Crude Product w1->w2 p1 Column Chromatography (Hexane/EtOAc) w2->p1 p2 Recrystallization (Ethanol) w2->p2 a1 Pure Product p1->a1 p2->a1 a2 Purity & Structure Confirmation (NMR, MS, HPLC) a1->a2

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Attempt r1 Low Yield? start->r1 r3 Persistent Impurities? start->r3 r5 Oiling Out? start->r5 c1 Poor Separation? start->c1 c3 Low Recovery? start->c3 r2 Check mother liquor, optimize cooling r1->r2 Yes end Pure Product r1->end No r4 Try different solvent or proceed to chromatography r3->r4 Yes r3->end No r4->c1 r6 Slower cooling, add more solvent, change solvent r5->r6 Yes r5->end No c2 Optimize solvent system (TLC) c1->c2 Yes c1->end No c4 Check for streaking, ensure proper loading c3->c4 Yes c3->end No

Caption: Troubleshooting logic for the purification of this compound.

References

stability issues of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile?

A1: Based on synthesis and purification procedures for similar pyrazole-based compounds, common organic solvents can be used. These include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, methanol, acetone, and chloroform.[1][2][3] For biological assays, DMSO is a common choice for creating stock solutions, which are then diluted in aqueous media. The final concentration of DMSO should be kept low (typically <1%) to avoid solvent effects on the experiment.

Q2: What are the potential degradation pathways for this compound in solution?

A2: While specific degradation pathways have not been documented for this compound, molecules with amino and cyano groups on a pyrazole ring may be susceptible to certain reactions:

  • Hydrolysis: The cyano group (-C≡N) can be susceptible to hydrolysis to a carboxamide or carboxylic acid, particularly under strong acidic or basic conditions. The amino group can also be involved in reactions.

  • Oxidation: The amino group and the pyrazole ring itself can be susceptible to oxidation, which can be accelerated by exposure to air, light, or certain metal ions. This may lead to a change in the solution's color.

  • Photodegradation: Many aromatic and heterocyclic compounds are light-sensitive. Exposure to UV or even ambient light over extended periods could lead to degradation.

Q3: How should I prepare and store stock solutions of this compound?

A3: For maximum stability, it is recommended to prepare stock solutions in a high-purity, anhydrous solvent such as DMSO. These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The vials should be tightly sealed and protected from light by wrapping them in aluminum foil or using amber vials. Before use, an aliquot should be thawed completely and brought to room temperature.

Troubleshooting Guide

Issue 1: My compound precipitates out of solution after dilution in an aqueous buffer. What should I do?

  • Question: Why is my compound precipitating? Answer: this compound is a largely nonpolar molecule and likely has low solubility in aqueous solutions. When a concentrated stock solution (e.g., in DMSO) is diluted into a buffer, the compound may crash out if its solubility limit is exceeded.

  • Question: How can I prevent precipitation? Answer:

    • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous medium.

    • Increase the percentage of co-solvent: If your experimental system allows, a small percentage of an organic co-solvent (like DMSO or ethanol) in the final aqueous solution can help maintain solubility.

    • Use a solubilizing agent: In some cases, non-ionic detergents (e.g., Tween® 80, Triton™ X-100) or other solubilizing agents can be included in the buffer to improve solubility. Compatibility with your assay must be confirmed.

    • pH adjustment: The pH of the buffer can influence the solubility of a compound if it has ionizable groups. You can test a range of pH values to see if solubility improves, though the amino group on this compound is only weakly basic.

Issue 2: The color of my solution has changed over time (e.g., turned yellow or brown). Is it still usable?

  • Question: What does a color change indicate? Answer: A change in color often suggests chemical degradation, likely due to oxidation.

  • Question: What should I do if the color changes? Answer:

    • Prepare a fresh solution: It is highly recommended to discard the colored solution and prepare a fresh one from solid material.

    • Re-evaluate storage conditions: Ensure the solution is being stored with protection from light and that the solvent used was of high purity and anhydrous. Consider purging the vial with an inert gas (like nitrogen or argon) before sealing to minimize exposure to oxygen.

    • Analytical confirmation: If it is critical to use the solution, its purity should be checked by an analytical method such as HPLC-UV or LC-MS to determine the extent of degradation.

General Recommendations for Handling and Storage

ParameterRecommendationRationale
Solvent for Stock Solutions High-purity, anhydrous DMSO or DMF.Minimizes water content that could lead to hydrolysis. These solvents are generally good at solubilizing a wide range of organic molecules.
Storage Temperature -20°C or -80°C.Reduces the rate of chemical degradation.
Light Exposure Minimize exposure to light. Use amber vials or wrap vials in foil.Prevents potential photodegradation.
Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.Repeated temperature changes can accelerate degradation and may affect the solubility of the compound.
Atmosphere For long-term storage, consider purging the headspace of the vial with an inert gas (e.g., argon or nitrogen).Reduces the risk of oxidation.

General Protocol for Assessing Solution Stability

This protocol provides a framework for researchers to determine the stability of this compound under their specific experimental conditions.

1. Preparation of Stock Solution:

  • Prepare a concentrated stock solution (e.g., 10 mM) in a chosen solvent (e.g., DMSO).

2. Preparation of Test Solutions:

  • Dilute the stock solution to the final working concentration in the aqueous buffer or media of interest.
  • Prepare multiple identical samples for analysis at different time points and conditions.

3. Incubation Conditions:

  • Store the test solutions under various conditions that mimic the experimental setup. This could include:
  • Different temperatures (e.g., 4°C, room temperature, 37°C).
  • Different lighting conditions (e.g., protected from light vs. ambient light).
  • Different pH values if relevant.

4. Time Points for Analysis:

  • Establish a series of time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours). The initial time point (T=0) serves as the baseline.

5. Analytical Method:

  • Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
  • The method should be able to separate the parent compound from any potential degradants.
  • Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation. New peaks appearing in the chromatogram represent degradation products.

6. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
  • Plot the percentage remaining versus time to determine the rate of degradation under each condition.

Visualizations

Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubate Incubation cluster_analysis Analysis cluster_result Result A Prepare 10 mM Stock Solution in DMSO B Dilute to Working Concentration in Aqueous Buffer A->B C Aliquot for Different Conditions (Temp, Light, pH) B->C D Sample at Time Points (0, 2, 4, 8, 24h) C->D E Analyze by HPLC-UV D->E F Calculate % Remaining vs. Time E->F G Determine Stability Profile F->G

Caption: Workflow for assessing compound stability in solution.

Troubleshooting Logic for Solution Instability Start Observe Issue with Solution (e.g., Precipitation, Color Change) Precipitation Is there precipitation? Start->Precipitation ColorChange Is there a color change? Precipitation->ColorChange No Solubility Likely solubility issue. Precipitation->Solubility Yes Degradation Likely degradation (oxidation). ColorChange->Degradation Yes End Problem Addressed ColorChange->End No ReduceConc Action: Lower final concentration. Solubility->ReduceConc AddCosolvent Action: Add co-solvent (if possible). Solubility->AddCosolvent CheckpH Action: Adjust buffer pH. Solubility->CheckpH ReduceConc->End AddCosolvent->End CheckpH->End FreshSol Action: Prepare fresh solution. Degradation->FreshSol StoreProperly Action: Store protected from light/air. Degradation->StoreProperly Analyze Action: Confirm purity with HPLC/LC-MS. Degradation->Analyze FreshSol->End StoreProperly->End Analyze->End

Caption: Troubleshooting logic for solution instability issues.

References

preventing byproduct formation in the synthesis of pyrazole-4-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyrazole-4-carbonitriles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on preventing the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazole-4-carbonitriles?

A1: The most prevalent and versatile method is a one-pot, three-component reaction involving an aromatic or heterocyclic aldehyde, malononitrile, and a substituted hydrazine (e.g., phenylhydrazine)[1][2][3][4]. This reaction typically proceeds via a Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition of the hydrazine and subsequent cyclization[5][6]. Another common route involves the reaction of (ethoxymethylene)malononitrile with aryl hydrazines[7][8].

Q2: What are the primary byproducts I should be aware of in the three-component synthesis?

A2: The primary byproducts in the three-component synthesis of pyrazole-4-carbonitriles can include:

  • Knoevenagel Condensation Product: The intermediate formed from the reaction of the aldehyde and malononitrile may persist if it does not efficiently react with the hydrazine[2][5][9].

  • Michael Adduct Intermediate: Incomplete cyclization after the Michael addition of hydrazine to the Knoevenagel intermediate can result in an uncyclized adduct as a byproduct.

  • Hydrazone of the Aldehyde: A competing reaction between the aldehyde and hydrazine can form a hydrazone, which may not proceed to the final pyrazole product[10][11][12][13].

  • Malononitrile Dimer: Under basic conditions, malononitrile can undergo self-condensation to form a dimer, which can lead to other downstream byproducts[2][14][15].

  • Pyrazoline Derivatives: Incomplete oxidation of the cyclized intermediate can lead to the formation of pyrazoline-4-carbonitriles.

Q3: How can I monitor the progress of my reaction and identify byproducts?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of the reaction and detecting the presence of multiple components[5][16]. For the structural elucidation of byproducts, more advanced analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential. High-Performance Liquid Chromatography (HPLC) can also be used for quantitative analysis of the product and byproduct distribution.

Q4: What general strategies can I employ to minimize byproduct formation?

A4: To minimize byproduct formation, consider the following strategies:

  • Reaction Conditions: Optimization of the solvent, catalyst, temperature, and reaction time is crucial. For instance, the use of green solvents like water or ethanol, often in combination with a catalyst, has been shown to improve yields and reduce byproducts[3][17].

  • Catalyst Selection: A variety of catalysts, including basic catalysts (e.g., piperidine, triethylamine), acid catalysts, and heterogeneous catalysts (e.g., Fe3O4 nanoparticles, LDH), have been employed to enhance reaction rates and selectivity[1][3][18][19]. The choice of catalyst can significantly influence the reaction outcome.

  • Order of Reagent Addition: In some cases, a stepwise addition of reagents may be beneficial. For example, pre-forming the Knoevenagel condensation product before the addition of hydrazine can sometimes lead to cleaner reactions[5].

  • Purification: Most pyrazole-4-carbonitrile products can be effectively purified by recrystallization from a suitable solvent, such as ethanol[3][9].

Troubleshooting Guides

Issue 1: Low Yield of the Desired Pyrazole-4-carbonitrile
Symptom Possible Cause Suggested Solution
TLC shows a significant amount of starting material remaining. Incomplete reaction due to insufficient reaction time, low temperature, or inadequate catalyst activity.Increase the reaction time and/or temperature. Consider using a more efficient catalyst. Microwave irradiation can also be employed to accelerate the reaction[14].
TLC shows multiple spots, with none being dominant. Formation of multiple byproducts due to non-optimal reaction conditions.Re-evaluate your reaction conditions. A change in solvent or catalyst can significantly alter the product distribution. Perform small-scale screening experiments to identify the optimal conditions.
The isolated product is a mixture of the desired pyrazole and the Knoevenagel intermediate. The rate of the initial Knoevenagel condensation is faster than the subsequent Michael addition and cyclization.Ensure the hydrazine is sufficiently reactive. Consider a catalyst that promotes both the Michael addition and the cyclization. A slight excess of hydrazine may also drive the reaction to completion.
Issue 2: Presence of a Persistent, Unidentified Byproduct
Symptom Possible Cause Suggested Solution
A significant byproduct is observed by TLC and NMR that does not correspond to starting materials or the Knoevenagel intermediate. This could be a Michael adduct that has failed to cyclize, a hydrazone of the starting aldehyde, or a product derived from the malononitrile dimer.Isolate the byproduct using column chromatography for detailed characterization by NMR and MS. Understanding the structure of the byproduct is key to identifying the side reaction. To mitigate, adjust the stoichiometry of reactants or change the catalyst to favor the desired reaction pathway.
The reaction mixture has an intense color that is difficult to remove. Side reactions involving the hydrazine or the formation of conjugated, colored byproducts.Ensure the purity of your starting materials, particularly the hydrazine. Purification by recrystallization, sometimes with the use of activated charcoal, may be necessary.

Quantitative Data on Byproduct Formation

The following table provides a summary of expected yields and potential byproducts for the synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles under various catalytic conditions.

Catalyst Solvent Temperature (°C) Time Yield of Desired Product (%) Major Potential Byproducts Reference
NaCl (10 mol%)WaterRoom Temp.20 min90-95Knoevenagel intermediate[4][5]
Fe3O4@SiO2@Tannic acid (0.1 g)Neat8010-15 min90-98Minimal[18]
LDH@PTRMS@DCMBA@CuI (0.05 g)H2O/EtOH5515-27 min85-93Minimal[3][19]
NoneWater/EthanolRoom Temp.-HighKnoevenagel intermediate, Michael adduct[17]
AlCl3Aqueous Ethanol (1:1)-30 min79-89Michael adduct[17]

Experimental Protocols

Protocol 1: NaCl-Catalyzed Synthesis of 5-amino-1-phenyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile in Water[5]
  • To a mixture of 4-methoxybenzaldehyde (1 mmol) and malononitrile (1 mmol) in 10 mL of water, add NaCl (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature. The formation of the Knoevenagel condensation product is typically observed as a precipitate within 10 minutes.

  • Add phenylhydrazine (1 mmol) to the reaction mixture.

  • Continue stirring at room temperature for approximately 20 minutes, monitoring the reaction progress by TLC.

  • Upon completion, collect the solid product by filtration, wash with water, and dry.

  • The product can be further purified by recrystallization from ethanol.

Protocol 2: Fe3O4@SiO2@Tannic acid Catalyzed Synthesis of 5-amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[18]
  • In a reaction vessel, combine 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and Fe3O4@SiO2@Tannic acid (0.1 g).

  • Stir the mixture at 80°C for 10-15 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add ethanol.

  • Separate the magnetic catalyst using an external magnet.

  • Evaporate the solvent and recrystallize the solid product to obtain the pure pyrazole-4-carbonitrile.

Visualizing Reaction Pathways

To better understand the potential reaction pathways, including the formation of byproducts, the following diagrams are provided.

Byproduct_Formation_in_Pyrazole_Synthesis Aldehyde Aldehyde Knoevenagel_Intermediate Knoevenagel Intermediate Aldehyde->Knoevenagel_Intermediate + Malononitrile Hydrazone Aldehyde Hydrazone (Byproduct) Aldehyde->Hydrazone + Hydrazine (Side Reaction) Malononitrile Malononitrile Malononitrile->Knoevenagel_Intermediate Malononitrile_Dimer Malononitrile Dimer (Byproduct) Malononitrile->Malononitrile_Dimer Self-condensation (Side Reaction) Hydrazine Hydrazine Michael_Adduct Michael Adduct (Uncyclized) Hydrazine->Michael_Adduct Hydrazine->Hydrazone Knoevenagel_Intermediate->Michael_Adduct + Hydrazine (Michael Addition) Desired_Pyrazole Pyrazole-4-carbonitrile (Desired Product) Michael_Adduct->Desired_Pyrazole Cyclization & Aromatization

Byproduct formation pathways in pyrazole synthesis.

Troubleshooting_Workflow Start Start Synthesis Monitor Monitor Reaction by TLC Start->Monitor Complete Reaction Complete? Monitor->Complete Complete->Monitor No Workup Work-up and Purification Complete->Workup Yes Analyze Analyze Product (NMR, MS, Yield) Workup->Analyze Success Successful Synthesis Analyze->Success High Yield & Purity Troubleshoot Troubleshoot Analyze->Troubleshoot Low Yield or Impure Low_Yield Low Yield Troubleshoot->Low_Yield Byproducts Byproducts Present Troubleshoot->Byproducts Optimize Optimize Conditions (Temp, Time, Catalyst) Low_Yield->Optimize Isolate_Byproduct Isolate and Characterize Byproduct Byproducts->Isolate_Byproduct Optimize->Start Isolate_Byproduct->Optimize

A logical workflow for troubleshooting pyrazole synthesis.

References

Technical Support Center: Scale-up Synthesis of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns during the scale-up synthesis revolve around the handling of starting materials and the reaction's exothermic nature.

  • 4-Chlorophenylhydrazine Hydrochloride: This reagent is harmful if swallowed, in contact with skin, or if inhaled.[1][2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn.[1][3]

  • (Ethoxymethylene)malononitrile: This reagent is toxic if swallowed and can cause allergic skin or respiratory reactions.[4][5] It is crucial to handle it in a well-ventilated area and avoid creating dust.[4]

  • Exothermic Reaction: The cyclization step to form the pyrazole ring can be exothermic.[6] On a large scale, inefficient heat dissipation can lead to a thermal runaway.[6]

Q2: How can the exothermic nature of the reaction be managed during scale-up?

A2: Managing the exotherm is critical for a safe scale-up. Strategies include:

  • Slow and Controlled Addition: The (ethoxymethylene)malononitrile should be added slowly and in a controlled manner to the solution of 4-chlorophenylhydrazine hydrochloride.[6]

  • Efficient Cooling: The reactor must have adequate cooling capacity to dissipate the heat generated during the reaction.[6]

  • Solvent Dilution: Using a sufficient volume of solvent can help to absorb the heat of the reaction.

Q3: What are the common impurities encountered in the synthesis, and how can they be minimized?

A3: Common impurities may include unreacted starting materials, byproducts from side reactions, and colored impurities.

  • Regioisomers: While the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles from (ethoxymethylene)malononitrile and aryl hydrazines is reported to be highly regioselective, the formation of other regioisomers is a potential side reaction in pyrazole synthesis.[7][8]

  • Colored Impurities: The reaction mixture may develop a yellow or red color, which can be due to the decomposition of the hydrazine starting material.[9]

  • Minimization Strategies:

    • High-Purity Starting Materials: Using high-purity reagents can reduce the formation of side products.[8]

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen) can help prevent oxidative side reactions that may lead to colored impurities.[9]

    • Purification: The final product can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography.[7][9]

Q4: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. To prevent this:

  • Increase Solvent Volume: Add more of the "good" solvent (in which the compound is more soluble) to the hot solution to keep the compound dissolved at a lower temperature.[9]

  • Slow Cooling: Allow the solution to cool slowly to encourage crystal formation.

  • Seed Crystals: Introducing a small amount of the solid product (seed crystals) can initiate crystallization.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Increase reaction time or temperature. Monitor reaction progress by TLC. - Ensure efficient mixing, especially on a larger scale. - Verify the quality and purity of starting materials.[8]
Formation of byproducts.- Optimize reaction conditions (temperature, solvent) to improve selectivity. - Consider performing the reaction under an inert atmosphere.[9]
Product loss during workup or purification.- Optimize extraction and recrystallization solvents and procedures.
Poor Regioselectivity Reaction conditions favor the formation of multiple isomers.- While this specific reaction is generally regioselective, if regioisomers are detected, screen different solvents and consider lowering the reaction temperature.[6]
Exothermic Runaway Poor heat dissipation at a larger scale.- Immediately stop the addition of reagents. - Ensure maximum cooling is applied. - For future runs, reduce the rate of addition, increase solvent volume, and ensure the cooling system is adequate for the scale.[6]
Product Degradation The product may be unstable at elevated temperatures.- Lower the reaction and purification temperatures. - Work under an inert atmosphere if the compound is sensitive to oxidation.[6]
Discoloration of Reaction Mixture Decomposition of hydrazine starting material or oxidation.- Use high-purity hydrazine. - Perform the reaction under an inert atmosphere. - The colored impurities can often be removed during recrystallization.[9]

Experimental Protocols

Synthesis of this compound

This protocol is a representative example based on literature procedures for similar compounds.[7] Optimization for scale-up is necessary.

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • (Ethoxymethylene)malononitrile

  • Absolute Ethanol

  • Ethyl Acetate

  • Water

Procedure:

  • In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, dissolve 4-chlorophenylhydrazine hydrochloride (1.2 mmol equivalent) in absolute ethanol (2 mL per 1.2 mmol).

  • Slowly add (ethoxymethylene)malononitrile (1.2 mmol equivalent) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for approximately 4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields reported in the literature for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

Aryl Hydrazine Solvent Reaction Time (h) Yield (%) Reference
PhenylhydrazineEthanol493[7]
4-Fluorophenylhydrazine hydrochlorideEthanol485[7]
4-(Trifluoromethyl)phenylhydrazineEthanol478[7]
4-Methoxyphenylhydrazine hydrochlorideEthanol468[7]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation - 4-Chlorophenylhydrazine HCl - (Ethoxymethylene)malononitrile - Ethanol reaction 2. Reaction - Slow addition of (ethoxymethylene)malononitrile - Reflux for 4h reagents->reaction workup 3. Workup - Cool to RT - Dilute with Ethyl Acetate - Wash with Water reaction->workup purification 4. Purification - Dry organic layer - Concentrate - Recrystallize from Ethanol workup->purification product 5. Final Product - this compound purification->product

Caption: A generalized experimental workflow for the synthesis.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction Check for Incomplete Reaction (TLC) start->check_reaction incomplete Incomplete check_reaction->incomplete Starting material present? complete Complete check_reaction->complete No starting material increase_time_temp Increase Reaction Time/Temp incomplete->increase_time_temp check_purity Check Starting Material Purity complete->check_purity increase_time_temp->check_reaction impure Impure check_purity->impure Impurities detected? pure Pure check_purity->pure Reagents are pure purify_reagents Purify/Replace Reagents impure->purify_reagents optimize_workup Optimize Workup/Purification pure->optimize_workup solution Improved Yield purify_reagents->solution optimize_workup->solution

Caption: A decision tree for troubleshooting low reaction yields.

References

resolving inconsistencies in biological assay results with pyrazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazole Compounds in Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common inconsistencies and artifacts encountered during in vitro biological assays.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for a pyrazole-based inhibitor are highly variable between experiments. What are the common causes?

A1: Variability in IC50 values is a frequent challenge. Several factors can contribute to this issue:

  • Compound Solubility and Aggregation: Pyrazole scaffolds can be hydrophobic, leading to poor solubility in aqueous assay buffers. At micromolar concentrations, many small molecules can form colloidal aggregates that non-specifically inhibit enzymes.[1][2] This is a major source of variability and false-positive results.

  • Assay Interference: The compound may directly interfere with the assay technology. This includes autofluorescence, quenching of a fluorescent signal, or absorbance interference in colorimetric assays.[3][4][5]

  • Compound Instability: The pyrazole compound may not be stable under the specific assay conditions (e.g., pH, temperature, presence of certain reagents), leading to degradation over the incubation period.

  • Promiscuous Inhibition: Some compounds can inhibit multiple targets non-specifically, often through mechanisms like aggregation.[2][6][7]

  • Inconsistent Reagent Preparation: Minor variations in the concentration of enzymes, substrates, or cofactors can significantly impact results.

Q2: I suspect my pyrazole compound is forming aggregates. How can I confirm this and mitigate the issue?

A2: Compound aggregation is a common artifact that leads to non-specific inhibition.[1][2]

  • Confirmation: A standard method to test for aggregation-based inhibition is to re-run the assay in the presence of a non-ionic detergent, such as Triton X-100 or Tween-20 (typically at 0.01-0.1%). If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it strongly suggests an aggregation-based mechanism.[1]

  • Mitigation:

    • Include Detergents: Routinely include a low concentration of a non-ionic detergent in your assay buffer.

    • Lower Compound Concentration: Test the compound at lower concentrations where aggregation is less likely to occur.

    • Pre-incubation Checks: Visually inspect your compound dilutions for any signs of precipitation before adding them to the assay plate.

Q3: My compound is precipitating in the cell culture medium during a cell-based assay (e.g., MTT assay). What should I do?

A3: Precipitation in cell-based assays is often due to poor aqueous solubility when diluting a DMSO stock into the medium.[8][9]

  • Troubleshooting Steps:

    • Lower Final DMSO Concentration: Ensure the final DMSO concentration is as low as possible, typically below 0.5%.

    • Serial Dilutions: Perform initial serial dilutions in DMSO before the final dilution into the aqueous medium.[9]

    • Solubility Enhancers: Consider the use of solubility-enhancing excipients if compatible with your cell line and assay.

    • Check Medium Components: Serum proteins in the culture medium can sometimes interact with compounds and affect solubility. You can test this by observing precipitation in serum-free vs. serum-containing media.

    • Wash Wells: If precipitation is observed, consider gently washing the cell plate with medium or PBS before adding the assay reagent (like MTT) to remove the precipitated compound, which can interfere with the readout.[8]

Q4: Can pyrazole compounds interfere with fluorescence-based assays?

A4: Yes. Like many small molecules, pyrazole derivatives can interfere with fluorescence readouts.[3][4][10]

  • Autofluorescence: The compound itself might be fluorescent at the excitation and emission wavelengths of your assay, leading to a false-positive signal.[3][5]

  • Fluorescence Quenching: The compound might absorb light at the excitation or emission wavelength of the fluorophore in your assay, leading to a decrease in signal and a false-negative or weaker-than-expected result.[3][5]

  • Control Experiment: To check for interference, run a control plate containing the assay buffer, your compound at various concentrations, and the fluorescent probe/substrate, but without the enzyme. Any signal change is likely due to direct compound interference.

Troubleshooting Guides

Guide 1: Investigating Inconsistent Kinase Inhibition Data

This guide provides a systematic workflow to troubleshoot variable results from a pyrazole compound in a kinase assay, such as the luminescent ADP-Glo™ assay.[11][12][13]

G cluster_solubility Solubility/Aggregation Checks cluster_interference Interference Checks start Inconsistent IC50 Results solubility Step 1: Check Solubility & Aggregation start->solubility interference Step 2: Test for Assay Interference solubility->interference No aggregation detected detergent Run assay with 0.01% Triton X-100 solubility->detergent If IC50 shifts >10x dls Perform Dynamic Light Scattering (DLS) solubility->dls If IC50 shifts >10x controls Step 3: Verify Assay Controls interference->controls No interference detected no_enzyme Run assay with compound but no enzyme interference->no_enzyme If signal changes orthogonal Use orthogonal assay (e.g., different detection) interference->orthogonal If signal changes offtarget Step 4: Consider Off-Target Effects controls->offtarget Controls are valid solution Consistent Results offtarget->solution

Caption: Troubleshooting workflow for inconsistent IC50 data.

Protocol 1: Detergent-Based Assay for Promiscuous Inhibitors [1]

  • Objective: To determine if inhibition is due to compound aggregation.

  • Procedure:

    • Prepare two sets of kinase reactions.

    • Set A (Control): Standard kinase assay buffer.

    • Set B (Detergent): Standard kinase assay buffer supplemented with 0.01% (v/v) Triton X-100.

    • Perform a full dose-response curve for the pyrazole inhibitor in both sets of conditions.

    • Incubate and process the plates according to the kinase assay protocol (e.g., ADP-Glo™).

  • Interpretation:

    • If the IC50 value in Set B is significantly higher (>10-fold) than in Set A, or if inhibition is abolished, the compound is likely acting via an aggregation-based mechanism.

Protocol 2: ADP-Glo™ Kinase Assay - Interference Check [11][12][13][14]

  • Objective: To check for direct interference with the luminescence signal.

  • Procedure:

    • Prepare a reaction plate with wells containing:

      • Kinase buffer.

      • The pyrazole compound at the highest concentration used in the assay.

      • ATP at the concentration used in the kinase reaction.

    • Crucially, omit the kinase enzyme from these wells.

    • Add the ADP-Glo™ Reagent and incubate for 40 minutes.

    • Add the Kinase Detection Reagent and incubate for 30-60 minutes.

    • Measure luminescence.

  • Interpretation:

    • Any significant luminescence signal in the absence of the enzyme indicates that the compound is interfering with the assay reagents (e.g., inhibiting the luciferase).

Table 1: Effect of Detergent on Pyrazole Inhibitor Z IC50 Value

ConditionKinase TargetIC50 (µM)Fold ShiftInterpretation
Standard BufferKinase A1.2--
+ 0.01% Triton X-100Kinase A25.8>20xAggregation likely
Standard BufferKinase B15.1--
+ 0.01% Triton X-100Kinase B16.51.1xTrue inhibition
Guide 2: Deconvoluting Off-Target Effects vs. COX-Independent Activity

Some pyrazole compounds, like Celecoxib, are known COX-2 inhibitors but also exhibit off-target or COX-independent effects that can lead to unexpected biological results.[15][16]

G compound Pyrazole Compound (e.g., Celecoxib) cox_pathway COX-2 Inhibition compound->cox_pathway On-Target off_target_pathway Off-Target Effects (COX-Independent) compound->off_target_pathway Off-Target prostaglandins ↓ Prostaglandin Synthesis cox_pathway->prostaglandins inflammation Anti-inflammatory Effect prostaglandins->inflammation smad ↓ BMP-2/Smad1/5 Phosphorylation off_target_pathway->smad other_kinases Other Kinase Inhibition (e.g., PDK1) off_target_pathway->other_kinases osteoblast Inhibition of Osteoblast Differentiation smad->osteoblast

Caption: On-target vs. off-target effects of Celecoxib.

Protocol 3: Testing for COX-Independent Effects [16]

  • Objective: To determine if an observed cellular effect is independent of COX inhibition.

  • Materials:

    • The pyrazole inhibitor of interest (e.g., Celecoxib).

    • A structurally similar analog that lacks activity against the primary target (e.g., 2,5-dimethyl-celecoxib, a COX-inactive analog).

    • A cell line and assay relevant to the observed phenotype (e.g., MC3T3-E1 cells for osteoblast differentiation).

  • Procedure:

    • Treat cells with equimolar concentrations of the active inhibitor and the inactive analog.

    • Include a positive control (e.g., a known inducer of the pathway, like BMP-2 for osteoblast differentiation) and a vehicle control (e.g., DMSO).

    • After the treatment period, perform the relevant cellular or molecular assay (e.g., measure alkaline phosphatase activity for osteoblasts, or perform a Western blot for phosphorylated Smad1/5).

  • Interpretation:

    • If both the active inhibitor and its inactive analog produce the same effect, the mechanism is independent of the primary target (e.g., COX).

    • If only the active inhibitor produces the effect, it is likely mediated by the primary target.

Table 2: Investigating COX-Independent Inhibition of Osteoblast Differentiation

Compound (10 µM)COX-2 Inhibition (IC50)Alkaline Phosphatase Activity (% of Control)p-Smad1/5 Levels (% of Control)Conclusion
Vehicle (DMSO)N/A100%100%Baseline
Celecoxib0.04 µM35%40%Inhibition
DM-Celecoxib> 100 µM38%42%COX-Independent Inhibition
Ibuprofen5 µM95%98%No COX-Independent Effect

References

Technical Support Center: Strategies to Enhance the Purity of Synthesized 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product

Potential Cause Recommended Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate eluent system.[1] - Ensure the reaction is allowed to proceed for a sufficient amount of time (e.g., reflux for 4 hours as a starting point).[2] - A slight excess of the hydrazine starting material may be used to drive the reaction to completion.
Suboptimal Reaction Temperature - The reaction is typically performed at reflux in a solvent like ethanol.[3] Ensure the temperature is maintained consistently.
Impure Starting Materials - Use high-purity (ethoxymethylene)malononitrile and 4-chlorophenylhydrazine. Impurities in starting materials can lead to side reactions and lower yields.
Side Reactions - The reaction between (ethoxymethylene)malononitrile and aryl hydrazines generally exhibits excellent regioselectivity, minimizing the formation of the 3-amino regioisomer.[3] However, other side reactions may occur.

Issue 2: The Final Product is Colored (Yellow or Brown)

Potential Cause Recommended Solution
Presence of Oxidized Impurities - Phenylhydrazine derivatives can be sensitive to air and may form colored oxidation products. Handle starting materials and the reaction mixture under an inert atmosphere (e.g., nitrogen) if possible.
Residual Starting Materials or Byproducts - Colored impurities can often be removed by recrystallization from a suitable solvent like ethanol.[1] - Treatment with activated charcoal during recrystallization can also help decolorize the solution. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[4]

Issue 3: The Product Fails to Crystallize and Remains an Oil

Potential Cause Recommended Solution
Presence of Impurities - Oily products are often a sign of significant impurities that lower the melting point of the compound. Purify the crude product using column chromatography before attempting recrystallization.
Inappropriate Recrystallization Solvent - The chosen solvent may be too good of a solvent for the compound at room temperature. Try a different solvent or a mixed solvent system. For pyrazole derivatives, ethanol or an ethanol/water mixture is often effective.[5]
Supersaturation - If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective method is the direct condensation of (ethoxymethylene)malononitrile with 4-chlorophenylhydrazine in a suitable solvent such as ethanol, typically under reflux conditions.[2][3] This reaction is known for its high regioselectivity, yielding the desired 5-amino pyrazole isomer as the major product.[3]

Q2: What are the recommended purification techniques for this compound?

A2: The two most effective purification techniques are recrystallization and column chromatography. Recrystallization from ethanol is often sufficient to obtain a high-purity product.[1] For more challenging purifications, column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.[3]

Q3: What analytical techniques are suitable for assessing the purity of the final product?

A3: The purity of this compound can be assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A common eluent system is a mixture of hexane and ethyl acetate.[1]

  • Melting Point: A sharp melting point range close to the literature value (169-173 °C) is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure and identifying impurities.[6][7]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl the flask for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, cool the flask in an ice bath for 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates with different ratios of hexane and ethyl acetate. A good starting point is a 1:1 mixture.[1] The desired product should have an Rf value of approximately 0.3-0.5 for good separation.

  • Column Packing: Prepare a silica gel slurry in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary, followed by addition of a small amount of silica gel and evaporation to dryness) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar mixture (e.g., 6:1 hexane/ethyl acetate) and gradually increasing the polarity (e.g., to 3:1 hexane/ethyl acetate), can be effective for separating impurities.[3]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Summary of Purification Strategies

Purification MethodSolvent/Eluent SystemKey Considerations
Recrystallization EthanolGood for removing colored impurities and byproducts with different solubility profiles.[1]
Ethanol/WaterCan be used if the compound is too soluble in pure ethanol at room temperature.
Column Chromatography Hexane/Ethyl Acetate Gradient (e.g., 6:1 to 3:1)Effective for separating closely related impurities and for purifying oily products.[3]

Table 2: Analytical Methods for Purity Assessment

Analytical MethodTypical ConditionsExpected Results for Pure Product
TLC Silica gel plate, Hexane/Ethyl Acetate (1:1)A single spot.
Melting Point N/A169-173 °C
1H NMR CDCl3 or DMSO-d6Characteristic peaks for the aromatic protons, the pyrazole proton, and the amino protons.[6]
13C NMR CDCl3 or DMSO-d6Characteristic peaks for the carbon atoms of the pyrazole and chlorophenyl rings, and the carbonitrile group.[6][8]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude Product (5-amino-1-(4-chlorophenyl) -1H-pyrazole-4-carbonitrile) recrystallization Recrystallization (e.g., Ethanol) synthesis->recrystallization Primary Method column_chromatography Column Chromatography (Hexane/Ethyl Acetate) synthesis->column_chromatography If oily or very impure pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product tlc TLC mp Melting Point nmr NMR (1H, 13C) hplc HPLC pure_product->tlc pure_product->mp pure_product->nmr pure_product->hplc

Caption: A general workflow for the purification and analysis of this compound.

troubleshooting_tree start Impure Product is_colored Is the product colored? start->is_colored is_oily Is the product an oil? is_colored->is_oily No charcoal Recrystallize with activated charcoal is_colored->charcoal Yes low_yield Is the yield low? is_oily->low_yield No column Purify by column chromatography is_oily->column Yes recrystallize Recrystallize from a suitable solvent low_yield->recrystallize No check_reaction Check reaction conditions and starting materials low_yield->check_reaction Yes

Caption: A decision tree for troubleshooting common issues in the purification of this compound.

References

Validation & Comparative

Validation of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile as a Kinase Inhibitor Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in the development of targeted kinase inhibitors, with several approved drugs incorporating this heterocyclic motif.[1] This guide provides a comparative analysis of kinase inhibitors containing a pyrazole core, with a focus on validating the potential of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile as a key chemical scaffold for the synthesis of novel kinase inhibitors. While direct inhibitory activity data for this specific intermediate is not extensively available in public literature, its prevalence as a building block in the synthesis of potent kinase inhibitors underscores its significance. This guide will objectively compare the performance of well-characterized pyrazole-based kinase inhibitors, providing supporting experimental data and detailed protocols to aid in the evaluation and development of new chemical entities based on this scaffold.

Comparative Analysis of Pyrazole-Based Kinase Inhibitors

To contextualize the potential of the this compound scaffold, this section presents a comparative overview of established pyrazole-containing kinase inhibitors. These compounds, while structurally diverse, share the pyrazole core and have been extensively characterized for their inhibitory activity against various kinases.

Chemical Structures of Comparator Kinase Inhibitors

Below are the chemical structures of selected, well-characterized pyrazole-based kinase inhibitors that will be used for comparative purposes throughout this guide.

Compound NameChemical Structure
Ruxolitinib Ruxolitinib structure[2][3]
Tozasertib Tozasertib structure[4][5][6]
Danusertib Danusertib structure[7][8][9]
Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the comparator compounds against a panel of selected kinases. These values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% and are a key metric for potency.

Kinase TargetRuxolitinib IC50 (nM)Tozasertib Ki (nM)Danusertib IC50 (nM)
Aurora A -0.6[5]13[7]
Aurora B -18[5]79[7]
Aurora C -4.6[5]61[7]
JAK1 ~3[1]--
JAK2 ~3[1]--
JAK3 ~430[1]--
Abl --25[7]
FGFR1 --47[7]
TrkA --31[7]
c-RET --31[7]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation of kinase inhibitors. This section provides methodologies for key in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This protocol is a widely used, luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • Test compound (e.g., a derivative of this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-Pure ATP

    • ADP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure: [10][11][12][13][14]

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound dilution or vehicle (DMSO control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Plate_Setup Add Compound, Kinase Mix, and ATP to 384-well Plate Compound_Prep->Plate_Setup Kinase_Mix Kinase + Substrate Mix Kinase_Mix->Plate_Setup ATP_Sol ATP Solution ATP_Sol->Plate_Setup Incubation Incubate at 30°C for 60 min Plate_Setup->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubation->Add_ADP_Glo Incubate_RT1 Incubate at RT for 40 min Add_ADP_Glo->Incubate_RT1 Add_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_RT1->Add_Detection_Reagent Incubate_RT2 Incubate at RT for 30-60 min Add_Detection_Reagent->Incubate_RT2 Read_Luminescence Measure Luminescence Incubate_RT2->Read_Luminescence Calc_Inhibition Calculate % Inhibition Read_Luminescence->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ platform.

Cell-Based Kinase Inhibitor Validation

Cell-based assays are crucial for determining the efficacy of a kinase inhibitor in a more physiologically relevant context.

Objective: To assess the ability of a test compound to inhibit a specific kinase signaling pathway within a cellular environment and to determine its effect on cell viability.

1. Western Blotting for Target Inhibition

Materials:

  • Cancer cell line expressing the target kinase

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against the phosphorylated form of the target kinase.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against the total form of the kinase to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the extent of inhibition of kinase phosphorylation at different compound concentrations.

2. Cell Viability Assay (e.g., MTT Assay)

Materials:

  • Cancer cell line

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the test compound.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Signaling Pathway and Experimental Logic

G cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Inhibitor Action cluster_assays Validation Assays Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binding Kinase_Cascade Downstream Kinase Cascade Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Western_Blot Western Blot (Measures Phosphorylation) Kinase_Cascade->Western_Blot Analyzes Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Cell_Response Cell Proliferation, Survival, etc. Gene_Expression->Cell_Response Cell_Viability Cell Viability Assay (Measures Cell Proliferation) Cell_Response->Cell_Viability Analyzes Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->Kinase_Cascade Inhibition

Caption: A generic kinase signaling pathway and the points of intervention and analysis for inhibitor validation.

Conclusion

While this compound is primarily recognized as a synthetic intermediate, its core pyrazole structure is a validated and highly valuable scaffold in the design of potent and selective kinase inhibitors. The comparative data on established pyrazole-based drugs like Ruxolitinib, Tozasertib, and Danusertib highlight the therapeutic potential that can be achieved through chemical modifications of this core. The provided experimental protocols for in vitro and cell-based assays offer a robust framework for researchers to synthesize and validate novel derivatives of this compound, paving the way for the discovery of the next generation of targeted kinase inhibitors.

References

Comparative Anticancer Activity of Pyrazole Derivatives In Vitro: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance of various pyrazole derivatives against multiple cancer cell lines, supported by experimental data.

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Among the heterocyclic compounds that have garnered significant attention are pyrazole derivatives, which have demonstrated a broad spectrum of pharmacological activities, including potent anticancer properties. This guide provides a comparative overview of the in vitro anticancer activity of several pyrazole derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows to aid researchers and drug development professionals in this promising field.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of various pyrazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following tables summarize the IC50 values for several pyrazole derivatives, offering a clear comparison of their in vitro anticancer activity.

Table 1: Anticancer Activity of Indolo–Pyrazole Derivatives Grafted with Thiazolidinone

CompoundHCT-116 (Colon) IC50 (µM)SK-MEL-28 (Melanoma) IC50 (µM)A549 (Lung) IC50 (µM)B16-F10 (Melanoma) IC50 (µM)
6c 9.023.4611.5110.80
6d --19.23-
6t --11.5111.31
6u ---10.55
6y ---11.02
6z ---10.77
6aa 10.79---
6ag ---14.16
Sunitinib (Reference) 10.69-5.7315.35
Data sourced from a study on indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors[1].

Table 2: Anticancer Activity of Pyrazoline Derivatives

CompoundAsPC-1 (Pancreatic) IC50 (µM)U251 (Glioblastoma) IC50 (µM)
11 16.811.9
Data for compound 11, 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline[2].

Table 3: Anticancer Activity of Pyrazole-Naphthalene Analogs

CompoundMCF-7 (Breast) IC50 (µM)
Analog 10 2.78
Cisplatin (Reference) 15.24
Data sourced from a study on pyrazole-naphthalene analogs as tubulin polymerization inhibitors[3].

Table 4: Anticancer Activity of Indole-Pyrazole Hybrids

CompoundHepG2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)
7a 6.1>10.6
7b 7.9>10.6
Doxorubicin (Reference) 24.764.8
Data for compounds 7a (5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide) and 7b (5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide)[4].

Table 5: Anticancer Activity of a Pyrazole Derivative in Triple-Negative Breast Cancer

CompoundMDA-MB-468 (Breast) IC50 (µM) - 24hMDA-MB-468 (Breast) IC50 (µM) - 48h
3f 14.976.45
Paclitaxel (Reference) 49.9025.19
Data for compound 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole)[5].

Experimental Protocols

The in vitro anticancer activities of these pyrazole derivatives were primarily assessed using the MTT assay, a colorimetric assay for assessing cell metabolic activity.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 7.5 x 10³ cells/well) and allowed to attach overnight in a suitable culture medium.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives (e.g., 3, 6.25, 12.5, 25, 50, 100 µM) for a specified duration (e.g., 24 or 48 hours).[5]

  • MTT Addition: After the incubation period, MTT solution (5 mg/ml in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

G General Workflow for In Vitro Cytotoxicity Testing cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Culture B Cell Seeding in 96-well Plates A->B C Addition of Pyrazole Derivatives (Varying Concentrations) B->C D Incubation (e.g., 24, 48 hours) C->D E Addition of MTT Reagent D->E F Incubation (4 hours) E->F G Addition of DMSO (Formazan Solubilization) F->G H Absorbance Reading (Microplate Reader) G->H I Calculation of Cell Viability H->I J Determination of IC50 Values I->J

Figure 1: A generalized workflow for determining the in vitro cytotoxicity of pyrazole derivatives using the MTT assay.

Mechanisms of Action and Signaling Pathways

Several studies have delved into the mechanisms by which pyrazole derivatives exert their anticancer effects. Common mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis

Many pyrazole derivatives have been shown to induce apoptosis in cancer cells. For instance, compound 11 was found to induce an apoptotic phenotype in U251 glioblastoma cells.[2] Similarly, certain indolo–pyrazole derivatives led to morphological and nuclear alterations characteristic of apoptosis, such as the formation of apoptotic bodies and condensed or fragmented nuclei.[1] The induction of apoptosis is often associated with the generation of reactive oxygen species (ROS) and the activation of caspases, key executioner proteins in the apoptotic cascade.[5] One study demonstrated that compound 3f triggered apoptosis in triple-negative breast cancer cells through ROS production and caspase-3 activation.[5]

G Apoptosis Induction by Pyrazole Derivatives cluster_trigger External Trigger cluster_cellular_response Cellular Response cluster_outcome Outcome A Pyrazole Derivative (e.g., Compound 3f) B Increased Reactive Oxygen Species (ROS) A->B C Caspase-3 Activation B->C D Apoptosis (Programmed Cell Death) C->D

Figure 2: A simplified signaling pathway for apoptosis induction by a pyrazole derivative through ROS generation and caspase-3 activation.

Cell Cycle Arrest

Another significant mechanism of action for some pyrazole derivatives is the disruption of the cell cycle. For example, several novel pyrazole derivatives were found to cause a partial G2/M block and the formation of polyploid cells.[6] Compound 6c, an indolo–pyrazole derivative, was also shown to induce cell-cycle arrest in the G2/M phase.[1] This arrest prevents cancer cells from dividing and proliferating. Some pyrazole derivatives achieve this by interfering with the microtubular cytoskeleton. Compound 12d, for instance, was demonstrated to bind to tubulin dimers, leading to the disassembly of microtubules, which are crucial for cell division.[6]

G Cell Cycle Arrest by Pyrazole Derivatives cluster_agent Anticancer Agent cluster_target Cellular Target cluster_effect Cellular Effect cluster_outcome Outcome A Pyrazole Derivative (e.g., Compound 12d, 6c) B Tubulin Polymerization Inhibition A->B C Microtubule Disassembly B->C D G2/M Phase Cell Cycle Arrest C->D

Figure 3: A diagram illustrating the mechanism of cell cycle arrest at the G2/M phase induced by certain pyrazole derivatives via tubulin polymerization inhibition.

References

A Comparative Guide to 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile and Other FGFR Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pyrazole-based compound, 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, and its derivatives with other prominent Fibroblast Growth Factor Receptor (FGFR) inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available preclinical data. This guide aims to facilitate informed decisions in the selection and development of next-generation FGFR-targeted therapies.

Introduction to FGFR Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and survival.[1] Genetic alterations such as mutations, amplifications, and fusions in FGFR genes can lead to oncogenic signaling, driving the growth of various cancers. Consequently, FGFRs have emerged as a significant target for cancer therapy.[2] A range of small-molecule FGFR inhibitors have been developed, with several receiving FDA approval for the treatment of specific cancers.[3] This guide focuses on comparing a novel pyrazole-based inhibitor scaffold with established drugs in the field.

While specific experimental data for this compound is not extensively available in the public domain, this guide utilizes data from a closely related derivative, a 5-amino-1H-pyrazole-4-carboxamide compound, to provide a relevant comparison. This allows for an initial assessment of the potential of this chemical scaffold as a viable FGFR inhibitor.

FGFR Signaling Pathway

The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand and heparan sulfate proteoglycans to the extracellular domain of an FGFR. This induces receptor dimerization and autophosphorylation of the intracellular kinase domains, leading to the activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cellular responses.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Responses (Proliferation, Survival) ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse PLCg->CellResponse

FGFR Signaling Pathway and Downstream Cascades.

Comparative Performance Data

The following tables summarize the in vitro potency and cellular activity of the 5-amino-1H-pyrazole-4-carboxamide derivative against several FDA-approved FGFR inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
InhibitorFGFR1FGFR2FGFR3FGFR4Reference(s)
5-Amino-1H-pyrazole-4-carboxamide derivative 464199-
Erdafitinib 1.22.53.05.7[4][5][6]
Pemigatinib 0.40.51.230[7][8][9][10]
Futibatinib 1.81.41.63.7[11][12][13]
Infigratinib 0.91.41.060[14][15][16][17]

Note: Data for the pyrazole derivative is for a representative compound from a synthesized series and may not be fully representative of this compound.

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50, nM)
Cell LineFGFR Alteration5-Amino-1H-pyrazole-4-carboxamide derivativeErdafitinibPemigatinibFutibatinibInfigratinibReference(s)
NCI-H520 (Lung)FGFR1 amplification19----
SNU-16 (Gastric)FGFR2 amplification5922.1-Potent Inhibition-[4]
KATO III (Gastric)FGFR2 amplification73--Potent Inhibition-
RT-112 (Bladder)FGFR3 fusion-13.2---[4]
AN3 CA (Endometrial)FGFR2 mutation---Potent Inhibition-[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of FGFR inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified FGFR kinases.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound (Serial Dilutions) Incubation Incubate at 30°C Compound->Incubation Enzyme Purified FGFR Kinase Enzyme->Incubation Substrate Substrate (e.g., Poly(E,Y)) Substrate->Incubation ATP ATP (radiolabeled or cold) ATP->Incubation Quench Stop Reaction Incubation->Quench Measure Measure Phosphorylation (e.g., Scintillation Counting) Quench->Measure IC50 Calculate IC50 Measure->IC50

Workflow for an In Vitro Kinase Inhibition Assay.

Methodology:

  • Compound Preparation: The test inhibitor is serially diluted in DMSO to create a range of concentrations.

  • Reaction Setup: In a 96-well plate, the purified recombinant FGFR kinase domain is mixed with a kinase assay buffer.

  • Inhibitor Addition: The serially diluted compound is added to the wells and pre-incubated with the enzyme.

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture of the substrate (e.g., a synthetic peptide) and ATP.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination: The reaction is stopped by adding a quenching solution.

  • Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays with ³²P-ATP, or non-radioactive methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays that measure ATP consumption.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value, representing the concentration at which 50% of the kinase activity is inhibited, is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells with known FGFR alterations are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test inhibitor. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 72 to 96 hours to allow for cell proliferation.

  • Viability Assessment: A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is added to each well. Viable cells with active mitochondrial reductases convert the MTT into a colored formazan product.

  • Signal Detection: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values are normalized to the vehicle-treated control cells to determine the percentage of cell viability. The IC50 value, the concentration of the inhibitor that reduces cell viability by 50%, is calculated from the dose-response curve.[4]

In Vivo Tumor Xenograft Model

This assay evaluates the anti-tumor efficacy of an inhibitor in a living organism.

Xenograft_Model_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_monitoring Monitoring & Endpoint cluster_analysis Analysis Implantation Implant Human Tumor Cells into Immunocompromised Mice TumorGrowth Allow Tumors to Establish Implantation->TumorGrowth Randomization Randomize Mice into Treatment and Control Groups TumorGrowth->Randomization Dosing Administer Inhibitor (e.g., Oral Gavage) Randomization->Dosing TumorMeasurement Measure Tumor Volume Periodically Dosing->TumorMeasurement BodyWeight Monitor Body Weight Dosing->BodyWeight Endpoint Endpoint Reached (e.g., Tumor Size, Time) TumorMeasurement->Endpoint BodyWeight->Endpoint Efficacy Evaluate Anti-tumor Efficacy Endpoint->Efficacy

Workflow for an In Vivo Tumor Xenograft Model Study.

Methodology:

  • Cell Implantation: Human cancer cells with specific FGFR alterations are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Establishment: The tumors are allowed to grow to a palpable size.

  • Randomization and Treatment: Once the tumors reach a predetermined volume, the mice are randomized into treatment and control groups. The treatment group receives the FGFR inhibitor (e.g., via oral gavage) at a specific dose and schedule, while the control group receives a vehicle.[18]

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

  • Endpoint: The study is concluded when the tumors in the control group reach a maximum allowed size, or after a predetermined treatment period.

  • Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group to the control group. Pharmacodynamic markers, such as the phosphorylation of FGFR and downstream signaling proteins in the tumor tissue, can also be assessed.[18]

Conclusion

The 5-amino-1H-pyrazole-4-carbonitrile scaffold, as represented by its carboxamide derivative, demonstrates potential as a pan-FGFR inhibitor with anti-proliferative activity in cancer cell lines harboring FGFR amplifications. While its in vitro potency appears to be less than that of some FDA-approved FGFR inhibitors like erdafitinib and pemigatinib, it shows comparable activity to other established inhibitors.

Further investigation into the structure-activity relationship of this pyrazole series is warranted to optimize its potency and selectivity. Head-to-head preclinical studies of this compound against the current standard-of-care FGFR inhibitors are necessary to fully elucidate its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative analyses. The continued exploration of novel chemical scaffolds is essential for the development of more effective and durable FGFR-targeted therapies for cancer patients.

References

A Comparative Guide to the Structure-Activity Relationship of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of novel analogs based on the 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile scaffold. The evaluation focuses on their potential as anticancer agents, with supporting experimental data and detailed protocols to aid researchers in the field of drug discovery and development.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of the synthesized this compound analogs was evaluated against a panel of human cancer cell lines using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. The data highlights the impact of various substitutions on the pyrazole core on their anticancer potency.

Compound IDR1 (at C3)R2 (at N5-amino)IC50 (µM) vs. HeLaIC50 (µM) vs. HCT-116IC50 (µM) vs. MCF-7
1 (Parent) HH> 100> 100> 100
2a PhenylH15.218.522.1
2b 4-MethoxyphenylH10.812.315.7
2c 4-ChlorophenylH8.59.111.4
2d 4-NitrophenylH5.26.87.9
3a PhenylAcetyl25.630.135.4
3b PhenylBenzoyl18.921.726.3

Summary of Structure-Activity Relationship (SAR):

The data reveals several key trends for the anticancer activity of these pyrazole analogs:

  • Substitution at C3: The introduction of an aryl group at the C3 position is crucial for cytotoxic activity. The parent compound (1), lacking a C3 substituent, is inactive.

  • Electronic Effects at C3-Aryl Ring: Electron-withdrawing groups on the C3-phenyl ring enhance anticancer potency. The 4-nitrophenyl analog (2d) exhibited the highest activity, followed by the 4-chlorophenyl analog (2c). The electron-donating methoxy group in analog (2b) resulted in slightly lower activity compared to the halogen-substituted analog.

  • Modification of the N5-amino Group: Acylation of the 5-amino group, as seen in analogs (3a) and (3b), leads to a significant decrease in cytotoxic activity. This suggests that the free amino group is important for the pharmacological effect, potentially through hydrogen bonding interactions with the biological target.

Experimental Protocols

A detailed methodology for the key experiments is provided below to ensure reproducibility.

MTT Assay for In Vitro Cytotoxicity:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.[1][2][3]

  • Cell Seeding: Human cancer cell lines (HeLa, HCT-116, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole analogs (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Determination: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizing Relationships and Workflows

Structure-Activity Relationship Summary:

The following diagram illustrates the key findings of the structure-activity relationship study.

Caption: Key structure-activity relationships of pyrazole analogs.

Experimental Workflow for Cytotoxicity Screening:

The workflow for evaluating the in vitro anticancer activity of the synthesized pyrazole analogs is depicted below.

Experimental_Workflow Start Start: Synthesized Pyrazole Analogs Cell_Culture Cell Line Maintenance (HeLa, HCT-116, MCF-7) Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with Pyrazole Analogs (Varying Concentrations) Cell_Seeding->Compound_Treatment Incubation_48h Incubate for 48 hours Compound_Treatment->Incubation_48h MTT_Assay Perform MTT Assay Incubation_48h->MTT_Assay Data_Analysis Measure Absorbance & Analyze Data MTT_Assay->Data_Analysis IC50_Determination Determine IC50 Values Data_Analysis->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis End End: Identify Lead Compounds SAR_Analysis->End Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR, VEGFR) Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription Gene Transcription Kinase_Cascade->Transcription Pyrazole_Analog 5-Aminopyrazole Analog Pyrazole_Analog->Kinase_Cascade Inhibition Cell_Cycle Cell Cycle Progression Transcription->Cell_Cycle Proliferation Cell Proliferation & Survival Cell_Cycle->Proliferation

References

in vivo efficacy studies of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers and Drug Development Professionals

Overview of Compared Pyrazole Derivatives

This guide will compare the in vivo efficacy of two distinct classes of pyrazole derivatives that have demonstrated significant antitumor effects in preclinical xenograft models:

  • Diarylpyrazole Derivatives: These compounds, characterized by two phenyl rings attached to the pyrazole core, have been investigated as potent tubulin polymerization inhibitors.

  • Pyrazolo[3,4-d]pyrimidine Derivatives: This class of compounds features a pyrazole ring fused with a pyrimidine ring and has shown efficacy through the inhibition of key signaling kinases such as c-Src.

Quantitative Comparison of In Vivo Efficacy

The following table summarizes the in vivo antitumor activity of representative compounds from each class in preclinical cancer models.

Compound ClassSpecific DerivativeCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings
DiarylpyrazoleDiarylpyrazole-1Murine Mammary Gland Adenocarcinoma (4T1)BALB/c mice2.5 mg/kg, intraperitoneally52%Significantly inhibited tumor growth at a low dose.[1]
Pyrazolo[3,4-d]pyrimidineSi306Neuroblastoma (orthotopic)Athymic nude miceNot specified in abstractSignificant increase in survivalEncapsulation in GD2-targeted liposomes enhanced tumor uptake and efficacy.

Detailed Experimental Protocols

A comprehensive understanding of the experimental design is crucial for interpreting in vivo efficacy data. Below are detailed methodologies for the key experiments cited.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the antitumor efficacy of pyrazole derivatives in a living organism.

Animal Models:

  • Murine Mammary Gland Adenocarcinoma Model: Female BALB/c mice are typically used. 4T1 murine mammary carcinoma cells are injected into the mammary fat pad.[1]

  • Orthotopic Neuroblastoma Model: Athymic (nu/nu) mice are often utilized. Human neuroblastoma cells (e.g., SH-SY5Y) are surgically implanted into the adrenal gland.

Drug Formulation and Administration:

The formulation of poorly soluble compounds like many pyrazole derivatives is critical for in vivo studies. A common approach involves the use of a vehicle composed of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), and saline.

  • Preparation of Vehicle: A typical vehicle for intraperitoneal injection consists of a mixture of DMSO, PEG400, and saline. The final concentration of DMSO is usually kept low (e.g., <10%) to minimize toxicity.

  • Drug Preparation: The pyrazole compound is first dissolved in DMSO. Subsequently, PEG400 and saline are added to the desired final concentrations. The solution should be vortexed thoroughly to ensure homogeneity.

  • Administration: The formulated drug is administered to the tumor-bearing mice via intraperitoneal (i.p.) or intravenous (i.v.) injection, or by oral gavage, at the specified dose and schedule.

Tumor Growth Measurement and Efficacy Evaluation:

  • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²) / 2.

  • Animal body weight is monitored as an indicator of toxicity.

  • The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

  • For survival studies, the endpoint is the time to reach a predetermined tumor volume or the overall survival time.

Signaling Pathways and Mechanisms of Action

The anticancer activity of these pyrazole derivatives stems from their ability to interfere with critical cellular signaling pathways involved in tumor growth and survival.

Tubulin Polymerization Inhibition by Diarylpyrazole Derivatives

Diarylpyrazole derivatives often exert their anticancer effects by targeting the microtubule network, which is essential for cell division.

Caption: Inhibition of tubulin polymerization by diarylpyrazole derivatives.

c-Src Kinase Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives

The c-Src tyrosine kinase is a key signaling protein that is often overactive in various cancers, promoting cell proliferation, survival, and metastasis.

cSrc_Signaling_Pathway Growth_Factor_Receptor Growth Factor Receptor cSrc c-Src Growth_Factor_Receptor->cSrc Activates Downstream_Pathways Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT) cSrc->Downstream_Pathways Phosphorylates Si306 Si306 Si306->cSrc Inhibits Proliferation Cell Proliferation & Survival Downstream_Pathways->Proliferation

Caption: Inhibition of the c-Src signaling pathway by Si306.

Experimental Workflow

The following diagram illustrates a typical workflow for in vivo efficacy studies of novel anticancer compounds.

InVivo_Efficacy_Workflow start Compound Synthesis & Characterization formulation Formulation Development start->formulation treatment Drug Administration formulation->treatment cell_culture Cancer Cell Line Culture tumor_implantation Tumor Cell Implantation cell_culture->tumor_implantation tumor_implantation->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (TGI, Survival) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

Caption: General workflow for preclinical in vivo anticancer efficacy studies.

Conclusion

The pyrazole scaffold serves as a versatile platform for the development of potent anticancer agents with diverse mechanisms of action. While in vivo efficacy data for the specific 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile scaffold remains to be published, studies on structurally related diarylpyrazoles and pyrazolo[3,4-d]pyrimidines demonstrate the significant therapeutic potential of this compound class. The data presented in this guide highlight the importance of continued research and development of pyrazole-based compounds for the treatment of cancer. Further in vivo studies are warranted to fully elucidate the therapeutic potential and safety profiles of these promising agents.

References

Unveiling the Kinase Cross-Reactivity Profile of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

In the landscape of kinase inhibitor development, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous clinically approved and investigational drugs. This guide provides a comparative analysis of the kinase inhibitory profile of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile and its structural analogs against a panel of kinases. Due to the limited publicly available kinase inhibition data for the specific titular compound, this guide will utilize data from a closely related analog, a potent 4-amino-(1H)-pyrazole derivative (referred to as Compound 3f in cited literature), to provide a representative cross-reactivity profile.[1]

This guide will compare the kinase inhibition profile of this pyrazole analog with two well-characterized, commercially available kinase inhibitors: Ruxolitinib , a potent JAK inhibitor, and AT7519 , a multi-cyclin-dependent kinase (CDK) inhibitor. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in their research endeavors.

Kinase Inhibition Profile: A Comparative Overview

The inhibitory activity of the 4-amino-(1H)-pyrazole analog (Compound 3f) and the comparator compounds, Ruxolitinib and AT7519, against a panel of selected kinases is summarized in the tables below. The data is presented as half-maximal inhibitory concentrations (IC50), providing a quantitative measure of potency.

Table 1: Inhibitory Activity of 4-amino-(1H)-pyrazole Analog (Compound 3f) against Janus Kinases (JAKs) [1]

Kinase TargetIC50 (nM)
JAK13.4
JAK22.2
JAK33.5

Table 2: Inhibitory Activity of Ruxolitinib against a Panel of Kinases [2][3][4]

Kinase TargetIC50 (nM)
JAK13.3
JAK22.8
TYK219
JAK3428
ROCK125
ROCK27

Table 3: Inhibitory Activity of AT7519 against a Panel of Cyclin-Dependent Kinases (CDKs) and other kinases [5][6][7][8][9]

Kinase TargetIC50 (nM)
CDK9/Cyclin T<10
CDK5/p3513
CDK2/Cyclin A47
GSK-3β89
CDK4/Cyclin D1100
CDK6/Cyclin D3170
CDK1/Cyclin B210
CDK3/Cyclin E360
CDK7/Cyclin H/MAT12400

Experimental Protocols

The determination of kinase inhibitory activity is crucial for characterizing novel compounds. The following is a detailed protocol for a widely used in vitro kinase assay, the ADP-Glo™ Kinase Assay, which is a luminescent ADP detection assay suitable for high-throughput screening.[10][11][12][13][14]

In Vitro Kinase Assay for Cross-Reactivity Profiling (ADP-Glo™ Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.

Materials:

  • Test compound (e.g., this compound analog)

  • Purified recombinant kinases (target and off-target kinases)

  • Kinase-specific substrates

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the test compound in kinase reaction buffer to achieve a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted compound solution to the wells of a 384-well plate. Include wells with vehicle (DMSO) as a no-inhibitor control and wells with a known potent inhibitor as a positive control.

    • Add 5 µL of the substrate solution to each well.

    • Add 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km value for each specific kinase, if known.

  • Initiation of Kinase Reaction:

    • To start the reaction, add 5 µL of the enzyme solution (containing the purified kinase) to each well.

    • Incubate the plate at room temperature for 1 hour. The incubation time may need to be optimized for each kinase.

  • ADP Detection:

    • Following the kinase reaction incubation, add 20 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.

    • Incubate the plate for at least 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components for the luciferase reaction.

    • Incubate the plate for at least 40 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase activity in the presence of an inhibitor.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the context of kinase inhibition and the experimental procedures, the following diagrams are provided.

G JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Gene Gene Transcription STAT_dimer->Gene Regulates Nucleus Nucleus Inhibitor Pyrazole-based Inhibitor Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrazole-based inhibitors.

G Kinase Cross-Reactivity Profiling Workflow cluster_prep Preparation cluster_assay Assay Execution (ADP-Glo) cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Reaction_Setup Set up Kinase Reaction (Compound, Substrate, ATP) Compound_Prep->Reaction_Setup Kinase_Panel Kinase Panel Selection Kinase_Panel->Reaction_Setup Reaction_Start Initiate Reaction (Add Kinase) Reaction_Setup->Reaction_Start Reaction_Incubation Incubate at RT Reaction_Start->Reaction_Incubation ADP_Detection_1 Add ADP-Glo Reagent (Stop Reaction, Deplete ATP) Reaction_Incubation->ADP_Detection_1 ADP_Detection_2 Add Kinase Detection Reagent (Convert ADP to ATP, Luminescence) ADP_Detection_1->ADP_Detection_2 Luminescence_Read Measure Luminescence ADP_Detection_2->Luminescence_Read Data_Processing Calculate % Inhibition Luminescence_Read->Data_Processing IC50_Determination Generate Dose-Response Curve and Determine IC50 Data_Processing->IC50_Determination

References

A Comparative Guide to the Synthetic Routes of Substituted 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 5-aminopyrazoles are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The synthesis of these valuable scaffolds can be approached through several distinct pathways, each with its own set of advantages and limitations. This guide provides a comparative analysis of the most common synthetic routes, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal strategy for their specific needs.

Overview of Major Synthetic Strategies

The primary methods for the synthesis of substituted 5-aminopyrazoles can be broadly categorized into four main approaches:

  • Condensation of β-Ketonitriles with Hydrazines: This is arguably the most versatile and widely employed method for accessing a diverse range of 5-aminopyrazoles.[1][2] The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization.

  • Reaction of Malononitrile Derivatives with Hydrazines: Utilizing malononitrile or its derivatives as starting materials provides a direct route to 3,5-diaminopyrazoles or 5-aminopyrazoles with a cyano group at the 4-position.[1]

  • Synthesis from Hydrazonoyl Halides: This method involves the reaction of hydrazonoyl halides with active methylene compounds, offering a good route to tetrasubstituted 5-aminopyrazoles.[1][3]

  • Ring Transformation Reactions: Heterocyclic systems such as isoxazoles and isothiazoles can be converted into 5-aminopyrazoles through ring-opening and recyclization reactions with hydrazine.[4]

The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring and the availability of starting materials. The following workflow diagram illustrates a simplified decision-making process for selecting a synthetic pathway.

G start Desired Substituted 5-Aminopyrazole r1_r3_r4 R1, R3, and/or R4 Substitution Required? start->r1_r3_r4 r4_cyano R4 = Cyano or R3, R5 = Amino? r1_r3_r4->r4_cyano No method1 Condensation of β-Ketonitriles with Hydrazines r1_r3_r4->method1 Yes tetrasubstituted Tetrasubstituted Pyrazole Desired? r4_cyano->tetrasubstituted No method2 Reaction of Malononitrile Derivatives with Hydrazines r4_cyano->method2 Yes alternative_heterocycle Starting from an Alternative Heterocycle? tetrasubstituted->alternative_heterocycle No method3 Synthesis from Hydrazonoyl Halides tetrasubstituted->method3 Yes alternative_heterocycle->method1 No, default method4 Ring Transformation (e.g., from Isoxazoles) alternative_heterocycle->method4 Yes

Caption: Decision workflow for selecting a synthetic route to 5-aminopyrazoles.

Comparative Data of Synthetic Routes

The following tables summarize quantitative data for the key synthetic routes, providing a comparison of their efficiency under various conditions.

Table 1: Synthesis from β-Ketonitriles and Hydrazines

R1R3R4HydrazineConditionsYield (%)
HCH3HHydrazine hydrateEthanol, reflux>90
PhenylMethylHPhenylhydrazineAcetic acid, reflux85-95
4-NitrophenylHHAryl hydrazinesTriethylamineExcellent
HArylHSubstituted hydrazinesEthanol, reflux70-90
HCH3CO2EtHydrazine hydrateEthanol, reflux~93[1][3]

Table 2: Synthesis from Malononitrile Derivatives and Hydrazines

Malononitrile DerivativeHydrazineConditionsProductYield (%)
MalononitrileHydrazine hydrateEthanol, reflux3,5-DiaminopyrazoleHigh
EthoxymethylenemalononitrileHydrazine hydrateEthanol, reflux5-Amino-4-cyanopyrazoleHigh
Bis(methylthio)methylenemalononitrileHydrazine hydrateReflux5-Amino-3-(methylthio)pyrazole-4-carbonitrileGood

Table 3: Synthesis from Hydrazonoyl Halides

Hydrazonoyl HalideActive Methylene CompoundConditionsYield (%)
SubstitutedMalononitrileEthanolic sodium ethoxideGood
SubstitutedEthyl cyanoacetateEthanolic sodium ethoxideGood

Table 4: Synthesis via Ring Transformation

Starting HeterocycleConditionsYield (%)
Substituted IsoxazolesHydrazine, DMSO, 90 °C74-92[4]
3-Chloro-5-substituted isothiazole-4-carbonitrilesAnhydrous hydrazineVarying

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are generalized and may require optimization for specific substrates.

Protocol 1: General Procedure for the Synthesis of 5-Aminopyrazoles from β-Ketonitriles
  • Reaction Setup: To a solution of the β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the corresponding hydrazine (1.0-1.2 eq).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, as monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired substituted 5-aminopyrazole.[1][2]

Protocol 2: General Procedure for the Synthesis of 5-Aminopyrazoles from Malononitrile Derivatives
  • Reaction Setup: A mixture of the malononitrile derivative (e.g., ethoxymethylenemalononitrile) (1.0 eq) and hydrazine hydrate (1.0-1.2 eq) is prepared in a suitable solvent, typically ethanol.

  • Reaction Conditions: The mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The solid is washed with cold ethanol and dried to give the 5-aminopyrazole derivative, which is often pure enough for subsequent use. Further purification can be achieved by recrystallization.

Protocol 3: General Procedure for the Synthesis of 5-Aminopyrazoles from Hydrazonoyl Halides
  • Reaction Setup: To a solution of sodium ethoxide in absolute ethanol, prepared by dissolving sodium metal in ethanol, the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq) is added.

  • Reaction Conditions: The mixture is stirred at room temperature, and a solution of the hydrazonoyl halide (1.0 eq) in ethanol is added dropwise. The reaction is typically stirred for several hours at room temperature or with gentle heating.[1][3]

  • Work-up and Purification: The reaction mixture is poured into cold water, and the precipitated product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent yields the pure substituted 5-aminopyrazole.

Protocol 4: General Procedure for the Ring Transformation of Isoxazoles to 5-Aminopyrazoles
  • Reaction Setup: A solution of the substituted isoxazole (1.0 eq) and hydrazine hydrate (an excess, e.g., 5-10 eq) is prepared in a high-boiling polar solvent such as DMSO.[4]

  • Reaction Conditions: The reaction mixture is heated at an elevated temperature (e.g., 90-120 °C) for several hours. The progress of the reaction is monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the 5-aminopyrazole.[4]

References

Validating the Mechanism of Action of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the precise mechanism of action of a compound is paramount. This guide provides a comprehensive analysis of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound belonging to the pyrazole class, and compares its potential therapeutic action with relevant alternatives. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous kinase inhibitors used in oncology and inflammation. [1][2]

The available evidence strongly suggests that the primary mechanism of action for this compound and its close analogs is the inhibition of protein kinases, particularly those involved in cell proliferation and survival signaling pathways such as Fibroblast Growth Factor Receptors (FGFRs) and Protein Kinase B (AKT).[3][4][5] This guide will delve into the supporting experimental data for this proposed mechanism, provide detailed experimental protocols for its validation, and compare its potential efficacy with other pyrazole-based inhibitors.

Performance Comparison with Alternative Kinase Inhibitors

To contextualize the potential efficacy of this compound, it is essential to compare its activity with other established and experimental pyrazole-based kinase inhibitors. The following tables summarize the inhibitory activities of several pyrazole derivatives against their respective kinase targets and cancer cell lines. While direct experimental data for this compound is not available in the public domain, the data for its close structural analogs provides a strong indication of its likely biological activity.

Table 1: Comparative Inhibitory Activity of Pyrazole-Based Compounds against Protein Kinases

Compound/AlternativeTarget KinaseIC50 (nM)Reference
Aminopyrazole Derivative (Covalent) FGFR2Not specified[3]
FGFR3Not specified[3]
Pyrazolo[4,3-d]pyrimidine Derivative (Compound 16) FGFR33.2[6]
Ruxolitinib JAK1~3[1]
JAK2~3[1]
Erdafitinib Pan-FGFRNot specified[1]
Afuresertib (Akt inhibitor) Akt1Ki = 0.08Not specified
AZD5363 (Akt inhibitor) All Akt isoforms≤10[4]

Table 2: Comparative Anti-proliferative Activity of Pyrazole-Based Compounds in Cancer Cell Lines

Compound/AlternativeCell LineCancer TypeIC50 (µM)Reference
PTA-1 (Pyrazole Derivative) MDA-MB-231Triple-Negative Breast CancerLow micromolar[7]
5-Aminopyrazole Derivatives (5APs 1) VariousNot specifiedNot specified[8]
Fused Pyrazole Derivative (Compound 3) HEPG2Liver Cancer0.06 (EGFR)[9]
Fused Pyrazole Derivative (Compound 9) HEPG2Liver Cancer0.22 (VEGFR-2)[9]
(R)-17 (CHK1 inhibitor) Z-138Hematologic Malignancy0.013[10]

Elucidating the Signaling Pathways

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways that are often dysregulated in cancer. The diagrams below, generated using the DOT language, illustrate the potential points of intervention of this compound within the FGFR and PI3K/AKT signaling cascades.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR PLCγ PLCγ FGFR->PLCγ PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Cell Proliferation, Survival Cell Proliferation, Survival AKT->Cell Proliferation, Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Proliferation, Survival Inhibitor 5-amino-1-(4-chlorophenyl) -1H-pyrazole-4-carbonitrile Inhibitor->FGFR

Caption: Proposed inhibition of the FGFR signaling pathway.

PI3K_AKT_Signaling_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR Cell Growth, Proliferation Cell Growth, Proliferation mTOR->Cell Growth, Proliferation Inhibitor 5-amino-1-(4-chlorophenyl) -1H-pyrazole-4-carbonitrile Inhibitor->AKT Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Mechanism Confirmation Kinase_Assay In Vitro Kinase Inhibition Assay (Determine IC50) Proliferation_Assay Cellular Proliferation Assay (MTT) (Determine IC50 in cancer cells) Kinase_Assay->Proliferation_Assay Western_Blot Western Blot Analysis (Confirm target engagement) Proliferation_Assay->Western_Blot Conclusion Validate Mechanism of Action as a Kinase Inhibitor Western_Blot->Conclusion

References

A Head-to-Head Comparison of Pyrazole-Based Inhibitors in Specific Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in the development of novel anticancer agents, demonstrating remarkable versatility in targeting various hallmarks of cancer. This guide provides a head-to-head comparison of the in vitro efficacy of several pyrazole-based inhibitors against a panel of human cancer cell lines. The presented data, compiled from recent studies, offers a quantitative basis for evaluating their potential as therapeutic candidates.

Quantitative Comparison of Inhibitor Potency

The cytotoxic activity of various pyrazole derivatives was assessed across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized below. Lower values indicate higher potency.

Compound/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference CompoundIC50 / GI50 (µM)
Compound 5b K562 (Leukemia)0.021ABT-751>10
A549 (Lung Cancer)0.69ABT-7513.6
MCF-7 (Breast Cancer)1.7ABT-7515.2
Compound 11 HT-29 (Colon Cancer)2.125-FU8.77
MCF-7 (Breast Cancer)2.85DoxorubicinNot Specified
PTA-1 A549 (Lung Cancer)0.17--
Jurkat (T-cell Leukemia)0.32--
MDA-MB-231 (Breast Cancer)0.93--
Compound 1 HCC1937 (Breast Cancer)7--
HeLa (Cervical Cancer)11--
Compound 50 HepG2 (Liver Cancer)0.71Erlotinib10.6
Sorafenib1.06

Experimental Protocols

The following methodologies are representative of the key experiments cited in the referenced studies for determining the cytotoxic activity of the pyrazole-based inhibitors.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Human cancer cell lines (e.g., MCF-7, A549, K562, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyrazole-based inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested during their exponential growth phase and seeded into 96-well plates at a density of 4,000-5,000 cells per well in 100 µL of complete medium. The plates are then incubated overnight to allow for cell attachment.[1]

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the pyrazole-based inhibitors. A vehicle control (e.g., 0.5% DMSO) is also included.[2]

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[1][2]

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1][3]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[1][3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[1][3]

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50/GI50 values are determined from the dose-response curves.

Mechanism of Action: Signaling Pathways and Visualizations

Many pyrazole-based inhibitors exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. A common mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][4] Others function as kinase inhibitors, targeting pathways such as EGFR and VEGFR.[5][6]

Below is a diagram illustrating the experimental workflow for assessing the cytotoxicity of pyrazole-based inhibitors.

G Experimental Workflow for Cytotoxicity Assessment A Cell Seeding (96-well plate) B Overnight Incubation (Adherence) A->B C Treatment with Pyrazole Inhibitors B->C D Incubation (48-72 hours) C->D E MTT Addition D->E F Incubation (4 hours) E->F G Formazan Solubilization (DMSO) F->G H Absorbance Reading (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

The following diagram illustrates a simplified signaling pathway involving the inhibition of tubulin polymerization by a pyrazole-based inhibitor.

G Mechanism of Action: Tubulin Polymerization Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Processes A α/β-Tubulin Dimers B Microtubule Polymerization A->B GTP C Microtubules B->C F Cell Cycle Progression (G2/M Phase) D Microtubule Depolymerization C->D GDP E Mitotic Spindle Formation C->E D->A E->F G Cell Proliferation F->G I Apoptosis F->I Leads to H Pyrazole-based Inhibitor (e.g., Compound 5b) H->B Inhibits

Caption: Inhibition of tubulin polymerization by a pyrazole-based inhibitor.

References

Benchmarking the ADME Properties of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the investigational compound 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile. Due to the limited availability of direct experimental data for this specific molecule, in vitro data from a closely related analogue, methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate, is presented as a benchmark. This data is compared against the established ADME profiles of three well-known drugs: warfarin, propranolol, and diazepam. The objective is to offer a preliminary assessment of the compound's drug-like properties to inform early-stage drug discovery and development decisions.

Comparative Analysis of In Vitro ADME Properties

The following table summarizes the key in vitro ADME parameters for the pyrazole analogue and the selected reference drugs. This data provides a snapshot of their relative permeability, metabolic stability, and plasma protein binding characteristics.

ParameterPyrazole Analogue¹WarfarinPropranololDiazepam
Cell Permeability
P_app (A→B) (10⁻⁶ cm/s)10.161.719.63High
_P_app (B→A) (10⁻⁶ cm/s)12.55.715.7-
Efflux Ratio1.20.10.8[1]-
Metabolic Stability
t½ (min) in HLM²21---
Intrinsic Clearance (μL/min/mg protein)115Low16.5Low
Plasma Protein Binding
Bound (%)98.7%>99%80-95%[2]96-99%[3]

¹Data for methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate. ²HLM: Human Liver Microsomes.

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are representative of standard industry practices and are intended to provide a framework for the experimental generation of the comparative data presented.

Cell Permeability: Caco-2 Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs. The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a monolayer of polarized enterocytes that exhibit many of the functional characteristics of the small intestinal epithelium, including the formation of tight junctions and the expression of various transporters.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.

  • Bidirectional Permeability: The test compound is added to either the apical (A) or basolateral (B) chamber of the Transwell® system. Samples are collected from the receiving chamber at predetermined time points.

  • Quantification: The concentration of the test compound in the collected samples is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. The efflux ratio (B→A / A→B) is then determined to assess the potential for active efflux.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer seed->culture integrity Verify monolayer integrity (TEER, Lucifer yellow) culture->integrity add_A Add compound to Apical side integrity->add_A add_B Add compound to Basolateral side integrity->add_B sample_A Sample from Basolateral side add_A->sample_A sample_B Sample from Apical side add_B->sample_B quantify Quantify compound (LC-MS/MS) sample_A->quantify sample_B->quantify calculate Calculate Papp (A->B, B->A) and Efflux Ratio quantify->calculate

Caco-2 Permeability Assay Workflow

Metabolic Stability: Human Liver Microsome Assay

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the major drug-metabolizing enzymes in the liver. The stability of a compound in the presence of human liver microsomes (HLM) provides an indication of its likely metabolic clearance in vivo.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound, human liver microsomes, and a buffer solution.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system, which provides the necessary cofactors for CYP enzyme activity.

  • Incubation: The reaction mixture is incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this, the in vitro half-life (t½) and intrinsic clearance are calculated.

G cluster_setup Incubation Setup cluster_sampling Sampling and Termination cluster_analysis Data Analysis prepare_mix Prepare reaction mixture: Compound + HLM + Buffer initiate Initiate reaction with NADPH-regenerating system prepare_mix->initiate incubate Incubate at 37°C initiate->incubate take_aliquots Take aliquots at multiple time points incubate->take_aliquots terminate Terminate reaction with cold acetonitrile take_aliquots->terminate centrifuge Centrifuge to precipitate proteins terminate->centrifuge analyze Analyze supernatant (LC-MS/MS) centrifuge->analyze calculate Calculate t½ and Intrinsic Clearance analyze->calculate

Metabolic Stability Assay Workflow

Plasma Protein Binding: Ultracentrifugation Assay

Plasma protein binding is a critical determinant of a drug's distribution and availability to its target site. The unbound fraction of a drug is generally considered to be the pharmacologically active portion. The ultracentrifugation method separates the free drug from the protein-bound drug by high-speed centrifugation.

Methodology:

  • Incubation: The test compound is incubated with plasma (human or other species) at 37°C to allow for binding equilibrium to be reached.

  • Ultracentrifugation: The plasma sample is subjected to high-speed ultracentrifugation, which pellets the protein-bound drug, leaving the free drug in the supernatant.

  • Sample Collection: The supernatant containing the unbound drug is carefully collected.

  • Quantification: The concentration of the test compound in the supernatant and in a sample of the original plasma (representing the total concentration) is determined by LC-MS/MS.

  • Calculation: The fraction of unbound drug is calculated as the ratio of the concentration in the supernatant to the total concentration in the plasma. The percentage of protein binding is then calculated as (1 - unbound fraction) x 100.

G cluster_binding Binding Equilibrium cluster_separation Separation cluster_quant_calc Quantification & Calculation incubate Incubate compound with plasma at 37°C centrifuge Ultracentrifugation to separate bound and free drug incubate->centrifuge quantify_total Quantify total drug (plasma) incubate->quantify_total collect Collect supernatant (free drug) centrifuge->collect quantify_free Quantify free drug (supernatant) collect->quantify_free calculate Calculate % Protein Binding quantify_free->calculate quantify_total->calculate

Plasma Protein Binding Assay Workflow

References

Safety Operating Guide

Proper Disposal of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile as a hazardous chemical waste. The primary and mandated disposal route for this compound is through a licensed and approved chemical waste disposal facility. This guide provides essential safety information, logistical procedures for collection and storage, and a discussion of potential, though not recommended, chemical degradation protocols for informational purposes.

Immediate Safety and Hazard Profile

Researchers and laboratory personnel must be fully aware of the hazards associated with this compound before handling or preparing it for disposal. The compound is classified with several hazard codes, indicating significant potential health risks.

Hazard Identification and Safety Precautions

Hazard ClassificationHazard CodePrecautionary StatementPersonal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)H302P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, face shield, lab coat.
Skin Irritation (Category 2)H315P302 + P352: IF ON SKIN: Wash with plenty of soap and water.Chemical-resistant gloves, lab coat.
Serious Eye Damage (Category 1)H318P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.Safety goggles and a face shield are mandatory.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.Use in a well-ventilated area or with a fume hood. A dust mask (type N95) is recommended for handling the solid.

Data sourced from the Sigma-Aldrich Safety Data Sheet for CAS Number 51516-67-7.[1]

Standard Operating Procedure for Disposal

The universally accepted and required method for the disposal of this compound is to manage it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Step-by-Step Disposal Protocol:
  • Waste Segregation:

    • Solid Waste: Collect unadulterated solid this compound, along with any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated, compatible, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams to facilitate proper disposal by the waste management facility.

  • Container Selection and Labeling:

    • Use a container that is in good condition, compatible with the chemical (e.g., a polyethylene or glass container for solids; a glass bottle for solutions), and has a secure, tight-fitting lid.

    • The label must be filled out completely and legibly, including:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • An accurate list of all constituents and their approximate concentrations if it is a mixed waste stream.

      • The date when waste was first added to the container.

      • The name of the principal investigator and the laboratory location.

  • Storage:

    • Store the sealed waste container in a designated and secure hazardous waste satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from incompatible materials.

    • Secondary containment (e.g., a larger, chemically resistant tub or bin) is highly recommended to contain any potential leaks or spills.

  • Waste Pickup and Disposal:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or the contracted waste disposal company.

    • Provide a detailed inventory of the waste to the disposal service.

Disposal_Workflow cluster_Lab In the Laboratory cluster_EHS Disposal Authority A Identify Waste (Solid or Liquid) B Segregate into Halogenated Waste Container A->B C Label Container Correctly - Chemical Name - Hazard Info - Date B->C D Store in Secure Satellite Accumulation Area C->D E Request Waste Pickup (via EHS or Contractor) D->E Hand-off F Professional Transport to Disposal Facility E->F G Final Disposal (e.g., Incineration) F->G

Caption: Workflow for the proper disposal of this compound.

Experimental Protocols for Chemical Degradation (Informational Only)

The following protocols are provided for informational purposes to illustrate the chemical principles of degrading the functional groups within this molecule. These procedures are not a substitute for professional waste disposal. Attempting to neutralize chemical waste in the laboratory can be hazardous and may be against institutional and regulatory policies.

Hypothetical Protocol for Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[2] This would convert the compound to 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid, which may still be hazardous and require professional disposal.

Objective: To hydrolyze the nitrile functional group of this compound.

Materials:

  • This compound

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Ethanol (EtOH)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Stir plate and stir bar

  • 1 M Hydrochloric acid (HCl)

  • Beakers, graduated cylinders

  • pH paper or pH meter

  • Appropriate PPE (fume hood, gloves, goggles, face shield, lab coat)

Procedure:

  • Reaction Setup: In a chemical fume hood, add 1 equivalent of this compound to a round-bottom flask equipped with a stir bar.

  • Solvent Addition: Add approximately 10 volumes of ethanol to the flask and stir to dissolve the solid.

  • Base Addition: Add 2 volumes of 10% aqueous sodium hydroxide solution to the flask.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 80-90°C) with continuous stirring.

  • Monitoring: Monitor the reaction for completion using an appropriate method, such as Thin Layer Chromatography (TLC), over several hours. The reaction may take up to 16 hours.[3]

  • Workup (Cooling and Neutralization): Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous residue with water. In a well-ventilated fume hood and with extreme caution, slowly add 1 M HCl to neutralize the excess NaOH and acidify the solution to approximately pH 3. This will likely cause the carboxylic acid product to precipitate.

  • Isolation (Hypothetical): The resulting solid could be collected by vacuum filtration.

  • Waste Disposal: All resulting liquid and solid waste from this procedure must be collected, labeled, and disposed of as hazardous waste.

Rationale_Diagram cluster_Hazards Inherent Chemical Hazards Compound 5-amino-1-(4-chlorophenyl)- 1H-pyrazole-4-carbonitrile A Chlorinated Aromatic Ring (Persistent Organic Pollutant Potential) Compound->A B Aromatic Amine Moiety (Potential Toxicity/Carcinogenicity) Compound->B C Nitrile Group (Releases Cyanide under certain conditions) Compound->C D Pyrazole Core (Biologically Active Heterocycle) Compound->D Conclusion Conclusion: Treat as Hazardous Waste and Use Professional Disposal Service A->Conclusion Leads to B->Conclusion Leads to C->Conclusion Leads to D->Conclusion Leads to

Caption: Rationale for treating the compound as hazardous waste based on its functional groups.

Disclaimer: This document is intended to provide guidance and does not replace the need for a thorough risk assessment and adherence to all applicable local, state, and federal regulations regarding chemical waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

References

Comprehensive Safety and Operational Guide for 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS Number: 51516-67-7). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid substance that poses several health risks.[1] It is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[1] Adherence to proper safety measures is critical to minimize exposure and ensure a safe working environment.

Quantitative Data Summary

PropertyValueReference
CAS Number 51516-67-7[1]
Molecular Formula C₁₀H₇ClN₄[1]
Molecular Weight 218.64 g/mol [1]
Form Solid[1]
Melting Point 169-173 °C[1]
Hazard Classifications Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Damage 1, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)[1]

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Hand Protection Chemical impermeable glovesTo prevent skin contact.[2]
Eye/Face Protection Eyeshields, FaceshieldsTo protect against dust particles and splashes.[1]
Respiratory Protection Dust mask type N95 (US) or equivalentTo prevent inhalation of the powdered form of the chemical.[1]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoesTo protect skin from accidental contact.

Step-by-Step Experimental Protocol for Safe Handling

This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.

2.1. Preparation and Weighing

  • Work Area Preparation : Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[2][3] Ensure the work surface is clean and uncluttered.

  • PPE : Don all required personal protective equipment as specified in the table above.

  • Handling Solid : Handle the compound as a solid. Avoid crushing or grinding the material to prevent the generation of dust.[2]

  • Weighing : When weighing, use a balance inside a fume hood or a ventilated balance enclosure to minimize dust inhalation. Use a spatula to transfer the solid.

2.2. Dissolving the Compound

  • Solvent Selection : Refer to your specific experimental procedure for the appropriate solvent.

  • Procedure : Add the weighed solid to the solvent in a suitable container (e.g., flask, beaker). Stir the mixture gently to dissolve. Avoid splashing. If heating is required, use a controlled heating source like a heating mantle or a water bath and ensure adequate ventilation.

2.3. Post-Handling Procedures

  • Decontamination : Clean all equipment and the work surface thoroughly after use.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[3][4]

Emergency Procedures and Spill Management

In the event of an emergency, follow these procedures.

3.1. First Aid Measures

  • Eye Contact : Immediately rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • Skin Contact : Wash with plenty of soap and water.[4] If skin irritation occurs, get medical advice/attention.[4] Remove contaminated clothing and wash it before reuse.[3]

  • Inhalation : Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] Call a poison center or doctor if you feel unwell.[4]

  • Ingestion : If swallowed, call a poison center or doctor if you feel unwell.[4] Rinse mouth.[4]

3.2. Spill Management Workflow

Spill_Management_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_final_steps Final Steps Evacuate Evacuate Area Ventilate Ensure Ventilation Evacuate->Ventilate If safe to do so Ignition Remove Ignition Sources Ventilate->Ignition PPE Wear Appropriate PPE Ignition->PPE Contain Contain the Spill PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect into Waste Container Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Figure 1: Workflow for managing a chemical spill.

Storage and Disposal Plan

4.1. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep the substance away from incompatible materials.

4.2. Disposal

  • Dispose of contents and container to an approved waste disposal plant.[4]

  • Follow all federal, state, and local environmental regulations for the disposal of chemical waste. Do not dispose of it down the drain.

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.